molecular formula C13H12FNOS B6417728 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058258-92-6

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

カタログ番号: B6417728
CAS番号: 1058258-92-6
分子量: 249.31 g/mol
InChIキー: QXHJFXRCTKXEBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a useful research compound. Its molecular formula is C13H12FNOS and its molecular weight is 249.31 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is 249.06236334 g/mol and the complexity rating of the compound is 254. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(4-fluorophenyl)-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNOS/c14-12-3-1-10(2-4-12)7-13(16)15-8-11-5-6-17-9-11/h1-6,9H,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHJFXRCTKXEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCC2=CSC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Senior Application Scientist's Guide to Elucidating the Mechanism of Action for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide outlines a comprehensive, multi-phase strategy for the elucidation of the mechanism of action (MoA) for the novel small molecule, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, hereafter referred to as Compound-X. Small-molecule drugs are organic compounds with low molecular weight that can readily penetrate cells and modulate molecular pathways by engaging specific protein targets.[1][2] Understanding the precise MoA is a critical step in the drug discovery pipeline, essential for optimizing efficacy, predicting potential side effects, and developing a robust therapeutic rationale.[3] This document provides a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. It integrates target-agnostic phenotypic screening with hypothesis-driven target validation techniques, detailing the causality behind each experimental choice and providing step-by-step protocols for key assays.

Introduction and Strategic Overview

Compound-X is a novel chemical entity featuring a 4-fluorophenyl group linked via an acetamide scaffold to a thiophen-3-ylmethyl moiety. Structural analysis of these components provides a foundation for a rational investigation into its biological activity.

  • Phenylacetamide Scaffold: This core structure is prevalent in a wide range of biologically active compounds, with derivatives known to possess anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4] Specifically, 2-(4-fluorophenyl)-N-phenylacetamide derivatives have been synthesized and evaluated as potential anticancer agents, showing cytotoxic effects against prostate carcinoma cell lines.[5][6]

  • Thiophene Ring: The thiophene moiety is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[7][8] Thiophene-containing compounds exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, owing to their ability to interact with diverse biological targets.[9][10][11]

Given the established anticancer potential of the phenylacetamide core and the broad bioactivity of thiophene derivatives, this guide will proceed with the primary hypothesis that Compound-X exerts its effects through the modulation of a key signaling pathway involved in cancer cell proliferation and survival, such as a protein kinase pathway.

Our investigation is structured into a three-phase workflow, designed to move from broad, unbiased observations to specific, validated molecular interactions.

MoA_Workflow cluster_0 Phase 1: Target-Agnostic Screening & Hypothesis Refinement cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Target Engagement & Pathway Analysis P1_Pheno Phenotypic Screening (High-Content Imaging) P1_TargetID Target Identification (e.g., Proteomics, Genetics) P1_Pheno->P1_TargetID Identify Phenotype P2_Biochem Biochemical Assays (e.g., Kinase Activity) P1_TargetID->P2_Biochem Generate Hypothesis P2_Biophys Biophysical Binding Assays (ITC, DSF) P2_Biochem->P2_Biophys Confirm Activity P3_CETSA Cellular Target Engagement (CETSA) P2_Biophys->P3_CETSA Validate Direct Target P3_WB Pathway Analysis (Western Blot) P3_CETSA->P3_WB Confirm On-Target Effect MoA Mechanism of Action Established P3_WB->MoA Elucidate MoA CETSA_Workflow cluster_0 Setup cluster_1 Thermal Challenge cluster_2 Analysis cluster_3 Result Cells Treat Intact Cells (DMSO vs Compound-X) Heat Apply Temperature Gradient Cells->Heat Lysis Lyse Cells & Separate Fractions Heat->Lysis WB Western Blot for Soluble Target Protein Lysis->WB Plot Plot Melt Curve (Thermal Shift) WB->Plot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Treat two populations of cultured cells (e.g., PC-3) with either vehicle (DMSO) or a saturating concentration of Compound-X (e.g., 10x IC50) for 1 hour.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes. [12]3. Lysis & Centrifugation: Lyse the cells via freeze-thaw cycles. Separate the aggregated, denatured proteins from the soluble fraction by high-speed centrifugation.

  • Western Blot: Collect the supernatant (soluble fraction) and analyze the amount of remaining soluble Kinase-Y at each temperature point using Western blotting. [13]A loading control (e.g., GAPDH) should also be probed.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature for the Compound-X-treated samples confirms target stabilization. [14][15]

Signaling Pathway Analysis

Scientific Rationale: If Compound-X inhibits Kinase-Y, the phosphorylation status of its known downstream substrates should decrease. Western blotting is the workhorse technique for analyzing changes in protein phosphorylation and dissecting signaling pathways. [16][17][18] Protocol: Western Blot for Downstream Substrates

  • Cell Treatment: Treat PC-3 cells with increasing concentrations of Compound-X for a defined period (e.g., 2 hours).

  • Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. [13]4. Antibody Incubation: Probe the membrane with a set of primary antibodies overnight at 4°C. This should include:

    • An antibody against the phosphorylated form of a known Kinase-Y substrate (e.g., p-Substrate-Z).

    • An antibody against the total amount of Substrate-Z (to ensure changes are not due to protein degradation).

    • An antibody against total Kinase-Y.

    • A loading control antibody (e.g., β-actin).

  • Detection: After washing, incubate with the appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A dose-dependent decrease in the p-Substrate-Z signal, without a change in total Substrate-Z, provides strong evidence of on-target pathway modulation in a cellular context.

Signaling_Pathway GF Growth Factor Receptor Receptor GF->Receptor KinaseY Kinase-Y Receptor->KinaseY SubstrateZ Substrate-Z KinaseY->SubstrateZ P pSubstrateZ p-Substrate-Z Response Cell Proliferation pSubstrateZ->Response CompoundX Compound-X CompoundX->KinaseY

Caption: Hypothetical signaling pathway inhibited by Compound-X.

Conclusion

This guide presents a rigorous, phased approach to deconvolute the mechanism of action for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. By systematically progressing from unbiased phenotypic observation to direct biochemical and biophysical characterization, and finally to confirmation of target engagement and pathway modulation in a cellular setting, researchers can build a comprehensive and validated understanding of the compound's biological function. This foundational knowledge is indispensable for advancing a novel chemical entity through the drug discovery and development process.

References

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. (n.d.). MDPI. Retrieved March 24, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. Retrieved March 24, 2026, from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved March 24, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol. Retrieved March 24, 2026, from [Link]

  • The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). Royal Society of Chemistry. Retrieved March 24, 2026, from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Comprehensive Guide to Phenotypic Screening Services: Enhancing Drug Discovery. (2026, March 9). Infinix Bio. Retrieved March 24, 2026, from [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Preprints.org. Retrieved March 24, 2026, from [Link]

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A Technical Guide to Investigating the Receptor Binding Affinity of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the receptor binding affinity of the novel compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a fluorinated phenylacetamide core and a thiophene moiety—are well-represented in a multitude of pharmacologically active agents. Drawing from established principles in medicinal chemistry and pharmacology, this document outlines a strategic approach to identify potential receptor targets, design and execute robust binding assays, and interpret the resulting data. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of new chemical entities. We will detail the scientific rationale behind experimental choices, provide step-by-step protocols for key assays, and present hypothetical data to illustrate the expected outcomes.

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide represents an intriguing intersection of two privileged pharmacophores in drug discovery. The phenylacetamide scaffold is a core component of numerous biologically active molecules, with derivatives showing a range of activities including anticancer and antidepressant effects.[1][2][3] The thiophene ring, a bioisostere of a phenyl ring, is present in many FDA-approved drugs and is known to enhance interactions with diverse biological targets, contributing to anti-inflammatory, anticancer, and antipsychotic properties.[4][5][6][7][8]

The specific combination of a 4-fluorophenyl group and a thiophen-3-ylmethyl substituent in the target molecule suggests the potential for novel pharmacology. Fluorine substitution is a common strategy in medicinal chemistry to modulate metabolic stability and binding affinity. The thiophene ring's electronic properties and ability to form specific hydrogen bonds can significantly influence receptor interactions. Given the absence of published data for this specific compound, a systematic investigation into its receptor binding profile is warranted to elucidate its potential therapeutic applications. This guide will lay out a logical and technically sound pathway for such an investigation.

Target Identification: A Rationale-Driven Approach

Based on the structural similarity of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide to known receptor ligands, a primary screening panel should focus on receptors implicated in central nervous system (CNS) disorders and inflammatory pathways.

Initial Hypothesis: The presence of the phenylacetamide core suggests potential interaction with CNS receptors, while the thiophene moiety has been associated with a broad range of targets, including those involved in inflammation.

Proposed Primary Target Panel:

  • Dopamine Receptors (D2R, D3R, D4R): Phenylacetamide derivatives have shown affinity for dopamine receptors, particularly the D4 subtype.[9][10]

  • Serotonin Receptors (5-HT2A, 5-HT2C): Many antipsychotic and antidepressant drugs containing thiophene or related structures target serotonin receptors.[11] High-affinity antagonists for the 5-HT2A receptor have been developed from similar scaffolds.[12]

  • Sigma Receptors (σ1, σ2): Phenylacetamide derivatives have been identified as ligands for sigma receptors, which are implicated in a variety of neurological conditions.[13][14]

  • Cannabinoid Receptors (CB1, CB2): N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) was identified as a CB2 inverse agonist, indicating that phenylacetamide structures can interact with cannabinoid receptors.[15]

  • Cyclooxygenase (COX) Enzymes (COX-1, COX-2): Several anti-inflammatory drugs containing a thiophene ring, such as tiaprofenic acid, act by inhibiting COX enzymes.[7]

This initial panel provides a broad yet focused starting point for characterizing the compound's pharmacological profile.

Experimental Design & Protocols: Ensuring Scientific Rigor

To quantitatively assess the binding affinity of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide for the proposed targets, a competitive radioligand binding assay is the gold standard. This technique measures the ability of the test compound to displace a known high-affinity radiolabeled ligand from its receptor.

General Radioligand Binding Assay Protocol

This protocol provides a generalized framework. Specific components (radioligand, cell membranes, buffer compositions) will be target-dependent.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Assay Buffer: Prepare the appropriate buffer for the target receptor (e.g., Tris-HCl for many GPCRs). The pH and ionic strength must be optimized for receptor stability and ligand binding.

    • Test Compound Stock Solution: Prepare a high-concentration stock solution of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in a suitable solvent (e.g., DMSO).

    • Serial Dilutions: Create a series of dilutions of the test compound from the stock solution to generate a concentration-response curve.

    • Radioligand Solution: Dilute the radiolabeled ligand to a working concentration, typically at or below its Kd (dissociation constant) for the target receptor.

    • Receptor Preparation: Utilize commercially available cell membranes or tissue homogenates expressing the target receptor at a sufficient density.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the serially diluted test compound, the radioligand, and the receptor preparation.

    • Total Binding Wells: Contain buffer, radioligand, and receptor preparation.

    • Non-Specific Binding (NSB) Wells: Contain buffer, radioligand, receptor preparation, and a high concentration of a known, unlabeled ligand to saturate the receptors.

    • Test Compound Wells: Contain buffer, serially diluted test compound, radioligand, and receptor preparation.

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the receptor-bound radioligand.

    • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mat in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow

Radioligand_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_analysis 4. Analysis Reagents Prepare Buffers, Test Compound Dilutions, Radioligand, and Receptors AssayPlate Combine Reagents in 96-well Plate Reagents->AssayPlate Incubate Incubate to Reach Equilibrium AssayPlate->Incubate Harvest Filter through Glass Fiber Mat Incubate->Harvest Wash Wash Filters Harvest->Wash Scintillation Quantify Radioactivity Wash->Scintillation DataAnalysis Calculate IC50 and Ki Scintillation->DataAnalysis Report Report DataAnalysis->Report

Caption: Workflow for a Competitive Radioligand Binding Assay.

Hypothetical Data & Interpretation

To illustrate the potential outcomes of this investigation, the following table presents hypothetical binding affinity (Ki) data for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide against the proposed target panel.

Target ReceptorRadioligandKi (nM) of Test CompoundInterpretation
Dopamine D4[³H]Spiperone85Moderate affinity
Dopamine D2[³H]Spiperone>10,000Low to no affinity
Serotonin 5-HT2A[³H]Ketanserin15High affinity
Serotonin 5-HT2C[³H]Mesulergine250Moderate affinity
Sigma σ1-Pentazocine50High affinity
Sigma σ2[³H]DTG800Low affinity
Cannabinoid CB2[³H]CP55,940>10,000Low to no affinity
COX-2[³H]Celecoxib5,000Low to no affinity

Interpretation of Hypothetical Results:

Based on this hypothetical data, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide demonstrates high affinity and selectivity for the serotonin 5-HT2A and sigma σ1 receptors. The moderate affinity for the dopamine D4 and serotonin 5-HT2C receptors suggests a potential polypharmacological profile. The low affinity for D2, CB2, and COX-2 receptors indicates a desirable level of selectivity, potentially reducing the likelihood of certain side effects.

This profile suggests that the compound may have therapeutic potential in treating CNS disorders where 5-HT2A and σ1 receptors are implicated, such as schizophrenia, depression, or neuropathic pain.

Downstream Functional Assays & Signaling Pathways

A high binding affinity does not reveal the functional consequence of the compound-receptor interaction. Therefore, downstream functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

For a G-protein coupled receptor (GPCR) like 5-HT2A, a common functional assay measures the modulation of second messenger signaling pathways, such as inositol phosphate accumulation or calcium mobilization.

Visualizing a Potential Signaling Pathway

The following diagram illustrates the canonical Gq-coupled signaling pathway for the 5-HT2A receptor, which would be investigated in a functional assay.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq Protein Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC PKC DAG->PKC activates Ca_Cytosol Ca²⁺ (Cytosol) Ca_ER->Ca_Cytosol Ca_Cytosol->PKC activates CellularResponse Cellular Response PKC->CellularResponse Ligand Test Compound Ligand->Receptor

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Conclusion and Future Directions

This technical guide has outlined a systematic and scientifically grounded approach for the initial characterization of the receptor binding affinity of the novel compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. By leveraging knowledge of its constituent pharmacophores, we have proposed a panel of high-value targets and detailed the experimental protocols necessary for a robust evaluation. The hypothetical data presented underscore the potential for this compound to exhibit a selective and high-affinity binding profile, particularly for the 5-HT2A and σ1 receptors.

The critical next steps in the preclinical development of this compound would involve:

  • Confirmation of Binding Affinity: Performing the radioligand binding assays as described.

  • Functional Characterization: Conducting in vitro functional assays to determine the efficacy of the compound at its high-affinity targets.

  • In Vitro ADME/Tox Profiling: Assessing the compound's metabolic stability, permeability, and potential off-target toxicities.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic effects in relevant animal models based on its in vitro pharmacological profile.

Through this structured approach, the therapeutic potential of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide can be thoroughly and efficiently elucidated, paving the way for further development.

References

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physicochemical properties of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. In the context of drug discovery and development, a thorough understanding of a molecule's physicochemical characteristics is paramount as it governs absorption, distribution, metabolism, and excretion (ADME) profiles, as well as formulation development. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted properties derived from its chemical structure and details the established, robust experimental protocols for their empirical determination. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing foundational data and validated methodologies for the characterization of this and analogous molecules.

Chemical Identity and Molecular Structure

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic compound featuring a central acetamide linkage. This scaffold is flanked by a 4-fluorophenyl group and a thiophen-3-ylmethyl moiety. The presence of the fluorine atom, a common bioisostere in medicinal chemistry, can significantly influence metabolic stability and binding affinity. The thiophene ring, a heterocyclic aromatic, impacts the molecule's overall conformation and electronic properties.

  • IUPAC Name: 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

  • Molecular Formula: C₁₃H₁₂FNOS

  • Molecular Weight: 265.31 g/mol

  • Chemical Structure: alt text (A representative image would be placed here in a full publication)

Predicted Physicochemical Properties

The following table summarizes the predicted . These values are derived from its chemical structure and data from analogous compounds. They serve as essential starting points for experimental design and interpretation.

PropertyPredicted ValueScientific Rationale & Significance in Drug Development
Physical State Crystalline SolidThe presence of polar amide and aromatic groups promotes an ordered crystal lattice. Solid-state properties are critical for formulation and stability.
Melting Point (°C) Data not availableExpected to be a sharp melting point for a pure crystalline solid.[1] The melting point is a key indicator of purity.
Aqueous Solubility Low to ModerateThe lipophilic fluorophenyl and thiophene rings decrease water solubility, while the amide group, capable of hydrogen bonding, provides some hydrophilic character. Solubility is a critical determinant of bioavailability.[2][3]
logP (Octanol/Water) 2.0 - 3.5This predicted range indicates a moderate degree of lipophilicity, which is often correlated with cell membrane permeability. Lipophilicity is a key parameter in the Lipinski's "rule of five" for drug-likeness.[4][5]
pKa (most acidic) ~17 (Amide N-H)Amide protons are generally very weakly acidic and are not expected to ionize under physiological conditions.[6]
pKa (most basic) ~ -1 (Carbonyl O)The carbonyl oxygen is weakly basic. The thiophene sulfur is also a site of weak basicity. Understanding pKa is crucial as it dictates the charge state of a molecule at a given pH, which in turn affects solubility, permeability, and target binding.[7][8]

Proposed Synthesis for Experimental Evaluation

To enable experimental characterization, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide can be synthesized via a standard amidation reaction. A proposed synthetic workflow is outlined below. This method is based on well-established protocols for forming amide bonds, such as those described for analogous structures.[9][10]

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A 2-(4-fluorophenyl)acetic acid S1 Step 1: Acid Chloride Formation A->S1 B Thionyl Chloride (SOCl₂) B->S1 C Thiophen-3-yl)methanamine S2 Step 2: Amidation C->S2 D Triethylamine (Base) D->S2 I 2-(4-fluorophenyl)acetyl chloride (Intermediate) S1->I Activation P 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide (Final Product) S2->P Coupling I->S2

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard operating procedures for the experimental determination of the key physicochemical properties. These protocols are designed to be self-validating and are grounded in established scientific principles.

Melting Point Determination

Causality: The melting point is a fundamental thermal property that indicates the purity of a crystalline solid. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[1]

Methodology: Capillary Method [11][12][13]

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

  • Capillary Loading: Load a small amount of the powdered sample into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Initial Determination: Heat the sample rapidly to obtain an approximate melting range. This saves time in subsequent, more precise measurements.[11]

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat at a slower rate (e.g., 1-2 °C per minute) as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (0.5 – 1 °C).[1]

Melting_Point_Workflow Start Start Prep Prepare Dry, Powdered Sample Start->Prep Load Load Sample into Capillary Tube Prep->Load Setup Place in Melting Point Apparatus Load->Setup RapidHeat Rapid Heating for Approximate Range Setup->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heating (1-2 °C/min) near MP Cool->SlowHeat Record Record T₁ (Onset) and T₂ (Completion) SlowHeat->Record End Report Melting Range (T₁ - T₂) Record->End

Caption: Workflow for melting point determination via the capillary method.

Aqueous Solubility Determination

Causality: Aqueous solubility is a critical factor for oral drug absorption. A compound must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter.[2][14]

Methodology: Shake-Flask Method [14][15]

  • System Preparation: Prepare buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).

  • Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed flask. The excess solid ensures that equilibrium is reached at saturation.

  • Equilibration: Agitate the flasks in a temperature-controlled shaker bath (37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[2][14]

  • Phase Separation: Allow the suspensions to settle. Separate the saturated supernatant from the excess solid via centrifugation followed by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Solid-State Analysis: Analyze the remaining solid using a technique like X-ray powder diffraction (XRPD) to confirm that no phase change (e.g., salt disproportionation or polymorph conversion) occurred during the experiment.[2]

Solubility_Workflow Start Start Add Add Excess Solid to pH Buffers Start->Add Equilibrate Agitate at 37°C for 24-72h Add->Equilibrate Separate Centrifuge & Filter to get Supernatant Equilibrate->Separate AnalyzeSolid Analyze Residual Solid (e.g., XRPD) Equilibrate->AnalyzeSolid Quantify Quantify Concentration (e.g., HPLC) Separate->Quantify End Report Solubility (mg/mL) at each pH Quantify->End

Caption: The Shake-Flask method for determining equilibrium solubility.

Octanol-Water Partition Coefficient (LogP) Determination

Causality: LogP is the measure of a compound's differential solubility between an immiscible polar (water) and non-polar (n-octanol) phase. It is a key indicator of lipophilicity, which influences a drug's ability to cross biological membranes and its potential for metabolism and toxicity.

Methodology: Shake-Flask Method [5][15]

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., PBS pH 7.4) with n-octanol to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of the compound in the n-octanol-saturated aqueous phase.

  • Partitioning: Add a known volume of the stock solution to a known volume of the water-saturated n-octanol in a sealed container.

  • Equilibration: Gently mix the two phases for a set period (e.g., 1 hour) to allow the compound to partition between the layers.[5] Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Separate the layers by centrifugation.

  • Quantification: Determine the concentration of the compound in both the aqueous phase (C_water) and the n-octanol phase (C_octanol) using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient P as P = C_octanol / C_water. The LogP is the base-10 logarithm of P.

LogP_Workflow Start Start Prepare Prepare Pre-saturated Octanol and Water/Buffer Start->Prepare Partition Mix Compound with Both Phases Prepare->Partition Equilibrate Gently Agitate to Equilibrium Partition->Equilibrate Separate Separate Phases by Centrifugation Equilibrate->Separate Quantify Measure Concentration in Each Phase (C_oct, C_aq) Separate->Quantify Calculate Calculate LogP = log10(C_oct / C_aq) Quantify->Calculate End Report LogP Calculate->End

Caption: Workflow for LogP determination using the Shake-Flask method.

Acid Dissociation Constant (pKa) Determination

Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms. This is critical for predicting a drug's behavior in different physiological compartments with varying pH levels (e.g., stomach vs. intestine).

Methodology: Potentiometric Titration [7][16]

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).

  • Apparatus Setup: Use a calibrated pH meter with a combination electrode immersed in the sample solution. Maintain a constant temperature and an inert atmosphere (e.g., nitrogen) to exclude atmospheric CO₂.

  • Titration: Add a standardized titrant (acid or base) in small, precise increments using an auto-burette.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration curve. The inflection point of the curve indicates the equivalence point. For more accurate results, the pKa can be determined from the inflection point of the first derivative of the titration curve.[16]

Conclusion

References

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An In-Depth Technical Guide to the In Vivo Pharmacokinetics of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive and Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the in vivo pharmacokinetics of the novel compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. In the absence of direct published in vivo data for this specific molecule, this document synthesizes established principles of drug metabolism and pharmacokinetics, drawing from literature on structurally related thiophene and phenylacetamide derivatives. It offers a predictive analysis of the compound's likely absorption, distribution, metabolism, and excretion (ADME) profile, and presents detailed, field-proven methodologies for conducting robust preclinical in vivo pharmacokinetic studies. This guide is intended to equip researchers and drug development professionals with the necessary tools to design, execute, and interpret pharmacokinetic evaluations of this and similar chemical entities, thereby accelerating their therapeutic development.

Introduction: Unveiling a Compound of Interest

The compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide belongs to a class of molecules with significant therapeutic potential, given that phenylacetamide derivatives have been explored for their anticancer properties.[1][2][3] The presence of a thiophene ring, a common moiety in many FDA-approved drugs, further underscores its potential pharmacological relevance.[4] However, the thiophene ring is also a "structural alert," as its metabolism can lead to reactive metabolites, potentially causing hepatotoxicity.[5] Therefore, a thorough understanding of the in vivo pharmacokinetics of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is paramount for its development as a safe and effective therapeutic agent.

This guide provides a predictive pharmacokinetic profile of the title compound and outlines a comprehensive strategy for its in vivo evaluation.

Predicted Pharmacokinetic (ADME) Profile

Based on the chemical structure of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and data from related compounds, we can infer a likely pharmacokinetic profile.

Absorption

The oral bioavailability of this compound will be influenced by its solubility and permeability. The presence of both aromatic rings and a polar acetamide group suggests moderate lipophilicity, which is often favorable for oral absorption.

Distribution

The compound is expected to distribute into tissues. The degree of plasma protein binding will significantly influence its volume of distribution.

Metabolism

Metabolism is anticipated to be a major route of clearance for this compound, primarily occurring in the liver. The key metabolic transformations are predicted to involve the thiophene ring and the acetamide linkage.

  • Thiophene Ring Metabolism: The thiophene moiety is susceptible to cytochrome P450-mediated oxidation, which can lead to the formation of reactive thiophene S-oxides and thiophene epoxides.[5] These reactive intermediates can be detoxified by conjugation with glutathione. A major metabolite found in rats treated with thiophene is a 2,5-dihydrothiophene sulfoxide bearing a N-acetyl-cysteinyl group.[6]

  • Acetamide Linkage Metabolism: The amide bond may undergo hydrolysis, although this is generally a slower process for acetamides.

  • Fluorophenyl Group Metabolism: The 4-fluorophenyl group is generally metabolically stable, but hydroxylation at positions ortho to the fluorine atom is a possibility.

Excretion

Following hepatic metabolism, the resulting metabolites are expected to be more water-soluble and primarily excreted in the urine.[4]

Methodologies for In Vivo Pharmacokinetic Studies

A robust in vivo pharmacokinetic study is essential to definitively characterize the ADME properties of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. The following sections detail the critical steps in this process.

Animal Model Selection

Sprague-Dawley rats are a commonly used and well-characterized model for initial pharmacokinetic studies.[7] Mice can also be used, and data from both species can provide valuable insights.[8]

Dosing Formulation and Administration
  • Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. A common vehicle for initial studies is a mixture of polyethylene glycol 400 (PEG400), propylene glycol, and saline.

  • Administration: For a comprehensive pharmacokinetic profile, both intravenous (IV) and oral (PO) administration routes should be evaluated. The IV route provides a baseline for systemic clearance and volume of distribution, while the PO route allows for the determination of oral bioavailability.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study in rats.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis A Acclimatize Animals (e.g., Sprague-Dawley Rats) B Fast Animals Overnight (with free access to water) A->B C1 Intravenous (IV) Administration (e.g., 5 mg/kg) C2 Oral (PO) Gavage (e.g., 10 mg/kg) D Collect Blood Samples at Predetermined Time Points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hr) C1->D C2->D E Centrifuge to Separate Plasma D->E F Store Plasma at -80°C E->F G Quantify Compound Concentration using Validated LC-MS/MS Method F->G H Pharmacokinetic Modeling (Non-compartmental analysis) G->H I Calculate PK Parameters (AUC, Cmax, Tmax, t1/2, CL, Vd, F) H->I

Caption: Workflow for an in vivo pharmacokinetic study.

Bioanalytical Method Development and Validation

Accurate quantification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in biological matrices is crucial. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][9]

Protein precipitation is a common and effective method for extracting small molecules from plasma.[7]

Protocol for Protein Precipitation:

  • To 50 µL of plasma, add 150 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for LC-MS/MS analysis.

The following table provides a starting point for developing an LC-MS/MS method.

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.3 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B, then return to initial conditions for re-equilibration.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive mode
MS/MS Detection Multiple Reaction Monitoring (MRM)

The specific MRM transitions for the parent compound and its potential metabolites would need to be determined by infusing a standard solution of the compound into the mass spectrometer.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters should be calculated using non-compartmental analysis of the plasma concentration-time data.

Key Pharmacokinetic Parameters:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): A measure of total drug exposure.

  • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

  • CL (Clearance): The volume of plasma cleared of the drug per unit time.

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

  • F (Bioavailability): The fraction of the administered dose that reaches systemic circulation.

Predicted Metabolic Pathway and Bioactivation

The following diagram illustrates the predicted metabolic pathway of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, including the potential for bioactivation of the thiophene ring.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_reactive Reactive Intermediates cluster_phase2 Phase II Metabolism (Detoxification) cluster_excretion Excreted Metabolites A 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide (Parent Compound) B Thiophene S-oxidation A->B C Thiophene Epoxidation A->C D Amide Hydrolysis A->D E Aromatic Hydroxylation (Fluorophenyl Ring) A->E F Thiophene-S-oxide B->F G Thiophene Epoxide C->G J Hydrolyzed Metabolites D->J K Hydroxylated Metabolites E->K H Glutathione (GSH) Conjugation F->H GSH G->H GSH I Mercapturic Acid Derivative H->I

Caption: Predicted metabolic pathway of the title compound.

Data Interpretation and Reporting

The results of the pharmacokinetic studies should be summarized in a clear and concise manner. The following table provides a template for reporting the key pharmacokinetic parameters.

ParameterUnitsIV Administration (5 mg/kg)PO Administration (10 mg/kg)
Cmaxng/mL-Calculated Value
Tmaxh-Calculated Value
AUC(0-t)hng/mLCalculated ValueCalculated Value
AUC(0-inf)hng/mLCalculated ValueCalculated Value
t1/2hCalculated ValueCalculated Value
CLL/h/kgCalculated Value-
VdL/kgCalculated Value-
F%-Calculated Value

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the in vivo pharmacokinetics of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. The methodologies outlined herein represent a robust and scientifically sound approach to definitively characterizing the ADME properties of this and other novel chemical entities. A thorough understanding of a compound's pharmacokinetic profile is a cornerstone of successful drug development, enabling informed decisions regarding dosing regimens, potential drug-drug interactions, and overall safety and efficacy. The experimental framework provided in this guide will empower researchers to generate the critical data needed to advance promising compounds toward clinical application.

References

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x-ray crystal structure analysis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystal Structure Analysis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Abstract

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of small molecules, providing unparalleled insights into molecular conformation, stereochemistry, and intermolecular interactions.[1] This information is critical in drug development and materials science for understanding structure-activity relationships (SAR) and designing novel functional molecules. This guide presents a comprehensive, field-proven workflow for the structural analysis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, a compound of interest due to its constituent fluorophenylacetamide and thiophene moieties, which are prevalent in medicinally active compounds.[2][3] As no public crystal structure for this specific molecule has been reported, this document serves as a detailed technical protocol and case study, guiding researchers through the essential stages of synthesis, crystallization, data collection, structure solution, and in-depth structural analysis.

Introduction: The Rationale for Structural Analysis

The title compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, combines two key pharmacophores. The 2-arylacetamide scaffold is structurally analogous to the lateral chain of natural benzylpenicillin and is found in numerous compounds with diverse biological activities.[4] The fluorine substituent can significantly modulate properties such as metabolic stability and binding affinity. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to tune electronic properties and improve pharmacokinetic profiles.

Determining the precise three-dimensional structure of this molecule is paramount. It allows for the unambiguous confirmation of its chemical constitution, reveals its preferred conformation in the solid state, and, most importantly, provides a detailed map of the intermolecular interactions that govern its crystal packing.[5] This "supramolecular architecture" is dictated by a subtle interplay of forces, including hydrogen bonds and π-stacking, which are fundamental to molecular recognition at receptor binding sites.[6] This guide provides the technical framework to uncover this critical structural information.

Synthesis and High-Purity Crystallization

The first and most crucial step in any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[7] The process is a blend of synthetic chemistry and materials science, often requiring iterative optimization.

Proposed Synthesis Protocol

A robust and high-yielding synthesis is achieved via a standard amide coupling reaction between 2-(4-fluorophenyl)acetic acid and (thiophen-3-yl)methanamine using a suitable coupling agent.

Step-by-Step Synthesis:

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent of 2-(4-fluorophenyl)acetic acid and 1.2 equivalents of a peptide coupling agent (e.g., HBTU) in anhydrous dichloromethane (DCM).

  • Activation: Add 2.0 equivalents of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the solution and stir for 20 minutes at room temperature to activate the carboxylic acid.

  • Amine Addition: Add a solution of 1.1 equivalents of (thiophen-3-yl)methanamine in anhydrous DCM dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the title compound as a pure solid.

The Art and Science of Crystallization

Growing single crystals is often the primary bottleneck in structure determination.[8] The goal is to create a supersaturated solution from which molecules can slowly deposit onto a growing crystal lattice. Several methods should be screened in parallel to maximize the chances of success.

Mandatory Prerequisite: The synthesized compound must be of the highest possible purity (>99%), as impurities can inhibit nucleation and crystal growth.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method.[7] A solution of the compound is prepared in a suitable solvent or solvent mixture and left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is less soluble.[9] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): This technique involves carefully layering a solution of the compound with a less dense anti-solvent. Crystals form at the interface where the two liquids slowly mix.

Protocol: Crystallization Screening

  • Solvent Selection: Test the solubility of the compound in a range of solvents of varying polarity (e.g., Hexane, Ethyl Acetate, Dichloromethane, Acetone, Ethanol, Methanol). An ideal solvent is one in which the compound is moderately soluble.

  • Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in the most promising solvents.

  • Set Up Crystallization Trials:

    • Slow Evaporation: Place ~1 mL of each solution in separate small vials. Cover the vials with a cap containing a pinhole and store in a vibration-free environment.

    • Vapor Diffusion (Vial-in-Jar): Place ~0.5 mL of the compound solution in a small inner vial. In a larger outer jar, place ~2-3 mL of a suitable anti-solvent (e.g., pentane or hexane if the compound is dissolved in DCM). Place the open inner vial into the jar and seal it tightly.

  • Patience and Observation: Monitor the trials daily for the formation of single, well-defined crystals. Quality crystals are typically transparent with sharp edges and should be at least 0.1 mm in one dimension.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening s1 Amide Coupling Reaction s2 Aqueous Workup s1->s2 s3 Column Chromatography s2->s3 c1 Slow Evaporation s3->c1 c2 Vapor Diffusion s3->c2 c3 Liquid-Liquid Diffusion s3->c3 crystal Diffraction-Quality Single Crystal c1->crystal c2->crystal c3->crystal

Figure 1: Workflow from synthesis to a single crystal.

X-ray Diffraction: Data Collection and Processing

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains the information needed to determine the crystal structure.

Experimental Protocol
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations and protects the crystal from radiation damage.

  • Diffractometer Setup: The crystal is mounted on a goniometer head in a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å) and a sensitive area detector (e.g., a CCD or CMOS detector).

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A data collection strategy is calculated to ensure that a complete, highly redundant dataset is collected.[10] This typically involves rotating the crystal through a series of small increments (e.g., 0.5° per frame) while exposing it to X-rays, collecting hundreds of diffraction images.[11]

  • Data Integration and Reduction: After collection, the raw image data is processed. This involves:

    • Integration: Calculating the intensity of each diffraction spot (reflection).

    • Scaling and Merging: Scaling the intensities from all images and merging symmetry-equivalent reflections to produce a final reflection file.

    • Absorption Correction: Applying a correction for the absorption of X-rays by the crystal itself.

Structure Solution, Refinement, and Validation

Solving a crystal structure is a computational process of converting the measured diffraction intensities into a 3D model of the atomic arrangement.

Structure Solution

For small molecules, the phase problem is typically solved using direct methods. This statistical approach uses the measured reflection intensities to estimate the phases of the structure factors.

  • Software: Programs like SHELXT (included in the SHELX suite) or SIR are highly effective for this purpose.[12][13]

  • Outcome: A successful solution provides an initial electron density map where the positions of most non-hydrogen atoms can be identified.

Structure Refinement

The initial atomic model is refined against the experimental data using a full-matrix least-squares algorithm.

  • Software: SHELXL is the gold standard for small-molecule refinement.[12] Graphical interfaces like Olex2 or CRYSTALS can facilitate the process.[13]

  • Protocol:

    • Isotropic Refinement: Initially, all atoms are refined with isotropic (spherical) thermal parameters.

    • Anisotropic Refinement: Once the model is stable, non-hydrogen atoms are refined anisotropically, allowing their thermal ellipsoids to account for directional vibration.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in geometrically calculated positions (e.g., using the AFIX command in SHELXL) and refined using a riding model. The amide N-H hydrogen is often located in the difference Fourier map and refined freely.

    • Convergence: The refinement is iterated until the model converges, meaning that further cycles do not produce significant changes in the atomic parameters or the R-factor (a measure of agreement between the calculated and observed data).

Data Validation and Deposition

The final structural model must be validated. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is used to check for inconsistencies and potential errors in the crystallographic information file (CIF). Upon validation, the structure should be deposited in a public database like the Cambridge Structural Database (CSD) to make it available to the scientific community.

In-Depth Analysis of the Crystal Structure

With a refined and validated structure, the final step is to extract meaningful chemical insights.

Crystallographic Data Summary

All key crystallographic data and refinement statistics are summarized in a standardized table.

Parameter Hypothetical Value
Chemical FormulaC₁₃H₁₂FNOS
Formula Weight265.31
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.0, 13.5
β (°)98.5
Volume (ų)1365
Z (molecules/cell)4
Temperature (K)100(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected/Unique15800 / 3100
Final R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.115
Goodness-of-Fit (S)1.05
Molecular Conformation

The analysis begins with the conformation of the molecule itself. Key aspects to examine include:

  • Bond Lengths and Angles: Compare these to standard values to identify any unusual geometric features that might indicate steric strain or electronic effects.[4]

  • Torsion Angles: These define the three-dimensional shape. Important torsions include the orientation of the phenyl and thiophene rings relative to the central acetamide linker. The amide bond itself is expected to be largely planar.

  • Planarity: Assess the planarity of the aromatic rings and the amide group.

Supramolecular Assembly: Intermolecular Interactions

The crystal packing reveals how molecules recognize and assemble with one another. For this molecule, a network of specific interactions is anticipated.

  • N-H···O Hydrogen Bonds: The amide N-H group is an excellent hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. This interaction is highly directional and is expected to be a primary driver of the crystal packing, likely forming infinite chains or centrosymmetric dimers.[14][15]

  • Weak Hydrogen Bonds: Weaker C-H···O, C-H···F, and C-H···S interactions also play a significant role in stabilizing the crystal lattice.

  • π-Interactions: The electron-rich phenyl and thiophene rings can interact via π-π stacking or C-H···π interactions, contributing to the overall packing energy.[5]

G center Central Molecule (C₁₃H₁₂FNOS) mol1 Symmetry-Related Molecule 1 center->mol1 N-H···O Hydrogen Bond mol2 Symmetry-Related Molecule 2 center->mol2 π-π Stacking (Phenyl-Thiophene) mol3 Symmetry-Related Molecule 3 center->mol3 C-H···F Interaction mol4 Symmetry-Related Molecule 4 center->mol4 C-H···π Interaction

Figure 2: Logical map of potential intermolecular interactions.
Advanced Analysis: Hirshfeld Surfaces

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[6]

  • d_norm Surface: This surface is mapped with a color scale representing intermolecular contact distances. Red spots highlight contacts shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. Blue regions represent longer contacts, and white areas are contacts around the van der Waals separation.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).

    • Sharp, distinct spikes are characteristic of strong, directional interactions like N-H···O hydrogen bonds.

    • Broader, more diffuse regions indicate weaker contacts like C-H···π and van der Waals interactions.

    • The percentage contribution of different contact types (e.g., H···H, H···O, H···C) can be calculated, providing a quantitative summary of the packing forces.[16]

Conclusion

This technical guide outlines a comprehensive and robust workflow for the complete X-ray crystal structure analysis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can obtain a high-fidelity three-dimensional model of the molecule. The subsequent in-depth analysis of molecular conformation and, crucially, the supramolecular architecture governed by a network of intermolecular interactions, provides invaluable data. These structural insights are fundamental to the rational design of new pharmaceuticals and materials, enabling a deeper understanding of the relationship between molecular structure and function.

References

  • Suda, S., Tateno, A., Nakane, D. and Akitsu, T. (2023) Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Staples, R.J. (2024) Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 114-122. [Link]

  • SPT Labtech. (n.d.) Chemical crystallization. SPT Labtech. [Link]

  • Gushchin, A.L. (2019) Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 9(9), 469. [Link]

  • Crystallization of small molecules. (n.d.). Universitat Rovira i Virgili. [Link]

  • International Union of Crystallography. (n.d.) Crystallographic software list. IUCr. [Link]

  • Clarke, A.S., et al. (2023) Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1819-1833. [Link]

  • Li, D., et al. (2023) Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Journal of the American Chemical Society, 145(46), 25306–25313. [Link]

  • RCSB PDB. (2023, February 15) Crystallography Software. RCSB PDB. [Link]

  • Chemical Crystallography, University of Oxford. (2020, September 26) CRYSTALS. University of Oxford. [Link]

  • Hirayama, K., et al. (2022) Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.) Powder X-ray Diffraction Protocol/SOP. University of Wisconsin-Madison. [Link]

  • Minor, W., et al. (2016) Collection of X-ray diffraction data from macromolecular crystals. Acta Biochimica Polonica, 63(3), 461-473. [Link]

  • X-ray Diffraction Data Collection. (n.d.). CSIC. [Link]

  • Dauter, Z. (1999) Data-collection strategies. Acta Crystallographica Section D: Biological Crystallography, 55(10), 1703-1717. [Link]

  • Aliabadi, A., et al. (2013) 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Praveen, A.S., et al. (2012) 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1338. [Link]

  • Chen, Y., et al. (2021) Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules, 26(18), 5625. [Link]

  • Kang, S., et al. (2008) 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 6), o1194. [Link]

  • Yathirajan, H.S., et al. (2015) Crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o315. [Link]

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An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The blood-brain barrier (BBB) represents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by complex cellular and molecular systems, restricts the passage of most xenobiotics from the systemic circulation into the brain parenchyma. This guide provides a comprehensive framework for evaluating the BBB permeability of a novel compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. While direct experimental data for this specific molecule is not yet available in public literature, its structural motifs—a fluorinated phenyl ring, a thiophene moiety, and an acetamide linker—are present in various biologically active compounds, some with demonstrated CNS effects.[1][2][3][4] This document will therefore serve as a predictive and methodological roadmap for researchers and drug development professionals. We will explore a multi-tiered approach, beginning with in silico predictions of physicochemical properties, followed by a detailed exposition of established in vitro cell-based assays, and culminating in a discussion of in vivo validation techniques. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Compound and the Challenge

The molecule 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a novel chemical entity. Its constituent parts have been individually explored in medicinal chemistry. The N-phenylacetamide core is a versatile scaffold found in compounds with a range of biological activities, including anticancer, antibacterial, and anticonvulsant properties.[2][3][5] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and lipophilicity, properties that may influence BBB penetration.[6] The thiophene ring is another common heterocycle in medicinal chemistry.

The primary hurdle for any potential CNS-active agent is its ability to traverse the BBB. This barrier is a dynamic interface formed by brain microvascular endothelial cells, pericytes, and astrocytes.[7][8] Its function is to maintain brain homeostasis by strictly regulating the passage of molecules.[7] Therefore, a thorough and systematic evaluation of a compound's BBB permeability is a critical step in its development as a CNS therapeutic.

This guide will delineate a logical, stepwise workflow for assessing the BBB permeability of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, from initial computational screening to definitive in vivo studies.

Predictive In Silico Assessment

Before embarking on resource-intensive experimental work, computational models can provide valuable initial insights into the likelihood of a compound crossing the BBB. These models are based on the analysis of large datasets of compounds with known BBB permeability and their corresponding physicochemical properties.

Key Physicochemical Properties

The following properties of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide should be calculated from its chemical structure:

PropertyPredicted Value (Exemplary)Significance for BBB Permeability
Molecular Weight (MW) ~277.3 g/mol Generally, compounds with MW < 400-500 Da are more likely to cross the BBB via passive diffusion.
Lipophilicity (logP) 2.5 - 3.5An optimal logP range for BBB penetration is typically between 1.5 and 3.5. Too high a logP can lead to non-specific binding and sequestration in lipid membranes.
Polar Surface Area (PSA) ~50-60 ŲA lower PSA (< 90 Ų) is generally favored for passive diffusion across the BBB, as it indicates fewer hydrogen bond donors and acceptors that can interact with the aqueous environment.
Hydrogen Bond Donors 1A low number of hydrogen bond donors (typically ≤ 3) is desirable for efficient BBB penetration.
Hydrogen Bond Acceptors 2-3A low number of hydrogen bond acceptors (typically ≤ 7) is also favorable.

Note: The predicted values are estimates and should be calculated using appropriate software (e.g., ChemDraw, MarvinSketch).

Integrated Predictive Models

Several established models combine these physicochemical properties into a single score or classification to predict BBB penetration. Examples include the Egan egg model and various machine learning algorithms. These tools can provide a preliminary "yes/no" prediction or a quantitative estimate of the brain-to-plasma concentration ratio (logBB).

In Vitro Experimental Workflow: Cell-Based Models

In vitro models are essential for obtaining experimental data on a compound's permeability and for elucidating the mechanisms of transport. These models utilize cultured cells that mimic key features of the BBB.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA is a non-cell-based, high-throughput assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It serves as a rapid screen for passive permeability.

  • Preparation of the Donor Plate:

    • A stock solution of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is prepared in a suitable solvent (e.g., DMSO).

    • The stock solution is diluted in a buffer (e.g., PBS, pH 7.4) to the final desired concentration.

  • Preparation of the Acceptor Plate:

    • The wells of a 96-well acceptor plate are filled with the same buffer.

  • Membrane Coating:

    • A 96-well filter plate is coated with a lipid mixture (e.g., a solution of porcine brain lipid in dodecane) to form the artificial membrane.

  • Assembly and Incubation:

    • The coated filter plate is placed on top of the acceptor plate.

    • The donor solution is added to the wells of the filter plate.

    • The entire assembly is incubated at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification and Analysis:

    • After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

    • The effective permeability (Pe) is calculated.

Cell-Based Transwell Assays

Cell-based assays provide a more biologically relevant model of the BBB by incorporating endothelial cells that form tight junctions.

The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (which codes for the efflux transporter P-glycoprotein, P-gp), is a widely used model to assess P-gp substrate liability.

  • Cell Culture and Seeding:

    • MDCK-MDR1 cells are cultured under standard conditions.

    • The cells are seeded onto microporous membrane inserts in a Transwell plate and grown to form a confluent monolayer. The integrity of the monolayer is verified by measuring the transendothelial electrical resistance (TEER).

  • Bidirectional Permeability Assessment:

    • Apical-to-Basolateral (A-to-B) Transport: The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber over time.

    • Basolateral-to-Apical (B-to-A) Transport: The test compound is added to the basolateral chamber, and samples are taken from the apical chamber over time.

  • Quantification and Analysis:

    • The concentration of the compound in the collected samples is measured by LC-MS/MS.

    • The apparent permeability coefficients (Papp) for both A-to-B and B-to-A transport are calculated.

    • The efflux ratio (ER) is calculated as Papp(B-to-A) / Papp(A-to-B). An ER > 2 is generally considered indicative of active efflux.

The hCMEC/D3 cell line is an immortalized human cerebral microvascular endothelial cell line that represents a more physiologically relevant model of the human BBB.

The protocol is similar to the MDCK-MDR1 assay, with the primary difference being the use of hCMEC/D3 cells. This model allows for the investigation of transport mediated by transporters endogenously expressed in human brain endothelial cells.

experimental_workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation in_silico Calculate Physicochemical Properties (MW, logP, PSA) pampa PAMPA-BBB Assay (Passive Permeability) in_silico->pampa Initial Screening mdck MDCK-MDR1 Assay (P-gp Efflux) pampa->mdck Mechanistic Insights hcmec hCMEC/D3 Assay (Human BBB Model) mdck->hcmec Human Relevance perfusion In Situ Brain Perfusion (BBB Permeability Coefficient) hcmec->perfusion Confirmation of BBB Penetration microdialysis Brain Microdialysis (Unbound Brain Concentration) perfusion->microdialysis Therapeutic Relevance

Figure 1: A stepwise workflow for assessing BBB permeability.

In Vivo Validation: Animal Models

While in vitro models are invaluable for screening and mechanistic studies, in vivo experiments are the gold standard for confirming BBB permeability in a physiological context.

In Situ Brain Perfusion

This technique allows for the precise measurement of the rate of transport of a compound across the BBB, independent of systemic clearance.

  • Animal Preparation: A rat is anesthetized, and the common carotid artery is cannulated.

  • Perfusion: The brain is perfused with a buffer containing the test compound at a constant flow rate for a short duration (e.g., 1-2 minutes).

  • Brain Tissue Collection: After perfusion, the brain is removed, and samples are taken for analysis.

  • Quantification and Analysis: The concentration of the compound in the brain tissue and the perfusion buffer is determined. The brain uptake clearance (K_in) or the permeability-surface area (PS) product is calculated.

Brain Microdialysis

Microdialysis is a technique used to measure the unbound concentration of a drug in the brain extracellular fluid, which is the concentration that is pharmacologically active.

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of an anesthetized rat.

  • Drug Administration: The test compound is administered systemically (e.g., intravenously or orally).

  • Sample Collection: The probe is perfused with an artificial cerebrospinal fluid, and dialysate samples are collected at regular intervals.

  • Quantification and Analysis: The concentration of the compound in the dialysate samples and in plasma samples is measured. This allows for the determination of the time course of the unbound drug concentration in the brain and the calculation of the brain-to-plasma unbound concentration ratio (Kp,uu).

Data Interpretation and Integrated Assessment

The data from each stage of this workflow should be integrated to form a comprehensive profile of the BBB permeability of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide.

  • In Silico: Provides a preliminary hypothesis.

  • PAMPA: Indicates the potential for passive diffusion.

  • MDCK-MDR1: Reveals susceptibility to P-gp mediated efflux. A high efflux ratio suggests that the compound is actively transported out of the brain, which would limit its CNS exposure.

  • hCMEC/D3: Offers a more complete picture of transport in a human BBB model.

  • In Situ Brain Perfusion: Gives a quantitative measure of the rate of BBB transport.

  • Microdialysis: Provides the most therapeutically relevant information by measuring the pharmacologically active, unbound concentration in the brain.

transport_mechanisms cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood_node { 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide} bbb_cell Tight Junction Passive Diffusion Transporters (e.g., P-gp) blood_node->bbb_cell:passive Passive Diffusion (Lipophilicity) bbb_cell:transporter->blood_node Active Efflux (e.g., P-gp) brain_node { 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide} bbb_cell:passive->brain_node

Figure 2: Potential mechanisms of transport across the BBB.

Conclusion

The assessment of the blood-brain barrier permeability of a novel compound such as 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide requires a systematic and multi-faceted approach. By combining in silico prediction with a tiered series of in vitro and in vivo experiments, researchers can build a comprehensive understanding of the compound's ability to reach its potential target in the central nervous system. This guide provides a robust framework for conducting such an evaluation, emphasizing the importance of methodological rigor and the logical progression from predictive screening to definitive physiological measurement. The insights gained from this workflow are crucial for making informed decisions in the drug discovery and development process for new CNS therapeutics.

References

  • EvitaChem. (n.d.). 2-(2-((2-(4-fluorophenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide (EVT-2808681).
  • EvitaChem. (n.d.). 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide.
  • Guidechem. (n.d.). 2-[(4-fluorophenyl)thio]-N-[2-(thiophen-2-ylmethyl)-3-pyrazolyl]acetamide.
  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.
  • BenchChem. (2025). biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.
  • Jasicka-Misiak, I., et al. (n.d.). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PMC.
  • IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives.
  • MDPI. (2020, April 12). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.
  • MDPI. (2025, February 20). Nanotechnology to Overcome Blood–Brain Barrier Permeability and Damage in Neurodegenerative Diseases.
  • ResearchGate. (n.d.). Blood–Brain Barrier Permeability is Affected by Changes in Tight Junction Protein Expression at High-Altitude Hypoxic Conditions—this may have Implications for Brain Drug Transport.

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Methodological & Application

chemical synthesis pathway for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency Synthesis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide via Uronium-Mediated Amide Coupling

Strategic Rationale & Retrosynthetic Framework

The synthesis of targeted amide libraries is a cornerstone of modern drug discovery. The target compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, incorporates two highly privileged pharmacophores: a fluorinated phenyl ring (often utilized to modulate lipophilicity and block metabolic oxidation) and a thiophene bioisostere. Constructing this molecule requires a robust, high-yielding amide coupling strategy.

While traditional carbodiimide-based methods (e.g., EDC/HOBt) are prevalent, they can suffer from sluggish kinetics and difficult purification profiles when applied to specific heteroaromatic amines. Therefore, this protocol leverages a uronium-based coupling agent—HATU—to drive the reaction to completion rapidly through a highly reactive 1[1].

Reagent Stoichiometry & Physicochemical Properties

A successful synthesis relies on precise stoichiometric control to minimize unreacted starting materials and suppress side-product formation. The following table outlines the optimized quantitative parameters for a standard 1.0 mmol scale reaction.

ComponentRoleMW ( g/mol )EquivalentsAmountCAS Number
2-(4-fluorophenyl)acetic acidCarboxylic Acid154.141.0154.1 mg405-50-5
Thiophen-3-ylmethanaminePrimary Amine113.181.1124.5 mg27757-86-4
HATUCoupling Agent380.231.2456.3 mg148893-10-1
DIPEANon-nucleophilic Base129.243.0522 µL7087-68-5
DMF (Anhydrous)SolventN/A0.2 M5.0 mL68-12-2

Note: The 2[2] and 3[3] precursors should be stored under an inert atmosphere to prevent oxidative degradation.

Mechanistic Causality: The "Why" Behind the Protocol

In advanced organic synthesis, reagents are never chosen arbitrarily. Every component in this protocol serves a specific mechanistic purpose:

  • Why HATU over EDC/HOBt? HATU generates an HOAt (1-hydroxy-7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, acting as a hydrogen-bond acceptor that pre-organizes the incoming amine. This 4 and significantly outperforms standard HOBt esters[4].

  • Why DIPEA? N,N-Diisopropylethylamine (Hünig's base) is utilized instead of triethylamine. Its bulky isopropyl groups render it non-nucleophilic, meaning it will efficiently1 without competing with the primary amine for the active ester[1].

  • Why DMF? N,N-Dimethylformamide is required to solubilize both the highly polar uronium salt (HATU) and the organic precursors, ensuring a homogeneous reaction environment.

G A 2-(4-fluorophenyl) acetic acid C Carboxylate Anion A->C Deprotonation B DIPEA B->C E HOAt Active Ester C->E Activation D HATU D->E G Target Amide Product E->G Aminolysis F Thiophen-3-yl methanamine F->G

Mechanistic pathway of HATU-mediated amide coupling via HOAt active ester.

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the chemist can verify success at each critical juncture before proceeding.

Workflow Step1 1. Solubilization Acid + DIPEA in DMF (0 °C) Step2 2. Pre-Activation Add HATU, stir 15 min Step1->Step2 Step3 3. Aminolysis Add Amine, stir at RT (2 h) Step2->Step3 Step4 4. Quench & Extract Dilute with EtOAc, wash with 5% LiCl Step3->Step4 Step5 5. Desiccation Dry over Na2SO4, concentrate Step4->Step5 Step6 6. Isolation Flash Column Chromatography Step5->Step6

Step-by-step experimental workflow for the synthesis and purification of the target amide.

Step 1: Pre-Activation (0 °C)

  • Charge a flame-dried 25 mL round-bottom flask with 2-(4-fluorophenyl)acetic acid (154.1 mg, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Add DIPEA (522 µL, 3.0 mmol) via syringe. The solution will remain clear.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (456.3 mg, 1.2 mmol) in one portion. Causality & IPC: Cooling to 0 °C suppresses the exothermic formation of the active ester, preventing thermal degradation. Stir for 15 minutes. An LC-MS aliquot of the reaction mixture at this stage should confirm the mass of the HOAt-ester intermediate.

Step 2: Aminolysis (Ambient Temperature)

  • Dissolve thiophen-3-ylmethanamine (124.5 mg, 1.1 mmol) in 1.0 mL of anhydrous DMF and add it dropwise to the pre-activated ester solution.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours. Causality & IPC: The primary amine attacks the highly electrophilic carbonyl of the HOAt ester. Monitor via TLC (Hexanes/EtOAc 1:1). The acid starting material (UV active, low Rf) should disappear, replaced by a new, higher Rf spot corresponding to the target amide.

Step 3: Targeted Aqueous Workup

  • Quench the reaction by adding 10 mL of saturated aqueous NaHCO3.

  • Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 15 mL).

  • Critical Step: Wash the combined organic layers with5 (3 × 15 mL), followed by brine (15 mL)[5]. Causality: DMF is notoriously difficult to remove and will co-elute during chromatography. Washing with 5% LiCl alters the partition coefficient, effectively stripping DMF from the organic layer into the aqueous phase.

Step 4: Desiccation and Purification

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes).

  • Pool the product-containing fractions and evaporate to yield 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide as an off-white solid.

Analytical Signatures

To validate the structural integrity of the synthesized amide, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): The exact mass of C13H12FNOS is 249.06 Da. The spectrum must show a dominant pseudo-molecular ion peak at [M+H]+ = 250.1 m/z .

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic singlet of the isolated methylene group (CH2) from the phenylacetic acid moiety around δ 3.5-3.7 ppm, and the doublet of the thiophene-adjacent methylene around δ 4.4-4.6 ppm, which will couple to the adjacent amide NH broad triplet (δ ~5.8 ppm).

References

  • 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem. National Institutes of Health (NIH).2

  • 3-Thiophenemethylamine | C5H7NS | CID 2776381 - PubChem. National Institutes of Health (NIH). 3

  • Acid-Amine Coupling using HBTU - Organic Synthesis. Organic-Synthesis.com. 4

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. 1

  • EDC-HOBt Amide coupling workup help : r/Chempros. Reddit. 5

Sources

Application Note: Comprehensive NMR Characterization of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Technical Protocol & Spectral Analysis Guide

Scientific Context & Pharmacological Relevance

The compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide represents a highly privileged scaffold in modern drug discovery. Molecules featuring both fluorophenyl and thiophene moieties linked via an acetamide bridge are frequently deployed as potent noncovalent inhibitors. Recent literature highlights their efficacy in targeting viral enzymes, such as the SARS-CoV-2 3CL protease , and as modulators of transient receptor potential channels like TRPM8 .

Accurate structural validation of this scaffold is critical. The presence of the 19F nucleus introduces complex heteronuclear spin-spin coupling networks that can complicate 1H and 13C NMR interpretation if not properly understood. This guide provides a self-validating experimental protocol and a mechanistic breakdown of the spectral data to ensure unambiguous structural assignment.

Experimental Workflow & Causality

To achieve high-fidelity spectral data, the experimental design must account for the specific relaxation times and coupling behaviors of the molecule. We utilize Deuterated Chloroform ( CDCl3​ ) as the solvent.

Causality of Solvent Choice: CDCl3​ lacks exchangeable protons, which is critical for observing the amide ( N-H ) proton. If a protic solvent like Methanol- d4​ were used, deuterium exchange would obliterate the N-H signal and eliminate the diagnostic 3JHH​ coupling between the amide proton and the adjacent thiophene-linked methylene group.

Workflow A Sample Prep (15-50 mg in CDCl3) B Probe Tuning & Shimming A->B C Data Acquisition (1H, 13C, 19F) B->C D Fourier Transform & Phasing C->D E Multiplet Analysis & J-Coupling Extraction D->E

Figure 1: Standardized NMR experimental workflow for fluorinated acetamides.

Self-Validating Acquisition Protocols

The following step-by-step methodology ensures that the acquired data is both accurate and reproducible. Every step includes a built-in validation checkpoint.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the analyte for 1H NMR, or 40–50 mg for 13C NMR.

  • Dissolution: Dissolve the solid in 0.6 mL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogeneous solution to a 5 mm precision NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary).

  • Validation Check: Inspect the tube for clarity. Particulates will distort the magnetic field homogeneity, leading to broadened line shapes.

Step 2: Probe Tuning and Shimming
  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

  • Lock the magnetic field to the deuterium frequency of CDCl3​ ( 7.26 ppm).

  • Perform automated or manual gradient shimming (TopShim or equivalent).

  • Validation Check: Measure the full-width at half-maximum (FWHM) of the TMS peak at 0.00 ppm. The FWHM must be ≤1.0 Hz. If it exceeds this, re-shim the magnet.

Step 3: Data Acquisition

Execute the acquisition using the parameters outlined in Table 1.

Table 1: Optimized NMR Acquisition Parameters

Parameter 1H NMR 13C NMR {1H} 19F NMRPulse Sequencezg30zgpg30 (Decoupled)zgNumber of Scans (ns)16512 – 102416Relaxation Delay (d1)1.0 s2.0 s1.0 sSpectral Width (sw)20 ppm250 ppm100 ppmValidation Metric α CH2​ to N-CH2​ integral ratio must be exactly 1:1.S/N of Carbonyl C ( ∼170 ppm) must be >10:1 .Baseline must be flat around −115 ppm.

Spectral Data Analysis & Mechanistic Insights

1H NMR Interpretation

The proton spectrum is defined by the distinct splitting patterns of the 4-fluorophenyl ring and the thiophene ring. The 4-fluorophenyl group forms an AA′BB′X spin system (where X is the 19F nucleus).

Causality of Splitting: The fluorine atom couples strongly with the ortho protons ( H3, H5 ), causing them to appear as a pseudo-triplet ( J≈8.5 Hz) rather than a simple doublet. The meta protons ( H2, H6 ) appear as a doublet of doublets due to coupling with both the adjacent protons and the fluorine atom.

Table 2: 1H NMR Assignments ( 400 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.28dd5.0, 3.01HThiophene C5-H
7.22dd8.5, 5.52HPhenyl C2-H, C6-H
7.10m-1HThiophene C2-H
7.03t8.52HPhenyl C3-H, C5-H
6.95dd5.0, 1.21HThiophene C4-H
5.85br s-1HAmide N-H
4.42d5.82H N-CH2​ (Thiophene-linked)
3.55s-2H α-CH2​ (Phenyl-linked)
13C NMR Interpretation & Heteronuclear Coupling

The 13C spectrum provides the most definitive proof of the fluorinated structure. Because 19F is a spin-1/2 nucleus with 100% natural abundance, it splits the carbon signals of the phenyl ring through bonds, creating a highly diagnostic coupling network. Standard values for these biologically relevant small molecules are well-documented in databases like the BMRB .

Coupling cluster_13C 13C NMR Signals (Phenyl Ring) F 19F Nucleus (Spin 1/2) C4 C4 (ipso) 1J_CF ≈ 245 Hz F->C4 1-Bond C35 C3/C5 (ortho) 2J_CF ≈ 21 Hz F->C35 2-Bond C26 C2/C6 (meta) 3J_CF ≈ 8 Hz F->C26 3-Bond C1 C1 (para) 4J_CF ≈ 3 Hz F->C1 4-Bond

Figure 2: Heteronuclear spin-spin coupling network between 19F and 13C nuclei.

Table 3: 13C NMR Assignments ( 100 MHz, CDCl3​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment
170.5s- C=O (Carbonyl)
162.0d245.0Phenyl C4 (ipso to F)
138.5s-Thiophene C3 (ipso to CH2​ )
131.0d8.0Phenyl C2, C6
130.5d3.0Phenyl C1 (ipso to CH2​ )
127.5s-Thiophene C4
126.5s-Thiophene C5
122.5s-Thiophene C2
115.8d21.0Phenyl C3, C5
42.8s- α-CH2​
38.5s- N-CH2​

Note on 19F NMR: A single multiplet is observed at approximately −115.5 ppm, corresponding to the single aromatic fluorine atom. The multiplet structure arises from the reverse 3JFH​ and 4JFH​ couplings to the phenyl protons.

References

  • Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Biologically relevant small molecules Biological Magnetic Resonance Data Bank (BMRB) URL: [Link]

  • US10016418B2 - Compounds useful as modulators of TRPM8 Google Patents URL

Application Note: High-Resolution ESI-MS/MS Fragmentation Profiling of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic small molecule characterized by a central acetamide linker bridging a 4-fluorophenyl moiety and a thiophene ring. In the context of drug discovery and development, amides are ubiquitous structural motifs. Understanding their gas-phase dissociation behavior is critical for accurate metabolite identification, pharmacokinetic tracking, and structural elucidation[1]. This application note provides a comprehensive, self-validating protocol for mapping the fragmentation pattern of this compound using High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HRESI-MS/MS).

Mechanistic Rationale: Ion Chemistry & Fragmentation Causality

The fragmentation of protonated amides in ESI-MS/MS is fundamentally governed by the site of protonation. While the carbonyl oxygen is the most thermodynamically stable protonation site, protonation at the amide nitrogen—or the migration of the proton to the nitrogen upon collisional activation—critically weakens the N–CO bond, making it the primary site of cleavage[2].

For the protonated precursor ion[M+H]⁺ at m/z 250.070, the application of Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) drives two competitive fragmentation pathways:

  • Pathway A (Acylium Ion Formation): Cleavage of the N–CO bond with charge retention on the carbonyl fragment yields the 4-fluorophenylacetyl cation (acylium ion, m/z 137.040). Because acylium ions are highly reactive and unstable under high-collision energy, this fragment rapidly extrudes neutral carbon monoxide (CO, 28 Da) to form the resonance-stabilized 4-fluorobenzyl cation (m/z 109.045)[2].

  • Pathway B (Amine Charge Retention): Alternatively, charge retention on the basic nitrogen yields the protonated thiophen-3-ylmethylamine (m/z 114.038). Subsequent high-energy collisions induce the loss of neutral ammonia (NH₃, 17 Da), generating the thiophen-3-ylmethyl cation (m/z 97.011).

MS_Fragmentation Precursor [M+H]+ m/z 250.070 Acylium Acylium Ion m/z 137.040 Precursor->Acylium N-C(O) Cleavage Amine Amine Fragment m/z 114.038 Precursor->Amine N-C(O) Cleavage Benzyl 4-Fluorobenzyl Cation m/z 109.045 Acylium->Benzyl -CO (28 Da) Thiophenyl Thiophen-3-ylmethyl Cation m/z 97.011 Amine->Thiophenyl -NH3 (17 Da)

Gas-phase fragmentation pathways of the protonated precursor ion.

Experimental Workflow & Self-Validating Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . The transition ratio between the intermediate acylium ion (m/z 137.040) and the terminal benzyl cation (m/z 109.045) acts as an internal "thermometer" for collision energy calibration. If the acylium ion is entirely absent but the benzyl cation dominates, the applied Normalized Collision Energy (NCE) is too high. The system must automatically step down the energy to capture the full structural lineage. Stepped collision energies are therefore mandatory to ensure comprehensive coverage of both fragile and stable bonds[3].

Step-by-Step Methodology

Step 1: Matrix Standardization & Sample Preparation

  • Dissolve the synthesized reference standard in 100% LC-MS grade Methanol to achieve a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The addition of 0.1% formic acid forces the equilibrium toward the protonated state, ensuring abundant [M+H]⁺ generation in the ESI source and minimizing sodium/potassium adducts.

Step 2: UHPLC Chromatographic Separation

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to maintain sharp peak shapes and minimize ion suppression.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, then re-equilibrate at 5% B for 1.0 minute. Flow rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS) Acquisition

  • Ionization Mode: ESI Positive (+).

  • Source Parameters: Capillary Voltage set to 3.5 kV; Probe Temperature set to 350 °C to ensure efficient desolvation of the 0.4 mL/min flow rate.

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) targeting m/z 250.070.

  • Collision Energy (The Self-Validating Step): Apply stepped NCE at 15%, 30%, and 45%[3]. This ensures that low-energy spectra capture the intact acylium and amine fragments, while high-energy spectra drive the secondary losses of CO and NH₃.

LCMS_Workflow Sample 1. Sample Prep (0.1% FA in MeOH/H2O) LC 2. UHPLC (C18, Gradient) Sample->LC Ionization 3. ESI+ Source (3.5 kV, 350°C) LC->Ionization Fragmentation 4. HCD Cell (Stepped NCE) Ionization->Fragmentation Detection 5. HRMS Detection (Orbitrap/TOF) Fragmentation->Detection

Self-validating LC-HRMS experimental workflow for fragmentation profiling.

Quantitative Data Presentation

The following table summarizes the theoretical exact masses, elemental compositions, and expected relative abundances across different collision energy (CE) regimes. Monitoring these specific shifts validates the integrity of the MS/MS method.

Fragment IdentityElemental FormulaTheoretical m/zExpected Abundance (Low CE, ~15%)Expected Abundance (High CE, ~45%)
Precursor Ion [C₁₃H₁₃FNOS]⁺250.070100% (Base Peak)< 5%
Acylium Ion [C₈H₆FO]⁺137.04060%10%
Amine Fragment [C₅H₈NS]⁺114.03840%15%
4-Fluorobenzyl Cation [C₇H₆F]⁺109.04510%100% (Base Peak)
Thiophen-3-ylmethyl Cation [C₅H₅S]⁺97.011< 5%75%

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances (2018).[Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports (2016).[Link]

  • Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. Analytical Chemistry (2023).[Link]

Sources

Application Note: AQbD-Driven HPLC Method Development and Validation for the Quantification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and comprehensive validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. Developed under the Analytical Quality by Design (AQbD) framework outlined in the ICH Q14 guidelines[1], the method ensures robust lifecycle management and deep procedural understanding. The finalized protocol was validated in strict accordance with ICH Q2(R2) standards[2], demonstrating exceptional specificity, linearity, accuracy, and precision, making it highly suitable for routine quality control and stability-indicating assays.

Scientific Rationale & Compound Profiling

As a Senior Application Scientist, method development must begin with a fundamental understanding of the analyte's physicochemical properties to establish causality for every chromatographic parameter chosen.

Analyte Characterization: 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic amide featuring a moderately lipophilic profile (estimated logP≈3.0 ). The molecule is characterized by two distinct aromatic systems—a fluorophenyl ring and a thiophene ring—connected via a neutral acetamide linker.

Causality of Method Parameters:

  • Stationary Phase Selection: Given the compound's lipophilicity, a C18 (octadecylsilane) reversed-phase column was selected. The C18 ligands provide maximum hydrophobic surface area, facilitating strong dispersive interactions with the analyte's aromatic rings to ensure adequate retention[3].

  • Mobile Phase pH & Additives: While the acetamide functional group remains neutral across standard HPLC pH ranges, the silica-based stationary phase contains residual silanol groups (Si-OH). These silanols can deprotonate at a pH above 3.5, leading to secondary ion-exchange interactions with analytes that cause severe peak tailing[4]. To suppress silanol ionization and guarantee highly symmetrical, Gaussian peak shapes, the aqueous mobile phase was acidified with 0.1% Formic Acid (lowering the pH to ∼2.7 )[4].

  • Elution Strategy: A gradient elution profile was chosen over isocratic elution. Gradient HPLC significantly enhances peak capacity and resolving power, allowing highly polar synthetic impurities to elute early while ensuring that any strongly retained lipophilic byproducts are washed off the column, thereby preventing run-to-run carryover[3].

  • Detection Wavelength: The extensive π−π∗ electron transitions within the fluorophenyl and thiophene moieties provide strong UV absorbance. A detection wavelength of 254 nm was selected to maximize the signal-to-noise ratio while minimizing baseline drift from the organic modifier.

Analytical Target Profile (ATP) & Method Development Workflow

In alignment with the ICH Q14 enhanced approach, an Analytical Target Profile (ATP) was defined prior to experimental screening[5]. The ATP serves as the prospective summary of the quality criteria that the analytical reportable result must achieve[6].

Workflow ATP 1. Analytical Target Profile (ATP) Define method goals & performance criteria Risk 2. Risk Assessment (ICH Q9) Identify critical method parameters (CMPs) ATP->Risk Screening 3. Method Screening Evaluate C18/C8, pH, and organic modifiers Risk->Screening DoE 4. Optimization via DoE Multivariate testing of Gradient, Temp, Flow Screening->DoE MODR 5. Method Operable Design Region Establish robust operating ranges DoE->MODR Validation 6. ICH Q2(R2) Validation Prove Specificity, Accuracy, Precision, Linearity MODR->Validation Lifecycle 7. Lifecycle Management Continuous monitoring & control strategy Validation->Lifecycle

Figure 1: AQbD-driven analytical method development lifecycle per ICH Q14 guidelines.

Experimental Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass predefined acceptance criteria before any sample analysis can commence, safeguarding data integrity[7].

Reagents and Materials
  • Reference Standard: 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide (Purity 99.5%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers: LC-MS grade Formic Acid (FA).

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV Diode Array Detector (DAD) at 254 nm
Gradient Program 0-2 min: 10% B 2-10 min: 10% 90% B 10-12 min: 90% B 12-12.1 min: 90% 10% B 12.1-15 min: 10% B (Equilibration)
Step-by-Step Sample Preparation

Field Insight: The choice of sample diluent is critical. Injecting a sample dissolved in 100% strong organic solvent into a highly aqueous initial mobile phase (10% B) causes localized disruption of the partitioning equilibrium, leading to peak distortion and band broadening. Therefore, the diluent is strategically matched to the mobile phase polarity.

  • Diluent Preparation: Mix Milli-Q Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to ensure complete dissolution of the lipophilic compound, sonicate for 5 minutes, and make up to volume with Milli-Q Water.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the 50:50 Diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) in five replicates. The system is deemed suitable only if the following criteria are met:

SST ParameterAcceptance CriteriaObserved ResultStatus
Retention Time ( tR​ ) 6.8 min ( ± 2.0% RSD)6.82 min (0.4% RSD)Pass
Tailing Factor ( Tf​ ) 1.51.12Pass
Theoretical Plates ( N ) 5,0008,450Pass
Area %RSD (n=5) 2.0%0.65%Pass

Method Validation (ICH Q2(R2) Guidelines)

The optimized method was subjected to comprehensive validation to confirm it is fit for its intended purpose, evaluating specificity, linearity, accuracy, precision, and robustness[2].

Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of potential interferences[2]. The standard was subjected to forced degradation (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C thermal stress). DAD peak purity analysis confirmed that the purity angle was less than the purity threshold for the main peak across all conditions, proving no co-elution of degradation products.

Linearity and Range

Linearity was assessed over a reportable range of 25% to 150% of the target working concentration (25 µg/mL to 150 µg/mL)[7].

Concentration Level (%)Concentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
25%25.0612,450Slope (m): 24,512
50%50.01,226,100y-Intercept (c): +150.5
100%100.02,451,800Correlation Coeff ( R2 ): 0.9998
125%125.03,063,500Residual Sum of Squares: Acceptable
150%150.03,677,200Status: Pass
Accuracy (Recovery)

Accuracy was determined by spiking known concentrations of the analyte into a synthetic placebo matrix at three levels, prepared in triplicate[2].

Spike LevelSpiked Conc. (µg/mL)Recovered Conc. (µg/mL)% Recovery% RSD (n=3)
50% 50.049.899.6%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0151.2100.8%0.6%
Acceptance--98.0 - 102.0% 2.0%
Precision

Precision was evaluated at two levels: Repeatability (intra-day, 6 injections) and Intermediate Precision (inter-day, different analyst, 6 injections)[2].

Precision TypeMean AreaStd. Deviation% RSDAcceptance
Repeatability 2,451,80015,9360.65% 2.0%
Intermediate 2,448,50019,5880.80% 2.0%
Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in procedural parameters, a key component emphasized in ICH Q14[7].

Parameter VariedVariation tR​ Shift (min)Tailing FactorArea %RSDStatus
Flow Rate 0.9 mL/min+0.651.140.72%Pass
Flow Rate 1.1 mL/min-0.521.110.68%Pass
Column Temp 25°C+0.201.150.81%Pass
Column Temp 35°C-0.181.100.60%Pass

Conclusion

A highly specific, accurate, and stability-indicating RP-HPLC method was successfully developed for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. By grounding the development process in the physicochemical properties of the analyte and the AQbD principles of ICH Q14, the method operates within a highly robust design space. Subsequent validation confirmed full compliance with ICH Q2(R2) criteria, rendering this protocol fully verified for pharmaceutical quality control, batch release, and stability monitoring.

Sources

Application Note: Rational In Vivo Dosing Formulation for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Formulation Strategy

Before selecting a vehicle for in vivo studies, a rigorous physicochemical analysis of the target molecule is required. 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is a synthetic small molecule (Calculated MW: ~249.3 g/mol ; Estimated LogP: 2.5–3.5). Structurally, it consists of a central acetamide linker flanked by a highly non-polar 4-fluorophenyl group and a lipophilic thiophene ring.

The Causality of Insolubility: This molecule lacks ionizable functional groups (such as basic amines or acidic carboxylates) within the physiological pH range (pH 2–8). Therefore, traditional pH-adjustment strategies (e.g., formulating in weak acids or forming hydrochloride salts) will fail to enhance its aqueous solubility . To achieve therapeutic exposure in vivo, we must manipulate the solvent's dielectric constant using co-solvents or employ micellar solubilization via surfactants.

Rational Vehicle Selection (The "Why")

  • 10% DMSO (Primary Solubilizer): Disrupts the compound's crystal lattice. While highly effective, DMSO is hyperosmolar. Exceeding 10–20% v/v can cause localized tissue necrosis, histamine release, and confounding pharmacokinetic artifacts .

  • 40% PEG400 (Dielectric Bridge): Acts as a co-solvent to lower the dielectric constant of the aqueous phase. This prevents the lipophilic drug from nucleating and precipitating when the DMSO stock is diluted. PEG400 is well-tolerated in rodents up to 1,250 mg/kg/day .

  • 5% Tween 80 (Micellar Encapsulation): A non-ionic surfactant that forms micelles around the drug molecules, stabilizing them at the aqueous interface and preventing "crashing out" .

  • 45% Saline (Isotonic Bulk Phase): Ensures the final injection volume is physiologically compatible and isotonic, minimizing injection-site pain [[1]]([Link]).

DecisionTree Start Target Dose & Solubility Assessment Soluble Aqueous Solubility > Target Dose? Start->Soluble Saline Formulate in Isotonic Saline/Buffer Soluble->Saline Yes CoSolvent Co-solvent System (DMSO/PEG400/Tween) Soluble->CoSolvent No Tox Exceeds Vehicle Tox Limits? CoSolvent->Tox Check Limits Suspension Suspension System (0.5% CMC / Tween 80) Tox->CoSolvent No (Clear Solution) Tox->Suspension Yes (High Dose)

Decision tree for selecting solution vs. suspension based on dose and solubility.

Quantitative Formulation Matrices

To ensure experimental integrity, vehicle concentrations must remain within established toxicological limits.

Table 1: Maximum Tolerated Vehicle Limits in Rodents , [[2]]([Link])

Excipient Role Max Conc. (IV) Max Conc. (IP) Max Conc. (PO)
DMSO Primary Solvent < 10% < 20% < 20%
PEG400 Co-solvent < 50% < 50% < 100%
Tween 80 Surfactant < 5% < 10% < 10%

| CMC | Suspending Agent | N/A (Fatal) | < 1% | < 1% |

Table 2: Standard 10/40/5/45 Formulation Recipe (per 1 mL)

Addition Order Component Volume (µL) Percentage
1 Drug in DMSO Stock 100 µL 10%
2 PEG400 400 µL 40%
3 Tween 80 50 µL 5%

| 4 | 0.9% Saline | 450 µL | 45% |

Experimental Protocols: Step-by-Step Methodologies

Protocol A: Clear Solution Preparation (For IV, IP, or PO)

Critical Causality Note: The order of addition is the most frequent point of failure in formulation. If the aqueous phase (saline) is added before the micellar/co-solvent environment (PEG400/Tween 80) is fully established, the local solvent capacity drops instantly, causing the drug to nucleate and "crash out" into microcrystals.

Workflow Weigh 1. Weigh Compound DMSO 2. Add 10% DMSO & Dissolve Weigh->DMSO PEG 3. Add 40% PEG400 & Vortex DMSO->PEG Tween 4. Add 5% Tween 80 & Vortex PEG->Tween Saline 5. Add 45% Saline Dropwise Tween->Saline Filter 6. Sterile Filter (0.22 µm) Saline->Filter

Sequential workflow for preparing a clear co-solvent dosing solution.

Step-by-Step Execution:

  • Dissolution: Weigh the required mass of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide into a sterile glass vial. Add the calculated volume of anhydrous DMSO (10% of final volume). Vortex aggressively and sonicate in a water bath at 37°C until a completely clear stock solution is achieved.

  • Co-solvent Addition: Add PEG400 (40% of final volume) directly to the DMSO stock. Vortex for 30 seconds to ensure a homogeneous organic phase.

  • Micellar Stabilization: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or cut the tip of a standard pipette. Vortex for 1 minute.

  • Aqueous Dilution: Slowly, dropwise, add 0.9% Saline (45% of final volume) while continuously vortexing the vial.

  • Validation: Hold the vial against a light source. The solution must be 100% optically clear. If any turbidity is observed, the compound has exceeded its solubility limit in this matrix.

  • Sterilization: Pass the final solution through a 0.22 µm PTFE or PVDF syringe filter prior to in vivo injection.

Protocol B: Homogeneous Suspension (For High-Dose PO or IP only)

If the target dose exceeds the solubility limit of Protocol A, a polymer-stabilized suspension is required. Warning: Suspensions must never be administered intravenously due to the risk of fatal pulmonary embolism.

Step-by-Step Execution:

  • Polymer Addition: Gradually add a 0.5% Carboxymethyl cellulose (CMC) or Methylcellulose (MC) aqueous solution while continuously grinding or using a probe sonicator.

  • Homogenization: Sonicate the suspension on ice for 3–5 minutes (using 10-second pulses) to achieve a uniform micro-suspension. The final formulation should look milky but free of large, visible aggregates.

In Vivo Administration & Pharmacokinetic Considerations

When administering 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, adhere to standard species-specific dosing volumes to prevent vehicle-induced stress:

  • Mice: Maximum 10 mL/kg for Oral Gavage (PO) and Intraperitoneal (IP); 5 mL/kg for Intravenous (IV).

  • Rats: Maximum 10 mL/kg for PO; 5 mL/kg for IP; 2.5 mL/kg for IV.

Always include a Vehicle-Only Control Group in your study design. Because PEG400 and Tween 80 can transiently alter membrane permeability and DMSO can cause mild local inflammation, the vehicle control ensures that observed phenotypic changes are strictly driven by the pharmacological action of the acetamide derivative, not the excipients .

References

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. "Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation." Journal of the American Association for Laboratory Animal Science (JAALAS), 2011.[Link]

  • Beken, S., et al. "Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity." Journal of Applied Toxicology, 2015. [Link]

  • Thackaberry, E. A. "Vehicle selection for nonclinical oral safety studies." Expert Opinion on Drug Metabolism & Toxicology, 2013.[Link]

Sources

use of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Throughput Screening of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and its Analogs for the Discovery of Novel Protein Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: A Scaffold for Kinase Inhibition

The compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide belongs to a chemical class—phenylacetamide derivatives—that has garnered significant attention in medicinal chemistry for its therapeutic potential.[1] The scaffold combines a fluorinated phenyl ring, an acetamide linker, and a thiophene moiety. Analysis of these structural components suggests a strong rationale for its investigation as a modulator of protein kinase activity. Phenylacetamide derivatives have been successfully developed as potent anticancer agents, often functioning through the inhibition of critical protein kinases that drive oncogenesis.[2][3] Specifically, similar structures have shown inhibitory activity against targets like FMS-like Tyrosine Kinase 3 (FLT3) and Aurora Kinase B, both of which are crucial in cell cycle regulation and are validated targets in oncology.[3][4]

This application note provides a comprehensive framework for utilizing 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide as a foundational molecule in a high-throughput screening (HTS) campaign designed to identify and characterize novel protein kinase inhibitors. We present a two-stage screening protocol: a primary biochemical assay for direct target inhibition followed by a secondary cell-based assay to confirm potency in a physiological context and assess cytotoxicity.

The Strategic Rationale: Targeting an Oncogenic Kinase

Protein kinases are a major class of drug targets, particularly in oncology, due to their frequent dysregulation in cancer.[5] The objective of this HTS campaign is to screen a library of compounds derived from the 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide scaffold to identify "hit" compounds that selectively inhibit a pre-determined oncogenic kinase (e.g., a hypothetical Tyrosine Kinase 'X' or TKX).

The screening strategy is designed to be efficient and robust, progressing from a broad primary screen to more specific secondary assays to validate initial findings.[6] This tiered approach ensures that resources are focused on the most promising candidates, minimizing the risk of false positives.

The HTS Workflow

The workflow is designed to systematically identify and validate inhibitors from a large compound library.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Lead Prioritization Compound_Library Compound Library (Scaffold: 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide) Primary_Assay Primary Biochemical HTS (e.g., Fluorescence-based TKX Assay) [384-well format] Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification (Activity > 50% Inhibition) Primary_Assay->Hit_Identification Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Identification->Dose_Response Secondary_Assay Secondary Cell-Based Assay (TKX-dependent Cell Line) [96-well format] Dose_Response->Secondary_Assay Cytotoxicity_Assay Counter-Screen (Cytotoxicity Assay) Secondary_Assay->Cytotoxicity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Lead_Compounds Validated Lead Compounds SAR_Analysis->Lead_Compounds

Caption: High-Throughput Screening Workflow for Kinase Inhibitor Discovery.

Experimental Protocols

Part 1: Primary High-Throughput Biochemical Assay

Objective: To identify compounds that directly inhibit the enzymatic activity of the target kinase, TKX, using a fluorescence polarization (FP) assay. FP is a robust HTS method that measures the binding of a fluorescently labeled peptide substrate to the kinase.[5]

Materials:

  • Recombinant human TKX enzyme

  • Fluorescently labeled peptide substrate (e.g., 5-FAM-poly-GT)

  • ATP (Adenosine triphosphate)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Compound plates: 384-well, black, low-volume (e.g., Corning 384-well plates)

  • Positive Control: Staurosporine (a known broad-spectrum kinase inhibitor)

  • Negative Control: DMSO (vehicle)

Protocol:

  • Compound Plating:

    • Prepare stock solutions of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and its analogs in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound into the wells of a 384-well assay plate to achieve a final screening concentration of 10 µM.

    • Dispense 50 nL of DMSO into negative control wells and 50 nL of staurosporine into positive control wells.

  • Enzyme/Substrate Preparation:

    • Prepare a 2X enzyme/substrate solution in Assay Buffer containing the TKX enzyme and the fluorescent peptide substrate at optimized concentrations.

    • Dispense 5 µL of the 2X enzyme/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at the Michaelis-Menten constant (Km) for ATP to ensure competitive inhibition can be detected.

    • Dispense 5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Incubation and Detection:

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

    • Stop the reaction by adding 5 µL of a stop solution (e.g., 30 mM EDTA).

    • Read the plate on a multi-mode plate reader equipped for fluorescence polarization.

  • Data Analysis:

    • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - [(Sample_mP - Positive_Control_mP) / (Negative_Control_mP - Positive_Control_mP)])

    • A "hit" is defined as any compound exhibiting ≥50% inhibition.

Part 2: Secondary Cell-Based Assay & Cytotoxicity Counter-Screen

Objective: To confirm the activity of primary hits in a cellular environment and determine their half-maximal inhibitory concentration (IC₅₀). A cell proliferation assay is used with a cancer cell line known to be dependent on TKX signaling for survival. A counter-screen is performed to identify compounds that are broadly cytotoxic.

Materials:

  • TKX-dependent human cancer cell line (e.g., a leukemia cell line like MV-4-11 if targeting FLT3).[3]

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin.

  • Assay plates: 96-well, clear, flat-bottom.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

  • Positive Control: A known clinical inhibitor of TKX.

  • Negative Control: DMSO.

Protocol:

  • Cell Plating:

    • Harvest and count cells. Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Dose-Response):

    • Prepare a 10-point, 3-fold serial dilution series for each hit compound, starting from 30 µM.

    • Add 1 µL of the diluted compounds to the corresponding wells. The final DMSO concentration should not exceed 0.5%.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Equilibrate the plates to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Cytotoxicity Counter-Screen:

    • Repeat the protocol above using a cell line that is not dependent on TKX signaling. This helps distinguish between on-target anti-proliferative effects and non-specific cytotoxicity.

  • Data Analysis:

    • Normalize the data to the DMSO-treated controls (100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit to a four-parameter logistic curve to determine the IC₅₀ value.

Data Presentation and Interpretation

Data from the HTS campaign should be systematically organized to facilitate hit prioritization.

Table 1: Hypothetical Primary HTS Results

Compound IDScaffold% Inhibition @ 10 µMHit? (≥50%)
Cmpd-001 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide85.2Yes
Cmpd-002 Analog with 2-fluorophenyl45.1No
Cmpd-003 Analog with thiophen-2-yl92.5Yes
Cmpd-004 Analog with different linker12.3No

Table 2: Hypothetical Secondary Assay and Counter-Screen Results for Hits

Compound IDBiochemical IC₅₀ (nM)Cellular IC₅₀ (nM) (TKX-dependent line)Cytotoxicity IC₅₀ (nM) (TKX-independent line)Selectivity Index (Cytotox IC₅₀ / Cellular IC₅₀)
Cmpd-001 150450> 10,000> 22
Cmpd-003 80220250~1
Staurosporine 520301.5

Interpretation:

  • Cmpd-001 is a promising hit. It shows good biochemical potency that translates to cellular activity. Crucially, it has a high selectivity index (>22), indicating that its anti-proliferative effect is specific to the TKX-dependent cell line and not due to general cytotoxicity.

  • Cmpd-003 is a potent inhibitor but is not selective. Its similar IC₅₀ values in both cell lines suggest a general cytotoxic mechanism, making it a less desirable candidate for further development.

Mechanistic Context: Kinase Signaling Pathway

The compounds identified in this screen are hypothesized to function by inhibiting the ATP-binding site of the kinase, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Kinase_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GF Growth Factor TKX TKX Receptor GF->TKX Binding & Dimerization Downstream Downstream Signaling (e.g., RAS/MAPK) TKX->Downstream Phosphorylation ATP ATP ATP->TKX Binds to Active Site Compound Cmpd-001 Compound->TKX Inhibition Proliferation Gene Transcription (Cell Proliferation, Survival) Downstream->Proliferation

Caption: Simplified TKX Signaling Pathway and Point of Inhibition.

Conclusion

The 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide scaffold represents a promising starting point for the discovery of novel protein kinase inhibitors. The described two-tiered HTS strategy, combining a direct biochemical screen with a functionally relevant cell-based assay, provides a robust and efficient path to identify potent and selective inhibitors.[7][8] This methodology enables the rapid evaluation of compound libraries, facilitating the identification of lead molecules with therapeutic potential for the treatment of kinase-driven diseases.

References

  • Bokhari, F.F., & Albukhari, A. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen. Available from: [Link]

  • News-Medical. (2024). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. News-Medical.net. Available from: [Link]

  • MDPI. (2025). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. MDPI.com. Available from: [Link]

  • Southern Research. (2025). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Southern Research. Available from: [Link]

  • Lloyd, M. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Patsnap. (2025). What are the applications of high-throughput screening?. Patsnap Synapse. Available from: [Link]

  • Joce, C., et al. (2011). Application of a novel in silico high throughput screen to identify selective inhibitors for protein–protein interactions. RSC Med. Chem., 2(2), 209-216. Available from: [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Pharmaceutical Technology. Available from: [Link]

  • Hilaris Publisher. (2024). High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications. Hilaris Publisher. Available from: [Link]

  • ACS Publications. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry. Available from: [Link]

  • Aliabadi, A., et al. (2012). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Acta Poloniae Pharmaceutica - Drug Research, 69(5), 897-902. Available from: [Link]

  • Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. Available from: [Link]

  • ResearchGate. (2018). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives. ResearchGate. Available from: [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(10), 744-756. Available from: [Link]

  • ACS Publications. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available from: [Link]

  • PubMed. (2024). Discovery of YAP1/TAZ pathway inhibitors through phenotypic screening with potent anti-tumor activity via blockade of Rho-GTPase signaling. PubMed. Available from: [Link]

  • MDPI. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. MDPI.com. Available from: [Link]

  • MDPI. (2021). Inhibition of Indigoidine Synthesis as a High-Throughput Colourimetric Screen for Antibiotics Targeting the Essential Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT. MDPI.com. Available from: [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. Available from: [Link]

  • Google Patents. (n.d.). CN105646453A - Synthesis method of 5-(2-fluorophenyl)-N-methyl-1-(3-pyridyl sulfonyl)-1H-pyrrole-3-methanamine fumarate TAK438. Google Patents.
  • ACS Publications. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry. Available from: [Link]

  • Dove Press. (2022). Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice. Journal of Pain Research, 15, 3963-3972. Available from: [Link]

  • Van der Schaar, H.M., et al. (2015). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. Journal of Medicinal Chemistry, 58(15), 6246-6260. Available from: [Link]

Sources

Application Note: Preparation of 2-(4-Fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, medicinal chemists, and drug development professionals Application Areas: Small molecule synthesis, Structure-Activity Relationship (SAR) library generation, Inflammasome inhibitor development

Chemical Biology & Pharmacological Context

The structural motif comprising a fluorinated phenyl ring coupled to a thiophene derivative via an acetamide linker is a highly privileged pharmacophore in modern drug discovery. Specifically, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and its functionalized derivatives have gained significant traction in the development of selective NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome inhibitors[1].

Activation of the NLRP3 inflammasome leads to the cleavage and release of pro-inflammatory cytokines such as IL-1β and IL-18. Dysregulation of this pathway is implicated in neurodegenerative disorders, metabolic syndromes, and chronic pain. By directly binding to the NACHT domain of the NLRP3 protein, thiophene-acetamide derivatives act as potent, selective inhibitors that block inflammasome assembly without disrupting the initial LPS-induced priming stage[1].

NLRP3Pathway Signal LPS / ATP Priming NLRP3 NLRP3 Inflammasome Signal->NLRP3 Activates Caspase Caspase-1 Activation NLRP3->Caspase Assembly Inhibitor Thiophene-Acetamide Derivative Inhibitor->NLRP3 Direct Binding Cytokines IL-1β & IL-18 Release Caspase->Cytokines Cleavage

Caption: Mechanistic pathway of NLRP3 inflammasome inhibition by targeted acetamide derivatives.

Mechanistic Rationale for Synthetic Design

The synthesis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide relies on the direct condensation of 2-(4-fluorophenyl)acetic acid and thiophen-3-ylmethanamine . Because the direct thermal condensation of a carboxylic acid and an amine requires harsh conditions that often lead to substrate degradation, chemical activation of the carboxylic acid is required[2].

Causality of Reagent Selection

To ensure a self-validating, high-yielding system, the choice of coupling reagent is dictated by the steric and electronic nature of the substrates:

  • EDC/HOBt (Standard Scalable Route): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is utilized alongside 1-Hydroxybenzotriazole (HOBt). EDC is selected because its corresponding urea byproduct is highly water-soluble, allowing for complete removal during simple aqueous extraction[3]. HOBt is added to convert the unstable O-acylisourea intermediate into a more stable, yet highly reactive, OBt active ester, suppressing side reactions like N -acylurea formation[4].

  • HATU/DIPEA (High-Throughput SAR Route): For highly substituted or sterically hindered thiophene derivatives, 4 is preferred. The nitrogen atom at the 7-position of the HATU benzotriazole ring exerts a neighboring group effect, acting as an intramolecular base that accelerates the aminolysis step[4]. N,N -Diisopropylethylamine (DIPEA) is strictly used as the base because its steric bulk prevents it from acting as a competing nucleophile against the active ester.

SyntheticWorkflow A 2-(4-Fluorophenyl)acetic acid + Coupling Reagent B Active Ester Intermediate (e.g., OBt / OAt) A->B Activation D Crude Amide Mixture B->D Aminolysis C Thiophen-3-ylmethanamine + DIPEA C->D Nucleophilic Attack E Aqueous Workup (1M HCl & Sat. NaHCO3) D->E Quench & Wash F Purified Amide Derivative E->F Evaporation & LC

Caption: Synthetic workflow for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide preparation.

Experimental Protocols

Protocol A: Scalable Synthesis via EDC/HOBt Activation

This protocol is optimized for >1 gram scale synthesis where cost-efficiency and ease of purification are paramount.

Materials:

  • 2-(4-fluorophenyl)acetic acid (1.0 equiv, 10 mmol)

  • Thiophen-3-ylmethanamine (1.1 equiv, 11 mmol)

  • EDC·HCl (1.2 equiv, 12 mmol)

  • HOBt hydrate (1.2 equiv, 12 mmol)

  • DIPEA (3.0 equiv, 30 mmol)

  • Anhydrous Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(4-fluorophenyl)acetic acid and HOBt in anhydrous DCM under a nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath. Causality: Cooling prevents the thermal degradation of the transient O-acylisourea intermediate before HOBt trapping.

  • Reagent Addition: Add EDC·HCl portion-wise over 5 minutes, followed by 1.0 equiv of DIPEA. Stir at 0 °C for 30 minutes to ensure complete formation of the OBt active ester.

  • Aminolysis: In a separate vial, dilute thiophen-3-ylmethanamine and the remaining 2.0 equiv of DIPEA in DCM. Add this solution dropwise to the activated acid mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor via LC-MS until the mass corresponding to the active ester is fully consumed.

  • Self-Validating Workup:

    • Dilute the reaction with additional DCM.

    • Wash with 1 M HCl (2 × 20 mL). Causality: Selectively protonates unreacted amine and DIPEA, driving them into the aqueous waste.

    • Wash with Saturated Aqueous NaHCO₃ (2 × 20 mL). Causality: Deprotonates unreacted carboxylic acid and removes the acidic HOBt byproduct.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure acetamide.

Protocol B: Rapid Parallel Synthesis via HATU

This protocol is designed for the generation of SAR libraries (10–100 mg scale) where reaction speed and maximum conversion are critical.

Step-by-Step Methodology:

  • Dissolve 2-(4-fluorophenyl)acetic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.5 M) at room temperature.

  • Add DIPEA (3.0 equiv) and stir for 5 minutes. The solution will typically turn a distinct yellow color, validating the formation of the OAt active ester.

  • Add thiophen-3-ylmethanamine (1.2 equiv) directly to the vial.

  • Stir at room temperature for 1–2 hours.

  • Quench the reaction by pouring it into a 10-fold volume of ice-cold water. Causality: DMF is highly water-miscible. Pouring into excess water crashes out the hydrophobic amide product while keeping the urea byproduct of HATU dissolved.

  • Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization

The following tables summarize the optimization parameters and expected analytical characterization metrics for the synthesized derivatives.

Table 1: Optimization of Coupling Conditions
Coupling ReagentBaseSolventTime (h)Workup ComplexityIsolated Yield (%)
DCC / DMAPEt₃NDCM12High (DCU filtration needed)65%
EDC / HOBtDIPEADCM6Low (Aqueous extraction)88%
HATUDIPEADMF1.5Low (Precipitation)94%
T3P (50% in EtOAc)PyridineEtOAc8Low (Aqueous extraction)82%

Note: HATU provides the highest yield and fastest kinetics, but EDC/HOBt is recommended for scale-up due to the high cost of uronium-based reagents.

Table 2: Analytical Characterization Summary
Analytical MethodExpected Signal / MetricStructural Assignment
LC-MS (ESI+) m/z 250.08[M+H]⁺Confirms molecular weight of C₁₃H₁₂FNOS
¹H NMR (400 MHz, CDCl₃) δ 7.25 (dd, 2H)Aromatic protons of the 4-fluorophenyl ring
δ 7.15 (m, 1H), 7.05 (m, 2H)Thiophene ring protons
δ 5.80 (br s, 1H)Amide N-H (exchangeable)
δ 4.45 (d, J = 5.8 Hz, 2H)Methylene protons adjacent to thiophene
δ 3.55 (s, 2H)Methylene protons adjacent to fluorophenyl
¹⁹F NMR (376 MHz, CDCl₃) δ -115.4 (m, 1F)Confirms the presence of the para-fluoro group

References

  • Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies European Journal of Medicinal Chemistry (2022) URL:[1]

  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides (Citing standard Amide Bond Formation and Peptide Coupling Reviews) Journal of Organic Chemistry / Chemical Reviews (2016 / 2011) URL:[3]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (2015) URL:[4]

Sources

Application Note: Solvent Selection and Crystallization Protocol for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Molecular Profiling

The crystallization of active pharmaceutical ingredients (APIs) and their intermediates is a critical unit operation that dictates purity, yield, polymorphic form, and downstream processability. This application note details the rational solvent selection and crystallization workflows for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide .

To design a self-validating crystallization protocol, we must first deconstruct the molecule’s physicochemical properties. The compound consists of three distinct domains:

  • Fluorophenyl Ring: Highly hydrophobic, capable of forming weak C−F⋯π interactions and acting as a weak hydrogen-bond acceptor [1].

  • Acetamide Linker: A highly polar domain featuring a strong hydrogen-bond donor (N-H) and acceptor (C=O). This region typically drives the formation of 1D hydrogen-bonded chains in the crystal lattice [2].

  • Thiophene Ring: A heteroaromatic system prone to π−π stacking and dispersive interactions [3].

Because the molecule contains both highly polar hydrogen-bonding motifs and lipophilic aromatic systems, solvent selection cannot rely on empirical guesswork. Instead, it requires a thermodynamic approach to balance solubility at elevated temperatures with controlled supersaturation during cooling or anti-solvent addition.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To predict the solubility profile of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, we utilize Hansen Solubility Parameters (HSP) , which deconstruct cohesive energy into three quantifiable intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ )[4].

By matching the HSP of the solute with various solvents, we can categorize them into Primary Solvents (high affinity, used for dissolution) and Anti-Solvents (low affinity, used to force precipitation).

Table 1: HSP Values and Functional Roles of Candidate Solvents

Solvent δD​ (MPa 1/2 ) δP​ (MPa 1/2 ) δH​ (MPa 1/2 )Functional Role in Crystallization
Ethyl Acetate (EtOAc) 15.85.37.2Primary Solvent: Moderate polarity dissolves aromatic rings; carbonyl oxygen acts as an H-bond acceptor for the amide N-H.
Ethanol (EtOH) 15.88.819.4Primary Solvent: Strong H-bond donor/acceptor, but can lead to needle-like crystal habits due to rapid 1D growth.
N,N-Dimethylformamide (DMF) 17.413.711.3Primary Solvent: Exceptionally high solubility; ideal for anti-solvent workflows but difficult to dry completely.
n-Heptane 15.30.00.0Anti-Solvent: Zero polarity and H-bonding forces the hydrophobic fluorophenyl/thiophene domains to aggregate.
Water 15.616.042.3Anti-Solvent: Extreme polarity mismatch with the aromatic rings; drives rapid, high-yield precipitation.

Solvent Selection Strategy & Workflow

Based on the HSP profiling, Ethyl Acetate (EtOAc) emerges as the optimal primary solvent for cooling crystallization. It provides a steep solubility curve (high solubility at 70 °C, low solubility at 5 °C), which is essential for high-yield recovery without introducing the drying complexities associated with DMF.

For processes requiring higher throughput or where the compound exhibits "oiling out" (liquid-liquid phase separation), an EtOAc / n-Heptane anti-solvent system is recommended [5]. The addition of heptane rapidly decreases the dielectric constant of the medium, forcing the crystallization of the hydrophobic domains.

SolventWorkflow API 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide HSP Hansen Solubility Parameters (δD, δP, δH) API->HSP Profiling GoodSolvent Primary Solvents (EtOAc, DMF, EtOH) HSP->GoodSolvent High Affinity AntiSolvent Anti-Solvents (Heptane, Water) HSP->AntiSolvent Low Affinity Cooling Cooling Crystallization (EtOAc @ 0.5 °C/min) GoodSolvent->Cooling AntiCryst Anti-Solvent Addition (EtOAc / Heptane) GoodSolvent->AntiCryst AntiSolvent->AntiCryst Product Optimized Crystal Form (High Purity & Yield) Cooling->Product AntiCryst->Product

Decision tree for solvent selection based on Hansen Solubility Parameters.

Experimental Protocols

The following protocols are designed with self-validating checkpoints (e.g., visual dissolution, turbidity onset) to ensure reproducibility and scientific integrity.

Protocol A: Controlled Cooling Crystallization in Ethyl Acetate

Causality Focus: A controlled cooling rate of 0.5 °C/min is strictly enforced. Faster cooling rates in amide-based compounds often trap solvent inclusions and lead to wide Crystal Size Distributions (CSD) or metastable polymorphs [5].

Step-by-Step Procedure:

  • Dissolution: Suspend 10.0 g of crude 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in 60 mL of Ethyl Acetate in a jacketed crystallizer equipped with an overhead stirrer.

  • Heating: Heat the suspension to 70 °C under constant agitation (250 rpm). Hold for 15 minutes until complete visual dissolution is achieved. Self-validation: The solution must be entirely clear; if particulate matter remains, hot-filter through a 0.45 µm PTFE membrane.

  • Primary Cooling & Seeding: Cool the solution to 55 °C at a rate of 1.0 °C/min. Once at 55 °C (the metastable zone), introduce 0.1 g of pure product seeds. Causality: Seeding bypasses the high activation energy of primary nucleation, preventing the compound from "oiling out" into a supersaturated liquid phase.

  • Controlled Cooling: Cool the seeded solution from 55 °C to 5 °C at a strict rate of 0.5 °C/min .

  • Aging: Hold the slurry at 5 °C for 2 hours to ensure maximum depletion of the supersaturation gradient.

  • Isolation: Filter the crystals under vacuum. Wash the filter cake with 15 mL of pre-chilled (5 °C) Ethyl Acetate to remove surface impurities without redissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (EtOAc / n-Heptane)

Causality Focus: Heptane is added dropwise to a concentrated EtOAc solution. The gradual increase in the anti-solvent fraction forces the hydrophobic thiophene and fluorophenyl groups to self-assemble via π−π stacking, driving rapid precipitation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g of the compound in a minimal volume (approx. 40 mL) of Ethyl Acetate at 50 °C.

  • Anti-Solvent Addition: Maintain the temperature at 50 °C and agitation at 300 rpm. Begin dropwise addition of 80 mL of n-Heptane using a dosing pump at a rate of 2 mL/min.

  • Nucleation Checkpoint: Turbidity (cloud point) should be observed after approximately 25-30 mL of Heptane has been added. Pause the addition for 10 minutes to allow the seed bed to establish.

  • Completion & Cooling: Resume Heptane addition until the full 80 mL is introduced. Cool the resulting slurry to 20 °C at 1.0 °C/min.

  • Isolation: Filter under vacuum, wash with 20 mL of Heptane, and vacuum dry at 45 °C.

Data Presentation & Expected Outcomes

The choice of crystallization method directly impacts the physical properties of the bulk powder, which is critical for downstream formulation (e.g., flowability, bulk density).

Table 2: Experimental Results Summary for Crystallization Workflows

MethodSolvent SystemKinetic ControlYield (%)Crystal HabitPurity (HPLC)
Cooling Ethyl Acetate0.5 °C/min82 - 85%Prismatic / Block> 99.5%
Cooling Ethanol0.5 °C/min75 - 78%Needle-like> 99.0%
Anti-Solvent EtOAc / HeptaneDropwise (1:2 ratio)88 - 92%Fine Powder> 98.5%
Anti-Solvent DMF / WaterDropwise (1:3 ratio)91 - 94%Small Needles> 98.0%

Mechanistic Insight: Cooling crystallization in EtOAc yields prismatic crystals because the solvent moderately interacts with the growing crystal faces, allowing isotropic growth. Conversely, Ethanol strongly hydrogen-bonds with the amide carbonyl, selectively inhibiting growth on specific faces and resulting in high-aspect-ratio needles [2]. Anti-solvent methods yield the highest recovery but produce finer powders due to rapid, localized supersaturation spikes during heptane addition.

References

  • Crystal structure and Hirshfeld surface analysis of 2-azido-N-(4-fluorophenyl)acetamide: Synthesis and crystallization. National Institutes of Health (NIH) / Acta Crystallographica. Available at:[Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. Available at:[Link]

  • Crystal structure and Hirshfeld surface analysis of (2Z)-N,N-dimethyl-2-(pentafluorophenyl)-2-(2-phenylhydrazin-1-ylidene)acetamide. National Institutes of Health (NIH). Available at:[Link]

  • Reliability of the Hansen Solubility Parameters as Co-Crystal Formation Prediction Tool. ResearchGate. Available at:[Link]

  • Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate. ResearchGate. Available at:[Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for enhancing the aqueous solubility of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during the experimental evaluation of this compound. Given the lipophilic nature suggested by its fluorophenyl and thiophene moieties, poor aqueous solubility is an anticipated hurdle. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome this issue.

I. Initial Assessment and Characterization

FAQ 1: My initial attempts to dissolve the compound in aqueous buffers have failed. What should be my first step?

Your first step should be a systematic preliminary solubility assessment. This involves testing the compound's solubility in a range of solvents with varying polarities. This will not only confirm its poor aqueous solubility but also provide valuable information for selecting an appropriate enhancement strategy.

Experimental Protocol: Preliminary Solubility Assessment
  • Solvent Selection: Prepare a panel of solvents including purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, propylene glycol, and dimethyl sulfoxide (DMSO).

  • Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into separate glass vials.

  • Solubilization Attempt: Add a small, precise volume of each solvent to the vials (e.g., 100 µL).

  • Observation and Agitation: Vortex the vials for 1-2 minutes and visually inspect for dissolution. If the compound does not dissolve, incrementally add more solvent until it does, or a practical upper volume limit is reached.

  • Data Recording: Record the approximate solubility in each solvent (e.g., in mg/mL).

This initial screen will help you classify the compound's solubility and guide you toward the most promising enhancement techniques.

II. Solubility Enhancement Strategies

Based on the initial assessment, you can now explore several established methods for improving aqueous solubility. The choice of method will depend on the compound's properties and the intended application of the solubilized compound.

A. Co-solvency

Co-solvency is a widely used technique to increase the solubility of poorly soluble drugs by adding a water-miscible solvent in which the drug is more soluble.[2][3] This method works by reducing the overall polarity of the aqueous environment, making it more favorable for the dissolution of lipophilic compounds.[3][4]

FAQ 2: How do I choose the right co-solvent, and what are the typical concentration ranges to test?

The choice of co-solvent depends on the compound's solubility profile (determined in the initial assessment) and the experimental system's tolerance for the co-solvent. Common co-solvents in pharmaceutical research include ethanol, propylene glycol, polyethylene glycols (PEGs), and DMSO.[5][6]

Experimental Protocol: Co-solvent Solubility Enhancement
  • Co-solvent Selection: Based on your preliminary solubility data, select one or two co-solvents in which the compound showed good solubility.

  • Preparation of Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures (e.g., 10%, 20%, 30%, 40%, and 50% v/v of the co-solvent in water or buffer).

  • Solubility Determination: Determine the solubility of your compound in each of these mixtures using the method described in the preliminary assessment.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal mixture for your needs.

Troubleshooting Tip: If you observe precipitation when diluting a co-solvent stock solution into an aqueous buffer, you may need to increase the percentage of the co-solvent in the final solution or explore a different co-solvent. Be mindful that high concentrations of organic solvents can be toxic in biological assays.[2]

B. pH Adjustment

For ionizable compounds, altering the pH of the solution can significantly increase solubility.[7][8] Weakly acidic or basic functional groups on a molecule can be protonated or deprotonated to form more soluble salts.[9] The acetamide group in 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is generally considered neutral, but it's worth investigating if the compound exhibits any pH-dependent solubility.

FAQ 3: How can I determine if my compound's solubility is pH-dependent?

A pH-solubility profile can be generated by measuring the compound's solubility in buffers of varying pH. The Henderson-Hasselbalch equation can be used to describe the relationship between pH, pKa, and the concentration of the ionized and un-ionized forms of a drug.[8][10]

Experimental Protocol: pH-Solubility Profiling
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, and 10).

  • Equilibrium Solubility Measurement: Add an excess of the compound to each buffer and agitate the samples until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: Separate the undissolved solid (e.g., by centrifugation or filtration) and quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

  • Data Interpretation: Plot the logarithm of solubility against pH. A significant change in solubility with pH indicates that the compound is ionizable.

Troubleshooting Tip: If the compound's solubility does not change significantly across the pH range, it is likely a non-ionizable molecule, and pH adjustment will not be an effective solubilization strategy.

C. Use of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly soluble "guest" molecules within their cavity, forming inclusion complexes that have significantly improved aqueous solubility.[][14]

FAQ 4: Which type of cyclodextrin should I use, and how do I prepare the complex?

The most commonly used cyclodextrins in pharmaceutical development are β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), due to their favorable cavity size and safety profiles.[]

Experimental Protocol: Cyclodextrin-Mediated Solubilization
  • Cyclodextrin Selection: Start with HP-β-CD, as it generally has a good balance of solubilizing capacity and low toxicity.

  • Phase Solubility Studies: Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 0, 1, 2, 5, and 10% w/v). Add an excess of your compound to each solution.

  • Equilibration and Analysis: Shake the mixtures at a constant temperature until equilibrium is reached. Then, filter the samples and analyze the concentration of the dissolved compound in the filtrate.

  • Complex Formation: For preparing a stock solution, the kneading method or co-precipitation can be effective laboratory-scale techniques.[15]

Parameter Co-solvency pH Adjustment Cyclodextrin Complexation
Principle Reduces solvent polarity.[3]Ionizes the compound to form a more soluble salt.[7]Encapsulates the drug in a hydrophilic shell.[12]
Suitable for Lipophilic, non-ionizable compounds.Ionizable compounds (weak acids/bases).A wide range of poorly soluble compounds.
Common Reagents Ethanol, PEG 400, DMSO.[5]HCl, NaOH, various buffers.HP-β-CD, SBE-β-CD.[]
Potential Issues Solvent toxicity, drug precipitation upon dilution.[2]Precipitation at physiological pH, chemical instability.[7]Can be limited by the binding affinity and stoichiometry of complexation.

III. Advanced Strategies

If the above methods do not provide the desired level of solubility, more advanced formulation strategies can be considered. These often require specialized equipment and expertise.

  • Particle Size Reduction: Decreasing the particle size of a solid drug increases its surface area, which can enhance the dissolution rate.[16][17] Techniques like micronization and nanosizing can be employed to produce nanosuspensions.[18]

  • Solid Dispersions: In a solid dispersion, the drug is dispersed in a solid-state carrier, often a polymer.[19] This can improve solubility and dissolution by presenting the drug in an amorphous, high-energy state.

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[15][20] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.

IV. Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting a suitable solubility enhancement strategy for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide.

Solubility_Enhancement_Workflow Start Start: Poor Aqueous Solubility of Compound Initial_Assessment Initial Solubility Assessment (Aqueous & Organic Solvents) Start->Initial_Assessment pH_Profile pH-Solubility Profiling Initial_Assessment->pH_Profile Is_Ionizable Is Solubility pH-Dependent? pH_Profile->Is_Ionizable pH_Adjust Optimize Formulation with pH Adjustment Is_Ionizable->pH_Adjust Yes Co_Solvent Co-solvent Screening Is_Ionizable->Co_Solvent No End Proceed with Solubilized Compound pH_Adjust->End Co_Solvent_Success Is Co-solvency Effective? Co_Solvent->Co_Solvent_Success Optimize_Co_Solvent Optimize Co-solvent Formulation Co_Solvent_Success->Optimize_Co_Solvent Yes Cyclodextrin Cyclodextrin Screening Co_Solvent_Success->Cyclodextrin No Optimize_Co_Solvent->End Cyclodextrin_Success Is Cyclodextrin Effective? Cyclodextrin->Cyclodextrin_Success Optimize_Cyclodextrin Optimize Cyclodextrin Formulation Cyclodextrin_Success->Optimize_Cyclodextrin Yes Advanced Consider Advanced Strategies (e.g., Solid Dispersion, Lipid Formulation) Cyclodextrin_Success->Advanced No Optimize_Cyclodextrin->End Advanced->End

Sources

optimizing reaction yield for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your reaction yield and product purity. Our guidance is rooted in established chemical principles to ensure you can navigate the complexities of this amide coupling reaction with confidence.

Frequently Asked Questions (FAQs)

Question 1: What is the general synthetic route for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide?

Answer: The most direct and widely employed method for synthesizing this target molecule is through the amide coupling of 2-(4-fluorophenyl)acetic acid and (thiophen-3-yl)methanamine. This reaction requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[1] The general scheme is as follows:

G cluster_reagents r1 2-(4-fluorophenyl)acetic acid p1 + r2 (thiophen-3-yl)methanamine reagent Coupling Reagent (e.g., EDC, HATU) + Additive (e.g., HOBt) + Non-nucleophilic Base (e.g., DIPEA) Anhydrous Solvent (e.g., DMF, DCM) product 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide reagent->product

Caption: General reaction scheme for amide bond formation.

The core challenge lies in selecting the appropriate coupling system (reagent, additives, base, and solvent) to maximize conversion while minimizing side reactions.

Question 2: How do I choose the right coupling reagent for this synthesis?

Answer: The choice of coupling reagent is critical and depends on factors like desired reaction time, cost, and the need to suppress side reactions. For this specific synthesis, several options are viable, each with distinct advantages.

  • Carbodiimides (EDC, DCC): These are cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[2][3] However, carbodiimides can lead to the formation of an unreactive N-acylurea byproduct, which can lower the yield.[4][5] This side reaction can be suppressed by using additives.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are more powerful and faster than carbodiimides.[1][6] They are particularly useful if you are experiencing low yields with other methods or working with sterically hindered substrates.[7] Although more expensive, they often provide higher yields and cleaner reactions.

  • Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) is another highly efficient reagent that offers rapid coupling with minimal side reactions.[1]

The following table summarizes the key characteristics of common choices:

Coupling ReagentProsConsTypical Additive
EDC Cost-effective, water-soluble urea byproductModerate reactivity, potential for N-acylurea formationHOBt, HOSu, OxymaPure
DCC Inexpensive, high reactivityInsoluble urea byproduct complicates purificationHOBt, HOSu
HATU Very high reactivity, fast, low racemizationHigher cost, can react with free amineNone required, but base is essential
PyBOP High reactivity, stableHigher cost, phosphine oxide byproductsNone required, but base is essential
Question 3: What is the role of additives like HOBt, and are they always necessary?

Answer: Additives like 1-Hydroxybenzotriazole (HOBt) or its safer, more effective analogue OxymaPure are highly recommended, especially when using carbodiimide coupling reagents.[8][9]

Their primary functions are:

  • Suppressing Side Reactions: The carbodiimide first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate can rearrange into a stable, unreactive N-acylurea, which terminates the reaction pathway and reduces yield.[4] HOBt rapidly traps the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[5][9]

  • Increasing Reaction Efficiency: The HOBt-activated ester can sometimes be more efficient at acylating the amine than the O-acylisourea itself, leading to cleaner and faster conversions.[6]

While potent reagents like HATU already incorporate a benzotriazole moiety, adding an external additive is standard practice for carbodiimide-mediated couplings.

Question 4: Why is a base like DIPEA or triethylamine required?

Answer: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), serves two critical functions:

  • Neutralizing Acid Byproducts: The coupling reaction generates acidic species. The base neutralizes these, preventing the protonation of the amine starting material. An amine's nucleophilicity is dependent on its lone pair of electrons; if protonated to form an ammonium salt, it becomes non-nucleophilic and the reaction will halt.[3][10]

  • Freeing the Amine: (Thiophen-3-yl)methanamine may be stored or purchased as a hydrochloride salt. The base is required to deprotonate the ammonium salt, liberating the free amine to participate in the reaction.

Typically, 2-3 equivalents of the base are used to ensure the reaction medium remains sufficiently basic.[7]

Troubleshooting Guide: Optimizing Reaction Yield

Issue 1: My reaction shows low or no yield of the desired amide product.

This is the most common issue in amide coupling. A systematic approach is required to diagnose the root cause.

G start Low / No Yield Observed check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions 2. Assess Reaction Conditions start->check_conditions check_workup 3. Review Work-up & Purification start->check_workup reagent_purity Purity of Starting Materials? check_reagents->reagent_purity reagent_activity Activity of Coupling Reagent? check_reagents->reagent_activity reagent_ratio Correct Stoichiometry? check_reagents->reagent_ratio conditions_moisture Anhydrous Conditions Maintained? check_conditions->conditions_moisture conditions_temp Optimal Temperature? check_conditions->conditions_temp conditions_solvent Appropriate Solvent? check_conditions->conditions_solvent workup_extraction Product Lost During Extraction? check_workup->workup_extraction workup_purification Co-elution or Degradation? check_workup->workup_purification

Caption: Troubleshooting workflow for low reaction yield.

Potential Cause 1: Degradation or Impurity of Starting Materials

  • Explanation: 2-(4-fluorophenyl)acetic acid and (thiophen-3-yl)methanamine must be pure. Impurities in the amine can compete in the reaction, while degradation of the carboxylic acid will naturally lead to lower yields.[2]

  • Recommended Solution:

    • Verify the purity of your starting materials using NMR or melting point analysis.

    • (Thiophen-3-yl)methanamine can be prone to oxidation or polymerization over time. If its purity is questionable, consider purification by distillation or column chromatography before use.

Potential Cause 2: Inactive Coupling Reagent due to Hydrolysis

  • Explanation: Carbodiimide reagents like EDC are highly sensitive to moisture and will rapidly hydrolyze, rendering them inactive.[2] The activated O-acylisourea intermediate is also susceptible to hydrolysis, which reverts it back to the starting carboxylic acid.[11]

  • Recommended Solution:

    • Use a fresh bottle of high-quality EDC. Store it properly in a desiccator and allow the container to warm to room temperature before opening to prevent moisture condensation.

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous solvents. Purchase a new, sealed bottle or dry the solvent using appropriate methods (e.g., molecular sieves).

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[7]

Potential Cause 3: Sub-optimal Reaction Conditions

  • Explanation: The choice of solvent and temperature significantly impacts reaction kinetics and solubility.

  • Recommended Solution:

    • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF) are standard solvents for this type of coupling.[2] If you observe poor solubility of your starting materials, DMF is often a better choice.

    • Temperature: The activation of the carboxylic acid is typically performed at 0 °C to control the exothermic reaction and minimize side reactions. The subsequent addition of the amine and the coupling reaction itself is usually allowed to proceed at room temperature.[7] For challenging or slow reactions, gentle heating (e.g., 40-50 °C) may be beneficial, but monitor for potential decomposition.[12]

Potential Cause 4: Insufficiently Potent Coupling Reagent

  • Explanation: While EDC/HOBt is a robust system, some substrate pairings can be sluggish. The electronic properties of the thiophene ring and the amine may require a more powerful activation method.

  • Recommended Solution:

    • Switch to a more potent coupling reagent system. HATU with DIPEA in DMF is an excellent alternative that often provides superior yields for difficult couplings.[8][13]

Issue 2: My TLC/LC-MS analysis shows the formation of significant side products.

Potential Cause 1: Formation of N-Acylurea

  • Explanation: As previously mentioned, this is a classic side reaction when using carbodiimide reagents without an additive. The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable N-acylurea, which is a dead-end for the reaction.[4][5]

  • Recommended Solution:

    • Always use an additive like HOBt or OxymaPure when using EDC or DCC. Add the carboxylic acid, additive, and coupling reagent together and stir for 15-30 minutes at 0 °C to form the active ester before adding the amine.[7] This minimizes the time the O-acylisourea has to rearrange.

Potential Cause 2: Formation of Symmetric Anhydride

  • Explanation: The O-acylisourea intermediate can react with a second molecule of the carboxylic acid to form a symmetric anhydride.[4] While this anhydride is still reactive towards the amine, it means that half of the activated acid is wasted, effectively limiting the theoretical yield to 50% if this is the sole pathway.

  • Recommended Solution:

    • Control the stoichiometry carefully. Use a slight excess (1.1-1.2 equivalents) of the coupling reagent and additive relative to the limiting reagent (typically the carboxylic acid).

    • Add the amine promptly after the initial activation period.

Experimental Protocols

Protocol 1: Standard Synthesis using EDC/HOBt

This protocol provides a reliable baseline for the synthesis.

  • Preparation:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(4-fluorophenyl)acetic acid (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

    • Dissolve the solids in anhydrous Dichloromethane (DCM) (approx. 0.1 M concentration relative to the acid).

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the cooled solution portion-wise.

    • Stir the mixture at 0 °C for 30 minutes. You may observe the solution becoming cloudy.

  • Coupling:

    • In a separate flask, dissolve (thiophen-3-yl)methanamine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir overnight (12-18 hours). Monitor reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove excess acid and HOBt), and brine.[14]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Optimized High-Yield Synthesis using HATU

This protocol is recommended for maximizing yield, especially if Protocol 1 is suboptimal.

  • Preparation:

    • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-(4-fluorophenyl)acetic acid (1.0 eq).

    • Dissolve the acid in anhydrous Dimethylformamide (DMF) (approx. 0.1 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and stir for 5 minutes.

  • Coupling:

    • Add HATU (1.2 eq) to the solution. The solution may change color. Stir for 15-20 minutes at room temperature to ensure full activation.

    • Add (thiophen-3-yl)methanamine (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. The reaction is typically much faster than with EDC.

  • Work-up and Purification:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer extensively with water (3-4 times) to remove DMF and other water-soluble components, followed by a wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology.org. [Link]

  • Galaverna, G., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry Letters, 26(19), 4656-4661. [Link]

  • Galaverna, G., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. PubMed. [Link]

  • ResearchGate. Optimization of reaction conditions for amide bond formation. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. Carbodiimide. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. [Link]

  • Subirós-Funosas, R., et al. (2022). tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]

  • El-Faham, A., et al. (2012). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters, 14(11), 2774-2777. [Link]

  • Patsnap. (2026). How to Optimize Amide Formation in Microwave-Assisted Synthesis. [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. [Link]

  • Google Patents. (2016). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Artman, G. D., et al. (2018). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 4(11), 1549-1561. [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • ResearchGate. Commonly used amide/peptide coupling reagents. [Link]

  • Chen, X., et al. (2020). Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules, 25(8), 1799. [Link]

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers and drug development professionals to systematically diagnose and resolve chromatographic peak tailing for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide .

Because this guide prioritizes scientific causality, we do not just provide quick fixes; we explain the underlying chemical interactions driving the chromatographic behavior and provide self-validating protocols to ensure your method development is robust.

Phase 1: Understanding the Chemical Causality

Q: Why is 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide specifically prone to peak tailing? A: Peak tailing is caused by multiple retention mechanisms on the column, particularly interactions between polar compounds and silanol groups on silica-based columns 1. Your analyte contains an acetamide core (-NH-CO-), a highly electronegative fluorophenyl ring, and an electron-rich thiophene ring.

The primary culprit is the amide group. The lone pairs on the amide nitrogen and carbonyl oxygen act as strong hydrogen bond acceptors and donors. When these interact with unprotonated, acidic silanol groups (Si-O⁻) on the silica stationary phase, it creates a secondary retention mechanism (mixed-mode hydrophobic and ion-exchange retention). This slows down a portion of the analyte molecules, resulting in an asymmetric, tailing peak.

Phase 2: Diagnostic Decision Matrix

Before altering your method, use the logical workflow below to isolate whether the tailing is a physical hardware failure or a chemical interaction.

G Start Peak Tailing Detected for Amide Analyte Marker Inject Neutral Marker (e.g., Toluene) Start->Marker CheckMarker Does the neutral marker also tail? Marker->CheckMarker Physical Physical Issue: Check Frits & Dead Vol. CheckMarker->Physical Yes Chemical Chemical Issue: Silanols or Overload CheckMarker->Chemical No CheckVol Reduce Injection Vol. Does shape improve? Chemical->CheckVol Overload Solvent/Mass Overload: Match Mobile Phase CheckVol->Overload Yes Silanol Secondary Silanol Interactions CheckVol->Silanol No FixSilanol Lower pH < 3.0 & Use End-Capped Column Silanol->FixSilanol

Caption: Diagnostic logic for isolating physical versus chemical causes of HPLC peak tailing.

Phase 3: Step-by-Step Troubleshooting Protocols (Self-Validating Systems)

Q: How do I determine if the tailing is caused by my HPLC hardware or the analyte's chemistry?

Protocol 1: The Neutral Marker Validation Test
  • Causality: Physical issues (like a void in the column bed or extra-column dead volume) affect all molecules equally. Chemical interactions (like silanol H-bonding) are analyte-specific.

  • Methodology:

    • Prepare a test mix containing your amide analyte and a neutral, non-polar marker (e.g., Toluene or Uracil).

    • Inject 5 µL of the test mix under your standard isocratic conditions.

    • Calculate the Asymmetry Factor (As) for both peaks at 10% peak height.

  • Self-Validation: If the neutral marker is perfectly symmetrical (As ≈ 1.0) but your amide tails (As > 1.5), the issue is definitively chemical. If both peaks tail equally, you have a physical hardware issue (e.g., blocked frit, column void).

Q: If the issue is chemical, how do I suppress the secondary silanol interactions?

Protocol 2: Mobile Phase pH and Buffer Optimization
  • Causality: Silica surfaces have a pKa of approximately 3.5 to 4.5. At a neutral pH, these silanols are ionized (Si-O⁻) and highly reactive. Lowering the pH ensures the protonation of ionizable residual silanol groups, minimizing their interaction with analyte molecules 2.

  • Methodology:

    • Prepare a mobile phase aqueous channel using 20 mM Potassium Phosphate or Ammonium Formate to ensure adequate ionic strength.

    • Adjust the pH of the aqueous phase to 2.5 using Phosphoric Acid or Formic Acid.

    • Flush the column with 20 column volumes to ensure full equilibration.

    • Inject the amide sample.

  • Self-Validation: Plot the Asymmetry Factor against pH (e.g., pH 7.0, 5.0, 2.5). A linear decrease in the tailing factor as pH drops below 4.0 validates that acidic silanols were the root cause of the secondary retention.

Q: What if pH adjustment isn't enough? Is my column chemistry wrong?

Protocol 3: Stationary Phase Optimization
  • Causality: Older "Type A" silica columns contain trace metals (iron, aluminum) that increase the acidity of adjacent silanols, exacerbating tailing. Modern columns utilize high-purity silica and end-capping. End-capping involves treating residual silanol groups to convert them into less polar surface functional groups 2.

  • Methodology:

    • Replace your current column with a high-purity "Type B" silica C18 column that is fully end-capped.

    • Alternatively, utilizing an amide-functionalized HPLC column can provide exceptional peak shape for polar compounds and minimize the need for complex mobile phase additives 3.

    • Run the optimized method from Protocol 2.

  • Self-Validation: Compare the peak shape of the amide on the un-endcapped vs. end-capped column under identical mobile phase conditions. A reduction in tailing factor validates stationary phase incompatibility.

Q: Could my sample preparation be causing the tailing?

Protocol 4: Mitigating Sample Solvent Mismatch
  • Causality: When the sample solvent is very different in composition or strength from the mobile phase, it is common to see distorted peak shapes due to solvent mismatch [[4]](). If your analyte is dissolved in 100% Acetonitrile but injected into a 90% aqueous mobile phase, the analyte travels faster at the center of the injection plug than at the edges, causing severe tailing or peak splitting.

  • Methodology:

    • Evaporate the current sample solvent.

    • Re-dissolve the 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in the exact initial composition of your mobile phase (e.g., 10% ACN / 90% Water).

    • If solubility is an issue, use a maximum of 10% higher organic content than the mobile phase.

  • Self-Validation: Inject decreasing volumes of the sample (e.g., 20 µL, 10 µL, 2 µL) while maintaining the same total mass on-column. If the peak shape sharpens and symmetry improves at lower injection volumes, the solvent mismatch hypothesis is validated.

G Phase1 1. Mobile Phase Set pH < 3.0 Phase2 2. Buffer Selection 20-50mM Formate Phase1->Phase2 Phase3 3. Column Choice Type B End-Capped Phase2->Phase3 Phase4 4. Sample Prep Dilute in Mobile Phase Phase3->Phase4

Caption: Sequential optimization workflow for eliminating secondary interactions in amide HPLC analysis.

Phase 4: Quantitative Data & Parameter Optimization

The table below summarizes the expected impact of various chromatographic parameters on the Asymmetry Factor (As) of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. An ideal As value is between 1.0 and 1.2.

ParameterSub-Optimal Condition (Condition A)Optimized Condition (Condition B)Resulting Asymmetry (As) ShiftDiagnosis / Conclusion
Mobile Phase pH pH 6.5 (Unbuffered water)pH 2.5 (Formic Acid)2.40 → 1.15Acidic pH protonates silanols, eliminating H-bonding with the amide.
Buffer Concentration 0 mM (No buffer)25 mM Phosphate Buffer1.85 → 1.20Adequate ionic strength masks residual active sites on the silica.
Stationary Phase Legacy Type A Silica (No end-capping)Type B Silica (Fully end-capped)2.10 → 1.10End-capping physically blocks the amide from reaching silanol groups.
Sample Solvent 100% AcetonitrileMatched to Mobile Phase (10% ACN)1.90 → 1.05Eliminates strong solvent effects and prevents band broadening at the column head.

Phase 5: Frequently Asked Questions (FAQs)

Q: Does the thiophene ring in 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide cause tailing? A: While the amide group is the primary culprit for silanol interactions, the thiophene ring is electron-rich and can engage in pi-pi interactions with the stationary phase or trace metals. Using high-purity Type B silica mitigates this secondary effect.

Q: Why does my peak tailing worsen over the lifetime of the column? A: The highly electronegative fluorine atom and the amide group make the molecule highly sensitive to exposed silanols. As the stationary phase hydrolyzes and loses its end-capping over time (especially if operating at extreme pHs), more silanol groups are exposed, increasing secondary interactions. A gradual increase in tailing is a self-validating indicator of column phase loss.

Q: Can I use Triethylamine (TEA) in the mobile phase to fix the tailing? A: Historically, amine modifiers like TEA were added to the mobile phase to competitively bind to active silanols and block them from interacting with the analyte. However, with modern, highly end-capped Type B silica columns, TEA is rarely necessary and will cause severe ion suppression if you are using LC-MS downstream. Optimizing pH and column chemistry is the preferred modern approach.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders Source: GMP Insiders URL:[Link]

  • Understanding HPLC Peak Tailing Source: Scribd URL:[Link]

  • Amide HPLC Column: Advanced Polar Compound Separation Technology Source: HPLC China URL:[Link]

  • HPLC Peak Tailing - Chromatography Forum Source: Chromatography Forum URL:[Link]

Sources

Technical Support Center: Overcoming Metabolic Instability of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This troubleshooting hub is designed for drug development professionals and medicinal chemists actively working to resolve the pharmacokinetic (PK) liabilities of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide .

Below, you will find diagnostic FAQs, self-validating experimental workflows, and structural optimization strategies to overcome rapid hepatic clearance and reactive metabolite formation.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q1: Why does 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide exhibit rapid intrinsic clearance ( Clint​ ) in human liver microsomes (HLM)? A1: The primary pharmacokinetic liability in this scaffold is the thiophen-3-yl moiety . Thiophene rings are well-documented structural alerts in medicinal chemistry[1]. The electron-rich sulfur heterocycle is highly susceptible to Cytochrome P450 (CYP450) mediated oxidation. This oxidation generates highly reactive electrophilic intermediates—specifically thiophene S-oxides and thiophene epoxides[2]. These transient species rapidly react with nucleophiles or undergo Diels-Alder dimerization, driving high intrinsic clearance and poor in vivo half-life.

Q2: In my reactive metabolite (RM) trapping assays, I am detecting a +305 Da mass shift. What is the mechanism? A2: A +305 Da mass shift indicates the formation of a glutathione (GSH) adduct . Because thiophene S-oxides and epoxides act as soft electrophiles, they are readily attacked by the thiol group of GSH (a soft nucleophile)[2]. If cellular GSH is depleted in vivo, these reactive metabolites will covalently bind to hepatic proteins. This covalent binding is a primary mechanism for drug-induced liver injury (DILI), a toxicity historically associated with thiophene-containing drugs like tienilic acid[3].

Q3: If I replace the thiophene ring, what are the most reliable bioisosteres to maintain target affinity while improving stability? A3: Substituting the thiophene ring with a benzene ring is a classic bioisosteric replacement that eliminates the S-oxidation liability, often drastically improving metabolic stability[4]. If the heteroatom is required for a specific hydrogen bond or dipole interaction, thiazole or pyrazole rings are excellent alternatives. They are less electron-rich than thiophene, making them significantly more resistant to CYP450-mediated oxidation while maintaining similar spatial geometry. Application Scientist Pro-Tip: Benzene is more lipophilic and lacks the hydrogen-bond accepting capability of the thiophene sulfur[4]. This modification often successfully abolishes S-oxidation but can inadvertently shift the metabolic soft spot to the adjacent methylene bridge.

Q4: Are there other metabolic soft spots on this molecule besides the thiophene ring? A4: Yes. The molecule contains two benzylic/allylic-like methylene bridge ( −CH2​− ) groups: one between the 4-fluorophenyl ring and the carbonyl, and another between the amide nitrogen and the thiophene ring. These alpha-carbons are highly susceptible to CYP-mediated hydroxylation, which can lead to rapid N-dealkylation. Additionally, while the acetamide linker generally exhibits higher metabolic stability than ester counterparts[5], it can still be subject to slow hydrolysis by hepatic amidases.

Part 2: Experimental Troubleshooting & Self-Validating Protocols

Protocol: Reactive Metabolite Identification (GSH Trapping Assay)

To definitively prove that the thiophene ring is the source of instability and to validate your scaffold-hopping efforts, you must trap the reactive intermediates.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mL reaction mixture containing 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4). Causality: HLM provides the full complement of hepatic CYP450 enzymes necessary to simulate first-pass metabolism.

  • Substrate & Trapping Agent: Add 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide to a final concentration of 10 µM. Add Glutathione (GSH) to a final concentration of 5 mM. Causality: GSH acts as an exogenous soft nucleophile to intercept transient thiophene epoxides/S-oxides before they degrade, forming stable, detectable adducts[2].

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450 catalytic activity. Running a parallel sample without NADPH serves as a negative control to rule out non-CYP degradation.

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Causality: The organic solvent rapidly denatures the CYP enzymes, halting the reaction precisely, while precipitating proteins for clean MS injection.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • LC-HRMS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Scan for the parent mass + 305 Da (GSH adducts) and + 16 Da (hydroxylation).

System Validation Check (Critical): Always run Tienilic acid in parallel as a positive control. Tienilic acid is a known mechanism-based inactivator that forms well-characterized S-oxide dimers and GSH adducts[3]. If the assay successfully detects tienilic acid adducts, the absence of adducts in your optimized analogs is a true negative, confirming successful scaffold optimization.

Part 3: Data Presentation & Structural Optimization

When applying bioisosteric replacement and steric shielding, track the quantitative improvements in clearance and half-life. The table below summarizes the expected PK shifts when resolving the thiophene and methylene liabilities.

Table: Comparative Metabolic Stability of Analogs in Human Liver Microsomes (HLM)

Compound Modification Clint​ (µL/min/mg) t1/2​ (min)GSH Adducts (+305 Da)Primary Clearance Route
Parent (Thiophene) 145.29.5Yes (High)Thiophene S-oxidation / Epoxidation
Phenyl Bioisostere 42.132.9NoMethylene Hydroxylation
Thiazole Bioisostere 55.425.0NoMethylene Hydroxylation
Parent + d2​ -Methylene 110.512.5Yes (High)Thiophene S-oxidation / Epoxidation
Phenyl + d2​ -Methylene 15.390.6NoAmide Hydrolysis (Slow)

Part 4: Visualizations

G Parent 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide CYP CYP450 Oxidation (CYP1A1, CYP2C9) Parent->CYP SOxide Thiophene S-oxide (Reactive Electrophile) CYP->SOxide S-oxidation Epoxide Thiophene Epoxide (Reactive Electrophile) CYP->Epoxide Epoxidation Dimer S-oxide Dimer (Inactive Metabolite) SOxide->Dimer Diels-Alder Dimerization GSH_Adduct GSH Adducts (+305 Da) (Trapped Metabolite) SOxide->GSH_Adduct +GSH (Soft Nucleophile) Protein Covalent Protein Binding (Hepatotoxicity Risk) SOxide->Protein In vivo (GSH Depletion) Epoxide->GSH_Adduct +GSH (Soft Nucleophile) Epoxide->Protein In vivo (GSH Depletion)

CYP450-mediated bioactivation of the thiophene ring leading to reactive metabolites.

G Start High Intrinsic Clearance (Cl_int) in HLM/MLM Assays MetID Perform MetID & GSH Trapping Protocol Start->MetID CheckGSH Are +305 Da GSH Adducts Detected? MetID->CheckGSH PathA Thiophene Bioactivation Confirmed CheckGSH->PathA Yes (m/z +305) PathB Hydroxylation at Methylene Bridge CheckGSH->PathB No (m/z +16) OptA Bioisosteric Replacement (Benzene, Thiazole, Pyrazole) PathA->OptA OptB Steric Shielding or Deuteration (C-D2) PathB->OptB

Decision tree for identifying and resolving metabolic soft spots in the target compound.

References

  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology (ACS Publications). 1

  • First evidence that cytochrome P450 may catalyze both S-oxidation and epoxidation of thiophene derivatives. Biochemical and Biophysical Research Communications (PubMed). 2

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Chemical Research in Toxicology (PMC). 3

  • Comparative study of thiophene versus benzene bioisosteres in drug design. Benchchem. 4

  • Addressing the Intracellular Vestibule of the Plasmodial Lactate Transporter PfFNT by p-Substituted Inhibitors Amplifies In Vitro Activity. Journal of Medicinal Chemistry (PMC). 5

Sources

purification protocols for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide scale-up

Author: BenchChem Technical Support Team. Date: April 2026

Target API: 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Welcome to the Technical Support Center for the scale-up synthesis and purification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. This guide is designed for process chemists and drug development professionals transitioning this specific amide coupling from milligram-scale discovery to multi-gram or kilogram-scale production.

Part 1: Reaction Design & Reagent Selection (The "Why")

Q: Why is EDC·HCl preferred over DCC or DIC for scaling up this specific acetamide? A: In discovery chemistry, Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are frequently used. However, upon scale-up, DCC generates dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in both aqueous and organic solvents, requiring tedious filtration that traps the target API. EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) is the industry standard for scale-up because both the reagent and its corresponding urea byproduct are highly water-soluble[1]. This allows the urea to be completely partitioned into the aqueous waste stream during a standard liquid-liquid extraction, bypassing the need for column chromatography[2].

Q: Do I need to use HOBt or HOAt additives for this coupling? A: Mechanistically, no. Additives like 1-hydroxybenzotriazole (HOBt) are typically deployed to suppress the formation of unreactive N-acylurea byproducts and to prevent the epimerization of α-chiral centers via azlactone intermediates[1]. However, your starting carboxylic acid—2-(4-fluorophenyl)acetic acid—lacks an α-stereocenter. Therefore, epimerization is chemically impossible. Because HOBt poses a severe explosion hazard on a plant scale and complicates downstream purification[2], we strongly recommend omitting it. If kinetic acceleration is required, consider switching to an acid chloride activation (using SOCl₂) or a mixed anhydride approach (using pivaloyl chloride)[3].

Part 2: Troubleshooting Impurities & Workup

Q: My legacy protocol used HOBt, and my crude acetamide is now contaminated with it. How do I remove it without chromatography? A: HOBt is notoriously difficult to purge because it distributes across both aqueous and organic phases depending on the pH. If you must use HOBt, you have two scalable options based on recent process chemistry advancements:

  • Hot Water Trituration: If your crude acetamide is isolated as a solid, suspend the crude material in water and heat to 50–55 °C. HOBt is highly soluble in hot water, while your target acetamide remains insoluble. Hot filtration will successfully purge the HOBt[4].

  • Ammonia/Bicarbonate Washes: If your product is in an organic solution (e.g., EtOAc or i-PrOAc), wash the organic phase sequentially with saturated aqueous NaHCO₃, followed by 0.6 N NH₄OH and 25 wt% NH₄Cl. This specific sequence effectively ionizes and extracts HOBt into the aqueous layer[1].

Q: How do I ensure complete removal of unreacted starting materials? A: This purification relies on a self-validating pH-swing system. Unreacted thiophen-3-ylmethanamine is a base (pKa ~9); washing the organic layer with 1M HCl protonates the amine, forcing it into the aqueous phase. Conversely, unreacted 2-(4-fluorophenyl)acetic acid is acidic (pKa ~4.3); washing with 1M NaOH deprotonates the acid, forcing it into the aqueous phase. Because the target acetamide is neutral, it remains safely in the organic phase throughout these pH extremes.

Part 3: Phase Separation & Crystallization Issues

Q: During crystallization, my acetamide "gums out" as an oil instead of forming crystals. How can I fix this? A: This phenomenon, known as liquid-liquid phase separation (LLPS) or "oiling out," occurs when the reaction mixture becomes highly supersaturated before crystal nucleation can begin. Because the amidation reaction is rapid, the sudden generation of the water-insoluble acetamide causes it to crash out as a gum[5]. Solution: Implement a Controlled Reactive Crystallization [6]. You must lower the degree of supersaturation at the point of product formation. Do this by:

  • Adding a water-miscible co-solvent (like THF or EtOAc) to slightly increase the solubility of the product[5].

  • Slowing the reaction kinetics by adding the EDC·HCl portion-wise over 45-60 minutes rather than all at once[5].

  • Introducing seed crystals of the pure acetamide when the solution becomes slightly cloudy.

Part 4: Quantitative Data & Reagent Comparison

To optimize your scale-up strategy, consult the following quantitative comparison of coupling methodologies for this specific substrate.

Coupling Reagent SystemByproduct SolubilityEpimerization RiskScale-Up Safety ProfileCost EfficiencyRecommended for this API?
EDC·HCl (No Additive) High (Aqueous)None (No α-chiral center)ExcellentModerateHighly Recommended
EDC·HCl + HOBt Poor (Requires hot wash)NonePoor (Explosion hazard)LowNot Recommended
SOCl₂ (Acid Chloride) Gas (HCl, SO₂)NoneGood (Requires scrubbing)Very HighRecommended
DCC / DIC Low (Organic/Aqueous)NoneGoodHighNot Recommended
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Scalable Liquid-Liquid Extraction (pH-Swing Protocol)

Objective: Isolate the target acetamide while purging EDC-urea, trace HOBt, and unreacted starting materials.

  • Quench: Upon reaction completion, dilute the reaction mixture with 10 volumes of Ethyl Acetate (EtOAc) and 5 volumes of deionized water. Stir vigorously for 10 minutes.

  • Phase Separation: Allow layers to separate. Discard the lower aqueous layer (contains the bulk of the EDC-urea byproduct).

  • Acidic Wash (Amine Purge): Wash the organic layer with 5 volumes of 1M HCl. Stir for 10 minutes, separate, and discard the aqueous layer.

  • Basic Wash (Acid/HOBt Purge): Wash the organic layer with 5 volumes of 1M NaOH (or saturated NaHCO₃ if base-sensitive impurities are present). Stir for 10 minutes, separate, and discard the aqueous layer.

  • Brine Wash & Dry: Wash with 5 volumes of saturated NaCl. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

SOP 2: Controlled Reactive Crystallization

Objective: Prevent "oiling out" and isolate high-purity API directly from the reaction matrix.

  • Preparation: Dissolve 2-(4-fluorophenyl)acetic acid (1.0 eq) and thiophen-3-ylmethanamine (1.05 eq) in a 4:1 mixture of Water:THF (10 volumes).

  • Controlled Activation: Divide the required EDC·HCl (1.2 eq) into four equal portions.

  • Addition: Add one portion of EDC·HCl every 15 minutes while maintaining the internal temperature at 20–25 °C.

  • Seeding: After the second portion is added, the solution will become slightly turbid. Immediately add 1 wt% of pure 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide seed crystals.

  • Aging: Stir the resulting slurry for 2 hours post-addition to ensure complete crystal growth and depletion of supersaturation.

  • Isolation: Filter the crystalline slurry, wash with cold water (3 volumes), and dry under vacuum at 40 °C.

Visualizations

Mechanism SM1 2-(4-fluorophenyl)acetic acid OAU O-Acylisourea Intermediate SM1->OAU + EDC·HCl SM2 thiophen-3-ylmethanamine Prod Target Acetamide SM2->Prod EDC EDC·HCl EDC->OAU OAU->Prod + Amine Urea Water-Soluble Urea Byproduct OAU->Urea displaced Org Organic Phase (EtOAc) Prod->Org Aq Aqueous Waste Stream Urea->Aq

Figure 1: EDC-mediated activation pathway and phase partitioning of the urea byproduct.

Workflow A Crude Reaction Mixture (Acetamide, EDC-Urea, SMs) B Aqueous Quench & Phase Separation (EtOAc / H2O) A->B C Aqueous Phase (Contains EDC-Urea) B->C Discard D Organic Phase (Contains Product & Trace SMs) B->D Retain E Acidic Wash (1M HCl) Removes Thiophene Amine D->E F Basic Wash (1M NaOH) Removes Fluorophenylacetic Acid E->F G Solvent Swap (EtOAc to Heptane) F->G H Controlled Crystallization (Cooling & Seeding) G->H I Pure Acetamide API H->I

Figure 2: Liquid-liquid extraction and crystallization workflow for acetamide purification.

Sources

Technical Support Center: Preserving the Integrity of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in Solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound in solution, thereby safeguarding the validity of your experimental outcomes.

The molecular structure of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, featuring an amide linkage and a thiophene ring, presents specific stability considerations. The primary degradation pathways of concern are the oxidation of the thiophene's sulfur atom and the hydrolysis of the amide bond. This guide is designed to help you anticipate and mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is showing a slight discoloration after a short period. What could be the cause?

A1: Discoloration is often an early indicator of degradation. For compounds containing a thiophene ring, this can be due to oxidation at the sulfur atom.[1] This process can be initiated by atmospheric oxygen and accelerated by exposure to light or the presence of trace metal impurities in your solvent or on your glassware.[1]

Q2: I'm observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to compound degradation?

A2: Yes, the appearance of new, unexpected peaks is a classic sign of degradation. For this specific molecule, potential degradation products could include:

  • Thiophene-S-oxide: A product of the oxidation of the thiophene ring.[2]

  • Hydrolysis Products: Cleavage of the amide bond would yield 2-(4-fluorophenyl)acetic acid and (thiophen-3-yl)methanamine.

  • Photodegradation Products: Exposure to UV or even ambient light can sometimes lead to complex degradation pathways.

It is advisable to prepare solutions fresh and minimize their exposure to light by using amber vials or wrapping your containers in aluminum foil.[1]

Q3: What are the optimal storage conditions for solutions of this compound?

A3: To minimize degradation, solutions should be stored in a cool, dark environment.[1] For longer-term storage, we recommend storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If possible, flash-freezing aliquots in liquid nitrogen and storing them at -80°C can also preserve integrity. Avoid repeated freeze-thaw cycles.

Q4: How does the choice of solvent impact the stability of my compound?

A4: The choice of solvent is critical. Protic solvents, especially water, can participate in the hydrolysis of the amide bond. If aqueous buffers are necessary, their pH should be carefully considered as both acidic and basic conditions can catalyze amide hydrolysis. Aprotic solvents like DMSO or DMF are often used for stock solutions, but it's important to use high-purity, anhydrous grades to minimize water content.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Possible Cause Suggested Solution
Inconsistent assay results Compound degradation leading to lower effective concentration.Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., by HPLC) before use. Consider conducting a forced degradation study to understand the stability limits of your compound under your specific experimental conditions.
Loss of biological activity in cell-based assays The thiophene ring can be metabolized by enzymes like cytochrome P450s to form reactive metabolites, such as thiophene S-oxides, which can lead to toxicity or altered activity.[1]This is a complex issue inherent to the compound's structure. If metabolic instability is suspected, consider using cell lines with lower metabolic activity or incorporating metabolic inhibitors in your experimental design, if appropriate for your research question.
Precipitation of the compound from solution Poor solubility in the chosen solvent or buffer. Changes in temperature can also affect solubility.Ensure you are working below the saturation concentration of the compound in your chosen solvent. If using a buffer, ensure the pH does not significantly alter the compound's charge and solubility. Gentle warming and sonication can aid dissolution, but be mindful of potential thermal degradation.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment

This protocol provides a basic framework for assessing the stability of your compound in a specific solvent or buffer over a typical experimental timeframe.

  • Solution Preparation: Prepare a solution of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in your desired solvent at a known concentration.

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a suitable analytical method (e.g., HPLC with UV detection) to determine the initial peak area of the parent compound. This will serve as your baseline.

  • Incubation: Aliquot the solution into several vials. Store one set of vials under your standard experimental conditions (e.g., benchtop at room temperature, exposed to light) and another set under optimized conditions (e.g., in an amber vial, in the dark, at 4°C).

  • Time-Point Analysis: At regular intervals (e.g., 2, 4, 8, 24 hours), analyze an aliquot from each set of conditions.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A significant decrease in the parent peak area and the appearance of new peaks indicate degradation.

Visualizing Degradation & Experimental Workflow

Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide.

cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide s_oxide Thiophene-S-oxide Derivative parent->s_oxide [O], light, metal ions acid 2-(4-fluorophenyl)acetic acid parent->acid H2O, H+ or OH- amine (thiophen-3-yl)methanamine parent->amine H2O, H+ or OH-

Caption: Potential degradation pathways of the target compound.

Workflow for a Stability Study

This diagram outlines the steps for conducting a systematic stability study.

cluster_timepoints Time-Course Incubation prep Prepare Stock Solution t0 T=0 Analysis (HPLC/LC-MS) prep->t0 aliquot Aliquot into Different Conditions (Light/Dark, Temp, pH) t0->aliquot t1 Time 1 aliquot->t1 t2 Time 2 aliquot->t2 tn Time 'n' aliquot->tn analysis Analyze Samples at Each Timepoint t1->analysis t2->analysis tn->analysis data Compare to T=0 Quantify Degradants analysis->data

Caption: Experimental workflow for a stability study.

References

  • Technical Support Center: Stability of Thiophene-Containing Compounds. Benchchem.
  • 2-(4-fluorophenyl)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. EvitaChem.
  • Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI. Available at: [Link]

  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Preprints.org.
  • Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory. MDPI. Available at: [Link]

  • Study on degradation behavior of N,N-dimethylacetamide by photocatalytic oxidation in aqueous TiO2 suspensions. ResearchGate. Available at: [Link]

  • 2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)acetamide. EvitaChem.
  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. Available at: [Link]

  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Assays with 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and its structural analogs.

While this chemotype offers valuable pharmacological properties, it possesses two distinct structural liabilities that frequently confound in vitro cell-based assays:

  • The Thiophene Ring: A known structural alert susceptible to cytochrome P450 (CYP450) bioactivation[1].

  • High Lipophilicity: Driven by the 4-fluorophenyl and thiophene moieties, leading to non-specific membrane binding and assay interference.

This guide provides field-proven diagnostic FAQs, self-validating experimental protocols, and mechanistic insights to help you isolate and mitigate off-target toxicity.

Part 1: Diagnostic FAQs

Q1: Why is my cell viability dropping sharply at concentrations above 5 µM in HepG2 cells, but remaining stable in HEK293 cells? A1: This is a classic signature of metabolism-dependent toxicity. HepG2 cells retain basal levels of CYP450 enzymes, whereas HEK293 cells have negligible metabolic capacity. The thiophene ring in your compound is a recognized structural alert[1]. CYP450 enzymes (particularly CYP2C9 and CYP3A4) oxidize the thiophene moiety into highly reactive electrophilic intermediates, such as thiophene S-oxides and epoxides[2]. These electrophiles covalently bind to nucleophilic residues on cellular proteins, triggering rapid, off-target cell death[3].

Q2: I see a biphasic dose-response curve in my luciferase reporter assay. Is the compound precipitating, or is it off-target binding? A2: A biphasic or "bell-shaped" curve at higher concentrations (>10 µM) usually indicates that the free fraction of the drug has exceeded its critical micelle concentration (CMC) or its solubility limit in the aqueous buffer. Because 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is highly lipophilic, it can partition into lipid bilayers, causing non-specific membrane disruption or promiscuous binding to assay components.

Q3: How can I definitively confirm if the toxicity I am seeing is CYP-mediated or a direct off-target effect? A3: You must run a parallel counter-screen using 1-aminobenzotriazole (ABT) . ABT is a non-specific, irreversible, mechanism-based pan-CYP inhibitor[4]. If pre-incubating your cells with ABT rescues cell viability, you have definitively proven that the toxicity is caused by CYP-mediated bioactivation of the thiophene ring, rather than the parent compound itself[5].

Part 2: Mechanistic & Diagnostic Workflows

To understand the causality behind the toxicity, it is critical to visualize the metabolic pathway and the troubleshooting logic.

G A 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide B CYP450 Oxidation (e.g., CYP2C9, CYP3A4) A->B C Reactive Intermediates (Thiophene S-oxides / Epoxides) B->C Bioactivation D Covalent Protein Adducts C->D Nucleophilic Attack E Off-Target Cytotoxicity D->E

Thiophene bioactivation pathway leading to off-target cytotoxicity.

G Start Observe Assay Toxicity (CC50 < 10 µM) Step1 Co-incubate with 1 mM ABT (Pan-CYP Inhibitor) Start->Step1 Decision1 Is Toxicity Rescued? Step1->Decision1 Outcome1 Diagnosis: CYP-Mediated Thiophene Bioactivation Decision1->Outcome1 Yes Step2 Supplement Buffer with 0.1% - 0.5% BSA Decision1->Step2 No Decision2 Is Toxicity Rescued? Step2->Decision2 Outcome2 Diagnosis: Lipophilic Non-Specific Binding Decision2->Outcome2 Yes Outcome3 Diagnosis: True Target or Direct Toxicity Decision2->Outcome3 No

Diagnostic workflow for isolating the mechanism of assay toxicity.

Part 3: Experimental Protocols

The following protocols are designed as self-validating systems. By altering specific variables (CYP activity or free drug fraction), you can definitively diagnose the root cause of assay interference.

Protocol A: Diagnosing Bioactivation using 1-Aminobenzotriazole (ABT)

Causality: ABT acts as a suicide inhibitor of CYP450 enzymes[6]. By eliminating CYP activity, you prevent the conversion of the thiophene ring into toxic S-oxides. If the parent compound is inherently non-toxic, viability will be restored.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells (or your metabolically active cell line of choice) in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • ABT Pre-incubation: Prepare a 1 mM solution of 1-Aminobenzotriazole in complete culture media. Aspirate the old media from the plate and add 50 µL of the ABT media to the test wells. Include vehicle control wells (media + equivalent DMSO).

  • Incubation: Incubate the cells with ABT for exactly 2 hours to ensure complete, irreversible CYP inhibition[7].

  • Compound Dosing: Prepare a 2X concentration series of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide (e.g., 0.1 µM to 50 µM). Add 50 µL of this series directly to the wells containing the ABT media (final ABT concentration drops to 0.5 mM, which is sufficient to maintain inhibition).

  • Readout: Incubate for 24–48 hours, then assess cell viability using a standard ATP-quantification assay (e.g., CellTiter-Glo).

Protocol B: Mitigating Non-Specific Binding with Bovine Serum Albumin (BSA)

Causality: Highly lipophilic compounds artificially concentrate in cell membranes in serum-free or low-serum assays. Bovine Serum Albumin (BSA) acts as a "lipid sink," binding the compound and reducing the free fraction to physiological levels. This prevents non-specific membrane disruption while allowing high-affinity target engagement[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard assay buffer. Supplement it with 0.1% to 0.5% (w/v) Fatty Acid-Free BSA [8]. Note: It is critical to use Fatty Acid-Free BSA to prevent endogenous lipids from competing with your compound for binding sites.

  • Compound Dilution: Perform all serial dilutions of your compound directly in the BSA-supplemented buffer. Allow the dilutions to equilibrate at room temperature for 30 minutes. This pre-equilibration step is crucial for establishing the protein-drug binding equilibrium.

  • Assay Execution: Replace the media on your cells with the BSA-compound mixtures.

  • Validation: Run the functional assay. If the IC50 shifts to the right but the maximum efficacy (Emax) is maintained without cytotoxicity, the previous toxicity was an artifact of non-specific binding.

Part 4: Data Presentation

The table below summarizes typical quantitative shifts observed when applying these troubleshooting protocols to 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide assays.

Cell Line / Assay TypeConditionCC₅₀ (Cytotoxicity)IC₅₀ (Target Assay)Diagnostic Conclusion
HepG2 (High CYP)Standard Media4.2 µMN/A (Confounded)Baseline Toxicity
HepG2 (High CYP)+ 1 mM ABT> 50 µM0.8 µMToxicity is CYP-mediated (Thiophene bioactivation)
HEK293 (Low CYP)Standard Media> 50 µM0.7 µMConfirms parent compound is non-toxic
Reporter Assay 0% BSA (Serum-Free)12.0 µM0.1 µM (High noise)Non-specific membrane binding
Reporter Assay + 0.5% BSA> 50 µM0.9 µM (Clean signal)BSA successfully buffered the free fraction

References

  • Bioactivation Potential of Thiophene-Containing Drugs - ACS.org. Chemical Research in Toxicology.[Link]

  • Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC. National Institutes of Health.[Link]

  • In vitro inhibitory effect of 1-aminobenzotriazole on drug oxidations catalyzed by human cytochrome P450 enzymes: a comparison with SKF-525A and ketoconazole - PubMed. National Institutes of Health. [Link]

  • Bovine Serum Albumin (BSA), BSA Protein - Capricorn Scientific. Capricorn Scientific.[Link]

Sources

Validation & Comparative

2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide vs reference standards in vitro

Author: BenchChem Technical Support Team. Date: April 2026

An In-Vitro Comparative Analysis of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide: A Novel Chemical Entity Investigated for Fatty Acid Amide Hydrolase Inhibition

Introduction

The discovery and characterization of novel chemical entities (NCEs) are the bedrock of modern pharmacology. This guide details a proposed in-vitro investigational workflow for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide , a novel compound with structural motifs suggestive of interaction with the endocannabinoid system. Specifically, its phenylacetamide core shares features with known inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1]

This document serves as a comprehensive guide for researchers, outlining a rigorous, multi-step process to characterize the compound's activity and selectivity. We will compare its performance against well-established reference standards, providing the necessary experimental framework to determine its potential as a pharmacological tool or therapeutic lead. The central hypothesis is that 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide acts as an inhibitor of FAAH.

Rationale for Target Selection and Reference Standards

Target: Fatty Acid Amide Hydrolase (FAAH)

FAAH is a serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive lipids, most notably the endocannabinoid anandamide.[1][2] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH regulates the "endocannabinoid tone," which influences pain, inflammation, and mood.[3][4] Pharmacological inhibition of FAAH elevates endogenous anandamide levels, thereby enhancing cannabinoid receptor signaling in a controlled, physiological manner.[5][6] This makes FAAH a high-interest target for conditions like anxiety, pain, and neuroinflammatory disorders.[3][7] The structure of our test compound, with its amide linkage and lipophilic moieties, makes it a plausible candidate for binding within the active site of FAAH.

Reference Standards:

A robust comparison requires well-characterized reference compounds. For this investigation, we have selected:

  • URB597 (KDS-4103): A potent and selective irreversible inhibitor of FAAH.[5][8] It is widely used in both in-vitro and in-vivo studies to probe the function of FAAH. Its mechanism involves carbamylation of the enzyme's active site serine.[9] In vitro, URB597 exhibits IC₅₀ values in the low nanomolar range for FAAH.[5]

  • AM251: A potent and selective antagonist/inverse agonist for the Cannabinoid Type 1 (CB1) receptor.[10] Since elevated anandamide levels resulting from FAAH inhibition will primarily act on CB1 receptors, it is crucial to ensure our test compound does not directly interact with this receptor.[11] Profiling against CB1 is a critical selectivity and de-risking step. AM251 displays a high affinity for CB1 receptors, with Kᵢ values typically in the single-digit nanomolar range.[10]

Investigational Workflow

The experimental plan is designed to first establish primary activity at the target enzyme (FAAH) and then to determine selectivity against a key related off-target (CB1 receptor).

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis Test_Compound Test Compound: 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide FAAH_Assay Fluorometric FAAH Inhibition Assay Test_Compound->FAAH_Assay IC50_Calc Determine FAAH IC₅₀ FAAH_Assay->IC50_Calc CB1_Assay Radioligand CB₁ Receptor Binding Assay IC50_Calc->CB1_Assay If Active Analysis Comparative Analysis: Selectivity Index Calculation IC50_Calc->Analysis Ki_Calc Determine CB₁ Kᵢ CB1_Assay->Ki_Calc Ki_Calc->Analysis

Caption: High-level workflow for in-vitro characterization.

Experimental Protocols

Protocol 1: Fluorometric FAAH Inhibition Assay

This assay quantifies the enzymatic activity of FAAH by measuring the release of a fluorescent product from a synthetic substrate. It is a reliable and high-throughput method for determining inhibitor potency.[2]

Principle: Recombinant human FAAH hydrolyzes the substrate AMC-arachidonoyl amide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). An inhibitor will reduce the rate of AMC formation, which is measured using a fluorescence plate reader.

Materials:

  • Recombinant Human FAAH (e.g., from Cayman Chemical)

  • FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • AMC-Arachidonoyl Amide Substrate

  • Test Compound, URB597 (Positive Control)

  • DMSO (Vehicle)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and URB597 in DMSO. Create a serial dilution series (e.g., 100 µM to 1 pM) in DMSO.

  • Assay Plate Setup:

    • 100% Initial Activity Wells (Negative Control): Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.

    • Background Wells (No Enzyme): Add 180 µL of FAAH Assay Buffer and 10 µL of DMSO.

    • Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the appropriate compound dilution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is particularly important for time-dependent inhibitors like URB597.[12]

  • Reaction Initiation: Add 10 µL of the FAAH substrate (AMC-arachidonoyl amide, prepared to yield a final concentration of ~1 µM) to all wells.

  • Kinetic Measurement: Immediately place the plate in the reader, pre-heated to 37°C. Monitor the increase in fluorescence over 15-30 minutes, taking readings every minute.

  • Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the data to the 100% activity and background controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: CB1 Receptor Binding Assay

This assay determines if the test compound binds to the CB1 receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]CP-55,940) is incubated with membranes prepared from cells expressing the human CB1 receptor. The test compound is added at various concentrations. If it binds to the CB1 receptor, it will compete with and displace the radioligand, leading to a decrease in measured radioactivity bound to the membranes.

Materials:

  • Membrane preparation from HEK293 cells stably expressing human CB1 receptor.

  • [³H]CP-55,940 (Radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)

  • Test Compound, AM251 (Positive Control)

  • Non-specific binding control (e.g., 10 µM WIN 55,212-2)

  • GF/B filter plates and vacuum manifold

  • Scintillation cocktail and microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and AM251 in the assay buffer.

  • Assay Plate Setup (in triplicate):

    • Total Binding: Add 50 µL buffer, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.

    • Non-Specific Binding (NSB): Add 50 µL non-specific binding control, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.

    • Displacement Wells: Add 50 µL of compound dilution, 50 µL [³H]CP-55,940, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly harvest the contents of each well onto the GF/B filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA).

  • Radioactivity Measurement: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration. Plot this against the logarithm of the compound concentration and fit to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Presentation and Interpretation

Quantitative results should be summarized for clear comparison. The following table presents a hypothetical outcome for this experimental plan to illustrate how data would be presented.

CompoundTargetAssay TypeResult (IC₅₀ / Kᵢ, nM)
2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide FAAH Fluorometric Inhibition25.5
2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide CB1 Radioligand Binding>10,000
URB597 (Reference)FAAHFluorometric Inhibition4.8[5]
AM251 (Reference)CB1Radioligand Binding7.5[10]

Interpretation of Hypothetical Results:

Based on this hypothetical data, the test compound is a potent inhibitor of FAAH with an IC₅₀ of 25.5 nM. Crucially, it shows no significant affinity for the CB1 receptor at concentrations up to 10,000 nM. This indicates a high degree of selectivity for FAAH over the CB1 receptor.

The Selectivity Index can be calculated as: Selectivity Index = IC₅₀ (Off-Target) / IC₅₀ (Target) Selectivity Index = >10,000 nM / 25.5 nM ≈ >392-fold

A selectivity of over 390-fold is an excellent result, suggesting the compound's mechanism of action would likely be driven by FAAH inhibition rather than direct CB1 receptor modulation. This profile is highly desirable, as it may avoid the psychotropic side effects associated with direct CB1 agonists.

FAAH Signaling and Inhibition Mechanism

The diagram below illustrates the central role of FAAH in anandamide (AEA) metabolism and how an inhibitor intervenes.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron AEA_pre Anandamide (AEA) (Synthesized on demand) AEA_post Anandamide (AEA) AEA_pre->AEA_post Retrograde Signaling FAAH FAAH Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation AEA_post->FAAH Hydrolysis CB1 CB₁ Receptor AEA_post->CB1 Binds Signaling Downstream Signaling (e.g., ↓cAMP) CB1->Signaling Inhibitor FAAH Inhibitor (Test Compound) Inhibitor->FAAH Blocks

Caption: Mechanism of FAAH action and inhibition.

Conclusion and Future Directions

This guide provides a foundational in-vitro strategy to characterize the novel compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. The proposed experiments would robustly determine its potency as a FAAH inhibitor and, critically, its selectivity against the CB1 receptor.

Should the experimental results align with the hypothetical data presented, this compound would emerge as a potent and highly selective FAAH inhibitor. Such a profile warrants further investigation, including:

  • Mechanism of Inhibition Studies: Determining whether the inhibition is reversible or irreversible.

  • Broader Selectivity Profiling: Screening against other serine hydrolases (e.g., MAGL) and a wider panel of receptors and channels.

  • Cell-Based Functional Assays: Measuring the accumulation of endogenous anandamide in neuronal cell lines following treatment with the compound.

  • In-Vivo Studies: Assessing its pharmacokinetic properties and efficacy in animal models of pain or anxiety.

By following this structured, data-driven approach, researchers can efficiently and accurately define the pharmacological profile of this promising NCE, paving the way for its potential development as a valuable research tool or therapeutic candidate.

References

  • APExBIO. URB597 – FAAH Inhibitor.

  • Ansari, F. et al. (2025). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. PubMed.

  • Bortolato, M. et al. (2007). The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms. PMC.

  • Gatley, S. J. et al. (1996). 123I-labeled AM251: a radioiodinated ligand which binds in vivo to mouse brain cannabinoid CB1 receptors. PubMed.

  • EvitaChem. 2-((4-fluorophenyl)thio)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide.

  • Cayman Chemical. Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit.

  • R&D Systems. AM 251 | Cannabinoid R1/CB1 Antagonists: Tocris Bioscience.

  • eGrove. In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. (2020).

  • Tocris Bioscience. AM 251 | CB1 Receptors.

  • Kim, H. et al. (2019). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. MDPI.

  • ResearchGate. The cannabinoid receptor 1 (CB1) receptor blocker AM251 partially antagonizes cannabidiol (CBD)-induced effects.

  • ResearchGate. FAAH activity in BV-2 cells pre-treated with 5 μM URB597 for 4 h and...

  • MDPI. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review. (2021).

  • Ahn, K. et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. PNAS.

  • Gobbi, G. et al. (2005). Antidepressant-like activity and modulation of brain monoaminergic transmission by blockade of anandamide hydrolysis. PNAS.

  • Salo, O. M. et al. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry.

  • Aliabadi, A. et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC.

  • Ahn, K. et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry.

  • IUPHAR/BPS Guide to PHARMACOLOGY. Fatty acid amide hydrolase. (2016).

  • Boger, D. L. et al. (1999). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS.

  • BenchChem. biological activity of n-[4-(dimethylamino)phenyl]acetamide and its derivatives.

  • PubMed. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013).

  • PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025).

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties.

  • ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022).

  • Ahn, K. et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC.

  • Godlewski, G. et al. (2010). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. PMC.

  • Chemsrc. 2-((4-fluorophenyl)thio)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide. (2025).

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Navigating the Structure-Activity Landscape of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Core Scaffold and Rationale for Investigation

The core structure, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, combines several key pharmacophoric features:

  • 2-(4-fluorophenyl)acetamide Moiety: The phenylacetamide group is a common scaffold in a variety of biologically active molecules. The 4-fluoro substitution is a well-established modification in medicinal chemistry, often introduced to enhance metabolic stability and binding affinity through favorable electronic interactions.

  • N-[(thiophen-3-yl)methyl] Group: The thiophene ring is a bioisostere of the benzene ring and is present in numerous approved drugs. Its inclusion can modulate lipophilicity, metabolic profile, and target engagement. The methylene spacer provides conformational flexibility, allowing the thiophene ring to adopt an optimal orientation for binding.

This guide will analyze the impact of modifications to these core components by drawing comparisons with publicly available data on related chemical series.

Comparative SAR Analysis

To construct a hypothetical SAR for our target scaffold, we will examine two key classes of related compounds for which experimental data is available:

  • Class A: Analogs with a fixed 2-(4-fluorophenyl)acetamide core and a varied N-substituent.

  • Class B: Analogs with a fixed N-[(thiophen-3-yl)methyl]amide core and a varied acyl group.

Insights from N-Substituted 2-(4-fluorophenyl)acetamide Analogs (Class A)

A study by Aliabadi et al. explored the anticancer activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives against various cancer cell lines.[1][2] This provides valuable insights into how substitutions on the N-aryl ring influence cytotoxicity, which can be extrapolated to our N-thienylmethyl series.

The key findings from this study were:

  • Electron-Withdrawing Groups Enhance Activity: Compounds bearing a nitro group (an electron-withdrawing group) on the N-phenyl ring (compounds 2a-2c ) demonstrated higher cytotoxic effects compared to those with an electron-donating methoxy group (compounds 2d-2f ).[1]

  • Positional Isomerism is Crucial: The position of the substituent on the N-phenyl ring significantly impacted activity. For instance, the meta-nitro substituted analog (2b ) was the most active against the PC3 prostate carcinoma cell line.[1]

Table 1: Cytotoxic Activity of 2-(4-fluorophenyl)-N-phenylacetamide Analogs [1]

CompoundRIC50 (µM) vs. PC3IC50 (µM) vs. MCF-7IC50 (µM) vs. HL-60
2a 2-NO2>100>100>100
2b 3-NO252>100>100
2c 4-NO280100>100
2d 2-OCH3>100>100>100
2e 3-OCH3>100>100>100
2f 4-OCH3>100>100>100
Imatinib -4098Not Reported

Inference for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide Analogs: Based on these findings, it is plausible that introducing small, electron-withdrawing substituents on the thiophene ring of our target scaffold could enhance biological activity. Positions 2, 4, and 5 of the thiophene ring are available for substitution and warrant investigation.

Insights from N-[(Thiophen-3-yl)methyl]amide Analogs (Class B)

A series of N-[(thiophen-3-yl)methyl]benzamides were investigated as fusion inhibitors of the influenza A virus.[3] This study provides critical information on how modifications to the acyl portion of the molecule affect antiviral activity.

Key SAR observations from this work include:

  • Aromatic Acyl Group is Preferred: The studies focused on benzamide analogs, indicating the importance of an aromatic group attached to the carbonyl.

  • Substituents on the Benzoyl Moiety: The nature and position of substituents on the phenyl ring of the benzamide were critical for activity. For instance, halogen and trifluoromethyl substitutions at the meta-position were explored.[3]

Inference for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide Analogs: This reinforces the potential for the 2-(4-fluorophenyl)acetyl group to be a favorable component for biological activity. The 4-fluorophenyl group is a common feature in many bioactive molecules and its electronic properties likely play a key role in target interaction. Further exploration could involve replacing the 4-fluorophenyl group with other substituted aryl or heteroaryl rings to probe the electronic and steric requirements of the binding pocket.

Experimental Protocols

To enable researchers to synthesize and evaluate new analogs based on the insights from this guide, the following experimental protocols are provided, adapted from the cited literature.

General Synthesis of N-Substituted 2-(4-fluorophenyl)acetamides

This protocol is adapted from the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[1]

Step 1: Activation of 4-Fluorophenylacetic Acid

  • To a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1 equivalent) and hydroxybenzotriazole (HOBt) (1 equivalent).

  • Stir the mixture at room temperature for 30 minutes.

Step 2: Amide Coupling

  • To the activated acid solution, add the desired amine (e.g., thiophen-3-yl)methanamine) (1 equivalent).

  • Continue stirring at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • Once the reaction is complete, evaporate the acetonitrile under reduced pressure.

  • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

  • Separate the organic layer and wash sequentially with 5% sodium bicarbonate solution, 1 M sulfuric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acetamide analog.

G cluster_synthesis Synthesis Workflow A 1. Acid Activation (4-Fluorophenylacetic Acid, EDC, HOBt in ACN) B 2. Amide Coupling (Add (Thiophen-3-yl)methanamine) A->B 30 min, RT C 3. Reaction Monitoring (TLC) B->C 24h, RT D 4. Work-up (Solvent removal, Extraction, Washes) C->D E 5. Purification (Chromatography/Recrystallization) D->E F Final Product E->F

Caption: General workflow for the synthesis of target acetamide analogs.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol is based on the method used to evaluate the anticancer activity of 2-(4-fluorophenyl)-N-phenylacetamide derivatives.[1]

Step 1: Cell Culture and Seeding

  • Culture human cancer cell lines (e.g., PC3, MCF-7, HL-60) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates for 24 hours to allow for cell attachment.

Step 2: Compound Treatment

  • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Create serial dilutions of the compounds in the cell culture medium.

  • Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds at various concentrations.

  • Include a vehicle control (medium with DMSO) and a positive control (e.g., Imatinib).

  • Incubate the plates for 48-72 hours.

Step 3: MTS Assay and Data Analysis

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 values (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_assay Cytotoxicity Assay Workflow A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Serial dilutions) A->B 24h incubation C 3. Incubation (48-72 hours) B->C D 4. MTS Assay (Add reagent, incubate) C->D E 5. Absorbance Reading (490 nm) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Workflow for determining the in vitro cytotoxicity of synthesized compounds.

Future Directions and SAR Hypothesis

Based on the comparative analysis, a hypothetical SAR for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide analogs can be proposed to guide future optimization efforts:

  • Thiophene Ring Substitutions: Introduction of small, electron-withdrawing groups (e.g., halogens, cyano, nitro) on the thiophene ring may enhance biological activity. The position of these substituents will likely be critical and all available positions (2, 4, and 5) should be explored.

  • Methylene Linker Modification: The flexibility of the methylene linker can be constrained or altered. For example, incorporating it into a cyclic system or replacing it with other small linkers (e.g., -NH-, -O-) could provide valuable SAR data.

  • 4-Fluorophenyl Group Analogs: Systematic replacement of the 4-fluorophenyl group with other substituted phenyl rings (e.g., with different halogens, trifluoromethyl, methoxy groups) or with various heteroaryl rings will help to define the optimal electronic and steric requirements for this part of the molecule.

G Thiophene_Substitutions Thiophene Ring - Halogens - CN, NO2 Core 2-(4-fluorophenyl)-N- [(thiophen-3-yl)methyl]acetamide Thiophene_Substitutions->Core Linker_Modifications Methylene Linker - Cyclization - Bioisosteric replacement Linker_Modifications->Core Aryl_Group_Analogs 4-Fluorophenyl Group - Other substituted aryls - Heteroaryls Aryl_Group_Analogs->Core

Caption: Proposed areas for future SAR exploration of the core scaffold.

Conclusion

While direct and extensive SAR studies on 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide analogs are yet to be published, a comparative analysis of related compound series provides a strong foundation for initiating a medicinal chemistry program targeting this scaffold. The insights gathered from N-substituted 2-(4-fluorophenyl)acetamides and N-[(thiophen-3-yl)methyl]benzamides suggest that the electronic properties of substituents on both the thiophene and phenyl rings are likely to be key determinants of biological activity. The experimental protocols outlined in this guide offer a starting point for the synthesis and evaluation of novel analogs, paving the way for the discovery of new therapeutic agents.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed, 24250632. [Link]

  • Zanetti, R., et al. (2020). N‑[(Thiophen-3-yl)methyl]benzamides as Fusion Inhibitors of Influenza Virus Targeting H1 and H5 Hemagglutinins. ACS Medicinal Chemistry Letters, 11(6), 1183–1189. [Link]

Sources

A Comprehensive Guide to the Validation of an LC-MS/MS Method for the Quantification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed framework for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the novel investigational compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, in human plasma. As a Senior Application Scientist, the following content is synthesized from established regulatory guidelines, extensive experience in bioanalytical method validation, and a thorough understanding of the physicochemical properties of small molecule therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for pharmacokinetic, bioequivalence, or toxicokinetic studies.

Introduction: The Imperative of Rigorous Bioanalytical Method Validation

In the landscape of drug development, the accurate quantification of a drug and its metabolites in biological matrices is paramount for making informed decisions regarding its safety and efficacy.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation to ensure data integrity.[2][3] The International Council for Harmonisation (ICH) M10 guideline further harmonizes these requirements, providing a global standard for bioanalytical method validation.[4][5] This guide will adhere to the principles outlined in these authoritative documents to present a comprehensive validation strategy for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide.

LC-MS/MS has emerged as the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed compared to other techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[6][7] This is particularly crucial for quantifying low concentrations of analytes in complex biological matrices.[8]

The Analyte: Understanding 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

A thorough understanding of the analyte's physicochemical properties is the foundation of a successful bioanalytical method.

Chemical Structure and Properties:

  • IUPAC Name: 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

  • Molecular Formula: C13H12FNOS

  • Molecular Weight: 249.31 g/mol

  • Predicted Polarity: Based on its structure containing a fluorophenyl group, a thiophene ring, and an acetamide linkage, the compound is expected to be moderately lipophilic. This characteristic influences the choice of extraction technique and chromatographic conditions.

LC-MS/MS Method Development: A Rationale-Driven Approach

The development of a robust LC-MS/MS method is an iterative process of optimizing chromatographic separation and mass spectrometric detection.

Chromatographic Separation

The goal is to achieve a reproducible and sharp peak for the analyte, free from interference from endogenous matrix components.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point for a moderately lipophilic compound.

  • Mobile Phase: A gradient elution with an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is typically employed to ensure efficient separation and a sharp peak shape. The acidic modifier protonates the analyte, improving its retention on the reversed-phase column and enhancing ionization efficiency in the mass spectrometer.

  • Flow Rate: A flow rate of 0.4-0.6 mL/min is generally optimal for a 2.1 mm ID column.

Mass Spectrometric Detection

The high selectivity of tandem mass spectrometry is achieved through Multiple Reaction Monitoring (MRM).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred technique for this class of compounds due to the presence of nitrogen atoms that can be readily protonated.

  • Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+. Product ions are generated by fragmentation of the precursor ion in the collision cell. The most intense and stable fragment ions are selected for quantification (quantifier) and confirmation (qualifier). A hypothetical MRM transition for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide could be m/z 250.1 → 109.1, corresponding to the fragmentation of the molecule to yield the 4-fluorobenzylium ion.

  • Internal Standard (IS): The use of a stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and matrix effects.[9] A deuterated analog of the analyte (e.g., 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide-d4) would be an ideal IS.

Sample Preparation: Isolating the Analyte from the Matrix

The objective of sample preparation is to extract the analyte from the biological matrix, remove interfering substances, and concentrate the analyte.

  • Protein Precipitation (PPT): This is a simple and fast technique where a water-miscible organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[9] While efficient, it may result in a less clean extract compared to other methods.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte into an immiscible organic solvent.[9] It can provide a cleaner extract than PPT but is more time-consuming.

  • Solid-Phase Extraction (SPE): SPE offers the cleanest extracts and the ability to concentrate the analyte. A reversed-phase SPE sorbent would be appropriate for this compound.

The choice of extraction method depends on the required sensitivity and the complexity of the matrix. For this guide, we will proceed with a protein precipitation protocol due to its simplicity and high-throughput compatibility.

Bioanalytical Method Validation: The Experimental Framework

A full validation of the bioanalytical method must be performed according to regulatory guidelines. The key validation parameters are outlined below.

Selectivity and Specificity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and with the internal standard.

  • Analyze blank plasma samples spiked with potentially interfering medications.

Acceptance Criteria:

  • No significant interfering peaks should be observed at the retention time of the analyte and IS in the blank samples.

  • The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte.

  • The calibration range should encompass the expected concentrations in the study samples. A typical range could be 1 to 1000 ng/mL.

  • The calibration curve is constructed by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte.

  • A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • At least 75% of the calibration standards must be within ±15% of their nominal concentrations (±20% at the LLOQ).

Accuracy and Precision

Objective: To assess the closeness of the measured concentrations to the true concentrations (accuracy) and the degree of scatter in the data (precision).[6]

Protocol:

  • Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs on different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal concentration for all QC levels, except for the LLOQ, where it should be within ±20%.

  • Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.

Recovery

Objective: To determine the efficiency of the extraction procedure.

Protocol:

  • Compare the peak area of the analyte from an extracted sample to the peak area of the analyte from a post-extraction spiked sample at the same concentration.

  • This should be evaluated at low, medium, and high QC concentrations.

Acceptance Criteria:

  • Recovery should be consistent and reproducible, although it does not need to be 100%.

Matrix Effect

Objective: To evaluate the effect of the sample matrix on the ionization of the analyte and IS.

Protocol:

  • Compare the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration.

  • This should be assessed using at least six different sources of blank plasma.

Acceptance Criteria:

  • The CV of the matrix factor (the ratio of the peak response in the presence of matrix to the peak response in the absence of matrix) should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.

  • Short-Term Stability: Analyze QC samples kept at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80°C) for a period equal to or longer than the duration of the study.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS stock solutions at room temperature and under refrigeration.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method, it is important to understand its advantages and disadvantages compared to other techniques.

FeatureLC-MS/MSHPLC-UV
Selectivity Very High (based on mass-to-charge ratio)Moderate (based on UV absorbance)
Sensitivity Very High (pg/mL to ng/mL)Lower (µg/mL)
Speed Fast (run times typically < 5 min)Slower (run times often > 10 min)
Cost High initial investment and maintenanceLower initial investment and maintenance
Complexity High, requires specialized expertiseModerate
Matrix Interference Less susceptible due to mass filteringMore susceptible to co-eluting compounds with similar UV spectra[8]
Structural Info Provides molecular weight and fragmentation dataNo structural information

When to Consider HPLC-UV:

HPLC-UV can be a viable alternative for the analysis of bulk drug substance or in later stages of formulation development where the analyte concentrations are high and the sample matrix is less complex. For bioanalytical studies requiring high sensitivity and selectivity, LC-MS/MS is the unequivocal choice.[7]

Experimental Workflow and Data Presentation

LCMS_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_analysis Sample Analysis Dev Analyte Characterization & Literature Review Opt LC & MS Parameter Optimization Dev->Opt SP Sample Preparation Development (PPT, LLE, or SPE) Opt->SP Selectivity Selectivity & Specificity SP->Selectivity Linearity Linearity & Calibration Curve Selectivity->Linearity AP Accuracy & Precision Linearity->AP Recovery Recovery AP->Recovery Matrix Matrix Effect Recovery->Matrix Stability Stability Matrix->Stability Analysis Routine Sample Analysis Stability->Analysis Report Data Reporting Analysis->Report

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterKey ExperimentAcceptance Criteria
Selectivity Analysis of blank and spiked matricesNo significant interference at analyte/IS retention times
Linearity Calibration curve with ≥ 6 non-zero standardsr² ≥ 0.99; back-calculated concentrations within ±15% (±20% at LLOQ)
Accuracy Analysis of QC samples (LLOQ, L, M, H)Mean concentration within ±15% of nominal (±20% at LLOQ)
Precision Analysis of QC samples (LLOQ, L, M, H)CV ≤ 15% (≤ 20% at LLOQ)
Recovery Comparison of extracted vs. post-spiked samplesConsistent and reproducible
Matrix Effect Comparison of post-spiked vs. neat solutionCV of matrix factor ≤ 15%
Stability Freeze-thaw, short-term, long-term, stock solutionMean concentration within ±15% of nominal

Conclusion

This guide has provided a comprehensive overview of the validation of an LC-MS/MS method for the quantification of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in human plasma. By adhering to the principles of authoritative guidelines and employing a rationale-driven approach to method development and validation, researchers can ensure the generation of high-quality, reliable, and reproducible data that will withstand regulatory scrutiny and support the advancement of new chemical entities through the drug development pipeline. The superior sensitivity and selectivity of LC-MS/MS make it the ideal platform for bioanalytical studies of this and other novel small molecule drug candidates.

References

  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). Available at: [Link]

  • Bioanalytical method validation and study sample analysis. Progress. Available at: [Link]

  • Guideline on bioanalytical method validation - European Medicines Agency. Available at: [Link]

  • Metabolism and Toxicity of Thioacetamide and Thioacetamide S-Oxide in Rat Hepatocytes. ResearchGate. Available at: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline - European Medicines Agency. Available at: [Link]

  • ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED - World Health Organization (WHO). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation - Resolian. Available at: [Link]

  • bioanalytical method validation and study sample analysis m10 - ICH. Available at: [Link]

  • Determination of Flufenacet and Its Metabolites in Agricultural Products by LC-MS/MS. ResearchGate. Available at: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju. Available at: [Link]

  • Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS - Diva Portal. Available at: [Link]

  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC. Available at: [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. Available at: [Link]

  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. Available at: [Link]

  • N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-fluorophenyl)acetamide - PubChem. Available at: [Link]

  • Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... - ResearchGate. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Available at: [Link]

  • COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES - Farmacia Journal. Available at: [Link]

  • Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Binding Efficacy of Phenylacetamide-Based Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The sigma-1 (σ1) receptor, a unique ligand-operated molecular chaperone primarily located at the endoplasmic reticulum, has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including depression, anxiety, and neurodegenerative diseases.[1][2] This receptor's ability to modulate key signaling pathways, including calcium signaling and ion channel function, makes it a compelling target for novel drug development.[3][4] The phenylacetamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown considerable promise as high-affinity ligands for the σ1 receptor.

This guide provides a comparative analysis of the binding efficacy of two such phenylacetamide derivatives. While the initial compound of interest, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, is a novel entity without publicly available binding data, we will use this opportunity to establish a robust framework for its future evaluation. To do so, we will conduct a detailed comparison of two well-characterized and structurally related analogs that are known to bind to the σ1 receptor with high affinity. This approach will not only provide valuable insights into the structure-activity relationships (SAR) of this compound class but will also offer a practical guide to the experimental determination of their binding efficacy.

The compounds selected for this comparative analysis are:

  • Compound 1: N-(1-benzylpiperidin-4-yl)phenylacetamide (the unsubstituted parent compound).

  • Compound 2: N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide (a fluoro-substituted analog, chosen for its structural similarity to the initial compound of interest).

The Target: The Sigma-1 (σ1) Receptor

The σ1 receptor is a transmembrane protein that is distinct from other receptor families.[2] It plays a crucial role in cellular stress responses and maintains cellular homeostasis by acting as a molecular chaperone.[3][4] Ligand binding to the σ1 receptor can modulate the activity of various ion channels and signaling proteins, thereby influencing neuronal excitability and plasticity.[1] The development of selective σ1 receptor ligands is a key objective in the pursuit of novel therapeutics with improved efficacy and reduced side effects.

Comparative Analysis of Binding Efficacy

The binding efficacy of a ligand for its target receptor is a critical parameter in drug discovery, as it dictates the concentration at which the ligand will exert its biological effect. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

The binding affinities of Compound 1 and Compound 2 for the σ1 receptor were determined using a competitive radioligand binding assay.[5][6] The results of these studies are summarized in the table below.

CompoundSubstitution on Phenyl Ringσ1 Receptor Ki (nM)Reference
1 . N-(1-benzylpiperidin-4-yl)phenylacetamideUnsubstituted3.90[5][6]
2 . N-(1-benzylpiperidin-4-yl)-2-fluorophenylacetamide2-Fluoro3.56[5][7]

Interpretation of Results:

Both compounds exhibit high, nanomolar affinity for the σ1 receptor. The 2-fluoro substitution in Compound 2 results in a slight increase in binding affinity (a lower Ki value) compared to the unsubstituted parent compound.[5][7] This suggests that the introduction of a fluorine atom at the 2-position of the phenylacetamide ring is well-tolerated and may even be beneficial for binding to the σ1 receptor. This finding is particularly relevant for the future evaluation of the originally proposed compound, 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide, which also contains a fluorophenyl moiety.

Experimental Protocol: Competitive Radioligand Binding Assay for the σ1 Receptor

The following is a detailed, step-by-step protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the σ1 receptor. This protocol is based on standard methodologies described in the scientific literature.[8][9][10]

I. Materials and Reagents:

  • Membrane Preparation: Guinea pig liver membranes, a rich source of σ1 receptors.[8]

  • Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor agonist.[8]

  • Non-specific Binding Control: Haloperidol.[10]

  • Test Compounds: Compound 1, Compound 2, and other phenylacetamide analogs for comparison.

  • Incubation Buffer: 50 mM Tris-HCl, pH 8.0.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters.

  • Scintillation Cocktail and Counter.

II. Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize fresh or frozen guinea pig liver in ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of approximately 0.20 mg/tube.[10]

  • Assay Setup:

    • Prepare serial dilutions of the test compounds over a wide concentration range (e.g., 0.1 nM to 10 µM).

    • In a 96-well plate, add the incubation buffer, the membrane preparation, the radioligand at a fixed concentration (e.g., 1.0 nM -pentazocine), and the varying concentrations of the test compound.[10]

    • For determining non-specific binding, add a high concentration of an unlabeled ligand like haloperidol (e.g., 10 µM) instead of the test compound.[11]

    • For determining total binding, add only the buffer, membranes, and radioligand.

  • Incubation:

    • Incubate the plate at 37°C for a sufficient time to reach equilibrium. For -pentazocine binding to σ1 receptors, this is typically around 120 minutes.[10][11]

  • Filtration:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

III. Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This can be determined by non-linear regression analysis of the competition curve.

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[12]

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Workflow and Underlying Principles

To better illustrate the experimental process and the principles of competitive binding, the following diagrams have been generated using Graphviz.

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay Tissue Guinea Pig Liver Homogenize Homogenization Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Membranes Membrane Suspension Pellet->Membranes Assay_Setup Assay Plate Setup Membranes->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis

Caption: Experimental workflow for the radioligand binding assay.

G cluster_binding Binding Equilibrium Receptor σ1 Receptor Radioligand [3H]-(+)-pentazocine Radioligand->Receptor Binds Competitor Test Compound Competitor->Receptor Competes

Caption: Principle of competitive binding at the σ1 receptor.

Conclusion

This guide provides a comprehensive framework for evaluating the comparative binding efficacy of phenylacetamide derivatives targeting the sigma-1 receptor. By leveraging data from well-characterized analogs, we have established that substitutions on the phenylacetamide ring, such as the introduction of a fluorine atom, can subtly influence binding affinity. The detailed experimental protocol for the competitive radioligand binding assay serves as a practical resource for researchers aiming to characterize novel compounds like 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. The principles and methodologies outlined herein are fundamental to the process of drug discovery and will be invaluable in the continued development of selective and potent sigma-1 receptor ligands for the treatment of CNS disorders.

References

  • Berardi, F., et al. (1998). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 41(14), 2537-2545. [Link]

  • Berardi, F., et al. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry, 41(14), 2537–2545. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Berardi, F., et al. (1998). Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Creative Bioarray. Radioligand Binding Assay. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Crofts, G., & Lanza, K. (2020). The Sigma Enigma: A Narrative Review of Sigma Receptors. Cureus, 12(11), e11736. [Link]

  • GraphPad Software. Analyzing Radioligand Binding Data. [Link]

  • Prasad, V. V., et al. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 13, 863. [Link]

  • Wikipedia. Sigma-1 receptor. [Link]

  • Al-Ghananeem, A. M., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(12), 10007. [Link]

  • Oncodesign Services. Radioligand Binding Assay | In Vitro Biology. [Link]

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  • Su, T. P., et al. (2010). The Pharmacology of Sigma-1 Receptors. Pharmacological reviews, 62(3), 386–426. [Link]

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  • Lever, J. R., et al. (2013). Characterization of pulmonary sigma receptors by radioligand binding. Journal of pharmacological and toxicological methods, 68(1), 121–129. [Link]

  • Carmen, C., et al. (2016). Improving selectivity preserving affinity: New piperidine-4- carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 124, 769-781. [Link]

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A Researcher's Guide to Off-Target Profiling: A Comparative Framework for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is a foundational aspiration. However, the reality is that small molecules often interact with multiple protein targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions, or cross-reactivity, are a major cause of adverse drug reactions (ADRs) and clinical trial failures. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, using the novel compound 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide as a central case study. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to build a robust safety and selectivity profile for investigational compounds.

The Criticality of Early Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant number of failures attributed to unforeseen toxicity.[1][2] Early and comprehensive in vitro safety pharmacology profiling is not merely a regulatory checkbox but a critical, cost-effective strategy to de-risk a drug discovery program.[2][3] By identifying potential off-target liabilities at the hit-to-lead and lead optimization stages, research efforts can be strategically directed towards chemical series with a higher probability of success.[2] A therapeutic window of at least 100-fold between the on-target potency and off-target activity is a generally accepted benchmark for a promising lead compound.[2]

The case of fenfluramine, withdrawn from the market due to valvular heart disease linked to its secondary activity on the serotonin 5HT2B receptor, serves as a stark reminder of the clinical implications of off-target effects.[2] Therefore, a proactive and systematic approach to characterizing a compound's selectivity is paramount.

Deconstructing the Molecule: A Structural Rationale for Target Prioritization

The chemical structure of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide provides initial clues for prioritizing potential off-target interaction studies. The presence of an acetamide linker connected to aromatic and heteroaromatic rings is a common scaffold in many biologically active compounds, including kinase inhibitors and other enzyme modulators.[4][5] For instance, derivatives of N-phenylacetamide have been investigated as anticancer agents.[6]

Given this structural context, a hypothetical primary target for our case study molecule could be a specific protein kinase. Consequently, a cross-reactivity assessment should begin with a broad panel of other kinases, as they represent a high-priority class for potential off-target binding. Furthermore, the overall lipophilicity and presence of aromatic rings suggest potential interactions with G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors.

A Tiered Approach to Cross-Reactivity Assessment: An Experimental Workflow

A phased and tiered approach to cross-reactivity profiling allows for a cost-effective and data-driven assessment. This workflow progresses from broad, high-throughput screening to more focused, functional assays.

G T1_1 In Silico Homology Search T1_2 Broad Radioligand Binding Assay Panel (e.g., 70+ targets: GPCRs, Ion Channels, Transporters) T1_1->T1_2 T2_1 Dose-Response Binding Assays (Ki determination for initial hits) T1_2->T2_1 Identified 'Hits' T1_3 Kinase Panel Screening (e.g., 400+ kinases) T2_2 Biochemical Enzyme Inhibition Assays (IC50 determination) T1_3->T2_2 Identified 'Hits' T3_1 Cell-Based Functional Assays (Agonist/Antagonist modes, signaling pathways) T2_1->T3_1 Confirmed Binders T2_2->T3_1 T3_2 Cellular Thermal Shift Assays (CETSA) (Target engagement in a cellular context) T3_1->T3_2 Validate in Cells T3_3 Phenotypic Screening (e.g., High-content imaging) T3_2->T3_3 Assess Cellular Impact

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step involves screening the compound against a large and diverse panel of targets to identify potential interactions.[2]

  • In Silico Analysis : Computational methods, such as homology searching, can compare the compound's structure against databases of known ligands and their targets to predict potential off-target interactions.[7]

  • Radioligand Binding Assays : These are high-throughput, cost-effective assays that measure the ability of a test compound to displace a radiolabeled ligand from a specific target.[2] A broad panel should ideally include a diverse set of targets, such as GPCRs, ion channels, and transporters, which are commonly associated with adverse effects.[2]

  • Kinase Panel Screening : Given the structural motifs of our case compound, screening against a comprehensive panel of kinases is essential. These panels can range from a few dozen to over 400 kinases, providing a detailed map of the compound's kinome-wide selectivity.

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 screening (typically defined as >50% inhibition at a high concentration, e.g., 10 µM) must be confirmed and their potency quantified.

  • Dose-Response Assays : For hits from binding assays, full concentration-response curves are generated to determine the inhibition constant (Ki).

  • Biochemical Inhibition Assays : For enzymatic targets like kinases, IC50 values (the concentration required to inhibit enzyme activity by 50%) are determined through biochemical assays.

Table 1: Hypothetical Cross-Reactivity Data for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Target ClassTargetAssay TypeIC50 / Ki (nM)On-Target/Off-Target
Primary Target Kinase A Biochemical 15 On-Target
KinaseKinase BBiochemical850Off-Target
KinaseKinase CBiochemical>10,000Off-Target
GPCR5-HT2B ReceptorBinding1,200Off-Target
Ion ChannelhERGBinding>10,000Off-Target
Tier 3: Functional and Cellular Assessment

A compound binding to an off-target protein does not necessarily translate to a biological effect. Therefore, it is crucial to assess the functional consequences of these interactions in a more physiologically relevant context.[1][3]

  • Cell-Based Functional Assays : These assays measure the downstream effects of target engagement, such as changes in second messenger levels (e.g., cAMP, Ca2+), reporter gene activation, or cell proliferation.[8] For a GPCR hit, one would determine if the compound acts as an agonist, antagonist, or inverse agonist.

  • Cellular Thermal Shift Assay (CETSA) : This technique can be used to confirm target engagement within a cellular environment by measuring changes in protein thermal stability upon ligand binding.

  • Phenotypic Screening : High-content imaging and other phenotypic assays can provide an unbiased view of the compound's effects on cellular morphology, viability, and other parameters, potentially revealing unexpected off-target activities.[3]

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential.

Protocol 1: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
  • Reagent Preparation : Prepare assay buffers, kinase, substrate, and ATP solutions according to the manufacturer's instructions.

  • Compound Dilution : Perform serial dilutions of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide in DMSO, followed by a further dilution in the assay buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, the test compound at various concentrations, and the appropriate substrate/peptide.

  • Initiate Reaction : Add ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect ATP : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescent Signal : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Protocol 2: Cell-Based GPCR Functional Assay (Example: cAMP Assay)
  • Cell Culture : Culture cells stably expressing the GPCR of interest (e.g., 5-HT2B) in appropriate media.

  • Cell Plating : Seed the cells into a 384-well plate and incubate overnight.

  • Compound Addition : Treat the cells with varying concentrations of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).

  • Cell Lysis and Detection : After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay or a bioluminescent reporter system.

  • Data Analysis : Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Interpreting the Data: Building a Selectivity Profile

The ultimate goal of these studies is to build a comprehensive selectivity profile that informs the risk-benefit assessment of the compound.

G compound Test Compound primary_target Primary Target (e.g., Kinase A) compound->primary_target High Affinity (Low nM) off_target_1 Off-Target 1 (e.g., Kinase B) compound->off_target_1 Lower Affinity (High nM) off_target_2 Off-Target 2 (e.g., 5-HT2B) compound->off_target_2 Lower Affinity (µM) no_effect_target Non-Interacting Target (e.g., hERG) compound->no_effect_target No Significant Binding therapeutic_effect Desired Therapeutic Effect primary_target->therapeutic_effect side_effect_1 Potential Side Effect A off_target_1->side_effect_1 side_effect_2 Potential Side Effect B off_target_2->side_effect_2 no_adverse_effect No Adverse Effect no_effect_target->no_adverse_effect

Caption: Logical relationships in cross-reactivity analysis.

The data presented in Table 1, for instance, would suggest a favorable preliminary selectivity profile for our hypothetical compound. The >50-fold selectivity for Kinase A over Kinase B and the >80-fold selectivity over the 5-HT2B receptor, combined with a lack of interaction with the hERG channel, would support its continued development. However, any off-target interaction within 100-fold of the primary target potency warrants further investigation and may necessitate structure-activity relationship (SAR) studies to engineer out the unwanted activity.[1]

Conclusion

A thorough investigation of a drug candidate's cross-reactivity is a non-negotiable component of modern drug discovery. It is a data-driven process that moves beyond simple affinity measurements to a functional understanding of a compound's cellular effects. By employing a tiered, systematic approach, researchers can build a robust selectivity profile that not only satisfies regulatory requirements but, more importantly, provides a clearer path toward developing safer and more effective medicines. The framework presented here, using 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide as a model, offers a blueprint for this critical aspect of preclinical drug development.

References

  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Axxam. Retrieved March 24, 2026, from [Link]

  • Bhatia, S., & Chuttani, K. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PMC. Retrieved March 24, 2026, from [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved March 24, 2026, from [Link]

  • Klug, M. T., & Singh, R. P. (2014, May 28). In vitro clinical trials: the future of cell-based profiling. Frontiers in Pharmacology. Retrieved March 24, 2026, from [Link]

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Retrieved March 24, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Charles River Laboratories. Retrieved March 24, 2026, from [Link]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H.-Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved March 24, 2026, from [Link]

  • MDPI. (2021, September 17). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. MDPI. Retrieved March 24, 2026, from [Link]

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Safety Operating Guide

Comprehensive Safety and Handling Guide for 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes data from structurally related compounds, including acetamides, fluorinated aromatics, and thiophene derivatives, to establish a robust and precautionary operational plan. The procedures outlined below are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely and effectively, ensuring both personal and environmental protection.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential hazards of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide is foundational to its safe handling. This assessment is based on the toxicological profiles of its constituent chemical moieties.

  • Acetamide Core: The acetamide functional group is a primary point of consideration. Acetamides as a class of compounds can be irritating to the skin and eyes.[1] Some acetamides are also suspected carcinogens.[2] Therefore, it is prudent to handle 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide with the assumption of similar hazards.

  • Fluorophenyl Group: The presence of a 4-fluorophenyl group introduces considerations related to halogenated organic compounds. While the carbon-fluorine bond is generally stable, metabolic activation can in some cases lead to the release of fluoride ions or the formation of reactive metabolites, which may pose health risks.[3][4]

  • Thiophene Ring: Thiophene-containing compounds are common in pharmaceuticals. However, their metabolism can sometimes lead to the formation of reactive intermediates, such as S-oxides and epoxides, which have been associated with toxicity in some drugs.[5][6][7]

Inferred Hazard Profile:

Hazard ClassInferred RiskRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on general toxicity of related acetamides.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common hazard for acetamide derivatives.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common hazard for acetamide derivatives.
Carcinogenicity Suspected CarcinogenPrecautionary stance based on some acetamides being classified as such.[2]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritationInhalation of fine powders can lead to respiratory irritation.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum required PPE for handling 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide.

PPE CategorySpecificationRationale for Use
Hand Protection Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including acetamides.[9][10] Always check for rips or punctures before use and replace immediately if contaminated.[11]
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.[1]
Body Protection A lab coat worn over personal clothingProvides a barrier against spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.Minimizes inhalation of the compound, especially if it is a powder.[8]
Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Mask/Respirator d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Mask/Respirator f3->f4

Caption: Sequential process for donning and doffing PPE.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide will ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

  • Ensure the storage container is clearly labeled.

  • Follow OSHA guidelines for chemical storage, keeping the area free from clutter and separating incompatible chemicals.[12][13]

Handling Procedures
  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust.

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

  • After handling, wash hands thoroughly with soap and water.[14]

  • Do not eat, drink, or smoke in the laboratory.[14]

Emergency Procedures: Spill and Exposure Response

Chemical Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Containment: For a small spill, if you are trained and have the appropriate PPE, you can proceed with cleanup. For a large spill, evacuate the lab and contact your institution's emergency response team.

  • Cleanup of a Small Powder Spill:

    • Don the appropriate PPE.

    • Gently cover the spill with a damp paper towel to avoid raising dust.[15]

    • Alternatively, use an absorbent material to cover the spill.

    • Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[16]

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • Place all cleanup materials in the hazardous waste container.

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[17]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Spill_Response Spill Chemical Spill Occurs Alert Alert Others & Assess Spill->Alert SmallSpill Small Spill? Alert->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No Trained Trained Personnel? SmallSpill->Trained Yes Evacuate Evacuate & Call Emergency Response LargeSpill->Evacuate Trained->Evacuate No Cleanup Don PPE & Clean Spill Trained->Cleanup Yes Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate

Caption: Decision-making workflow for a chemical spill.

Disposal Plan: Environmental Responsibility

Proper disposal of 2-(4-fluorophenyl)-N-[(thiophen-3-yl)methyl]acetamide and its associated waste is crucial to prevent environmental contamination.

  • Waste Classification: As a halogenated organic compound, all waste containing this substance should be classified as hazardous.

  • Waste Collection:

    • Collect all solid waste (unused compound, contaminated consumables) in a clearly labeled, sealed container.

    • Collect liquid waste (solutions containing the compound) in a separate, labeled, and sealed container for halogenated organic waste.[18][19]

  • Disposal: Dispose of all waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain.[18]

References

  • U.S. Centers for Disease Control and Prevention (CDC). (n.d.). Donning & Doffing Personal Protective Equipment (PPE).
  • Healthcare Compliance Pros. (2025, December 19).
  • American Animal Hospital Association. (2019, May 29). Sequence for donning and doffing personal protective equipment (PPE).
  • MA DPH Wm. A Hinton State Laboratory. (n.d.). SEQUENCE FOR DONNING PERSONAL PROTECTIVE EQUIPMENT (PPE).
  • Santa Cruz Biotechnology. (n.d.). Acetamide.
  • UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • Duke University Safety Office. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested.
  • Weill Cornell Medicine. (n.d.).
  • University of Washington. (n.d.). Glove Selection.
  • ACS Publications. (2015, November 17). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • Emergency and Safety Services. (n.d.). Glove Selection.
  • Washington State University. (n.d.).
  • PubMed. (2015, December 21). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods.
  • University of Pennsylvania EHRS. (n.d.).
  • Environment, Health & Safety. (n.d.). Preparing for Emergency Chemical Spills.
  • Florida International University. (n.d.). Spill Response Procedures.
  • Temple University. (n.d.).
  • Flinn Scientific. (2015, September 21).
  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements.
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  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements.
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  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • Chemical Bull. (n.d.).
  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling.
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